3,4-Dichloro-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCVNPULEBIHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157579 | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132429-81-3 | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dichloro-2-nitroaniline (CAS No. 958804-40-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dichloro-2-nitroaniline, a halogenated nitroaromatic compound with significant potential as a versatile building block in organic synthesis. This document delves into the critical aspects of its chemical identity, synthesis, analytical characterization, and safety protocols. While its direct applications in drug development are still emerging, its structural motifs are present in various bioactive molecules, highlighting its importance for medicinal chemists and process development scientists. This guide aims to be an authoritative resource, consolidating technical data and procedural insights to facilitate its effective and safe utilization in research and development.
Chemical Identity and Physicochemical Properties
This compound is systematically named 3,4-dichloro-2-nitrobenzenamine. Its unique substitution pattern on the benzene ring, featuring two adjacent chlorine atoms and a nitro group ortho to the amine, imparts specific reactivity and physical characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 958804-40-5 | [1][2][3] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 207.01 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a solid | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
Note: Experimental physical properties such as melting point, boiling point, and solubility for this specific isomer are not widely reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.
Synthesis of this compound: A Mechanistic Approach
The primary challenge in this synthesis is controlling the regioselectivity of the nitration. The amino group is a strong ortho-, para-director, while the chlorine atoms are weak ortho-, para-directors and deactivating. The steric hindrance from the chlorine at position 3 and the electronic deactivation of the ring will influence the position of the incoming nitro group.
Proposed Synthetic Protocol: Nitration of 3,4-Dichloroaniline
This protocol is a theoretical procedure based on general nitration methods for anilines and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Acetylation of 3,4-Dichloroaniline (Protection of the Amino Group)
-
Rationale: Direct nitration of anilines can be problematic, leading to oxidation and the formation of a mixture of isomers due to the protonation of the amino group in strong acid. Acetylation protects the amino group, moderates its activating effect, and directs the nitration primarily to the ortho and para positions relative to the acetamido group.
-
Dissolve 3,4-dichloroaniline in glacial acetic acid.
-
Add acetic anhydride and gently reflux the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the N-(3,4-dichlorophenyl)acetamide.
-
Filter, wash with water, and dry the product.
Step 2: Nitration of N-(3,4-dichlorophenyl)acetamide
-
Rationale: The acetamido group will direct the incoming nitro group to the available ortho and para positions. Nitration at the 2-position (ortho to the acetamido group) is sterically hindered by the chlorine at position 3, but may still occur.
-
Carefully dissolve the N-(3,4-dichlorophenyl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of the Acetamido Group (Deprotection)
-
Rationale: The protecting acetyl group is removed by acid or base hydrolysis to yield the final product.
-
Reflux the nitrated acetanilide in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using acid hydrolysis, cool the reaction mixture and neutralize with a base to precipitate the this compound. If using base hydrolysis, the product may precipitate upon cooling.
-
Filter the product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route for this compound.
Analytical Methods for Characterization and Quantification
Accurate characterization and quantification of this compound are essential for quality control and research applications. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of dichloronitroaniline isomers.
3.1.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.
-
Typical Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of aniline derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective for separating isomers.
-
Detection: A UV detector is suitable for detecting nitroaromatic compounds, typically monitored at around 254 nm. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used.
-
-
Method Validation: A validated HPLC method should demonstrate linearity, accuracy, precision, and specificity for this compound, especially in the presence of other isomers and impurities.
3.1.2. Gas Chromatography (GC)
-
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Typical Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is generally suitable.
-
Injector: Split/splitless injection is a common technique.
-
Detector: A Flame Ionization Detector (FID) can be used, but for higher selectivity for nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is recommended. For definitive identification, a mass spectrometer (GC-MS) is the preferred detector.
-
-
Considerations: Anilines can sometimes exhibit poor peak shape in GC. Derivatization may be necessary in some cases to improve chromatographic performance, although it adds complexity to the analysis.
Diagram 2: Analytical Workflow for this compound
Caption: General workflow for the analysis of this compound.
Spectroscopic Methods
Spectroscopic data is crucial for the unambiguous identification of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, and the C-Cl stretches.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Applications in Drug Discovery and Development
While specific examples of this compound as a direct precursor in marketed drugs are not prominent in the literature, its structural features make it a valuable building block in medicinal chemistry. Nitroaromatic compounds are key intermediates in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized.
The dichloro substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, this compound serves as a scaffold that can be elaborated to generate libraries of compounds for screening in various therapeutic areas. For instance, similar chlorinated nitroanilines have been used in the synthesis of compounds with potential anticancer and antimicrobial activities.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 958804-40-5) is not widely available. However, based on the data for other dichloronitroaniline isomers and related compounds, it should be handled with extreme caution.[4][5][6][7][8]
Potential Hazards:
-
Toxicity: Dichloronitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[4]
-
Target Organ Damage: Prolonged or repeated exposure may cause damage to organs.[4]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Environmental Hazard: Likely to be harmful to aquatic life with long-lasting effects.[4]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Ventilation: Use only in a well-ventilated area or under a fume hood.[4]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.
-
If on Skin: Wash with plenty of water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes.
It is imperative to consult a comprehensive and specific SDS for this compound before handling.
Conclusion
This compound, identified by CAS number 958804-40-5, is a chemical intermediate with considerable potential for applications in organic synthesis, particularly in the development of novel bioactive compounds. This technical guide has provided a foundational understanding of its properties, a plausible synthetic route, and essential analytical and safety considerations. As research progresses, a more detailed picture of its reactivity and utility in drug discovery is expected to emerge, further establishing its role as a valuable tool for chemists in both academia and industry.
References
The following is a consolidated list of sources that may be relevant to the information presented. Direct citations are provided in the text.
-
Pharmaffiliates. This compound. Available from: [Link]
- Sigma-Aldrich. SAFETY DATA SHEET for a dichloronitroaniline isomer. (Note: This is a representative SDS for a related compound and should be used for general guidance only. A specific SDS for CAS 958804-40-5 should be consulted).
- Fisher Scientific. SAFETY DATA SHEET for 4,5-Dichloro-2-nitroaniline. (Note: This is a representative SDS for a related compound and should be used for general guidance only).
- Fisher Scientific. SAFETY DATA SHEET for 2,6-Dichloro-4-nitroaniline. (Note: This is a representative SDS for a related compound and should be used for general guidance only).
- Thermo Fisher Scientific. SAFETY DATA SHEET for 4-Chloro-2-nitroaniline. (Note: This is a representative SDS for a related compound and should be used for general guidance only).
- Apollo Scientific. 3,4-Dichloroaniline Safety Data Sheet.
- Google Patents. Process for preparing 3, 4 dichloroaniline. US3291832A.
- Google Patents. Process for preparing 4,5-dichloro-2-nitroaniline. WO1991000261A1.
- Guidechem.
- MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- EPA.
- BenchChem. A Comparative Guide to the Quantification of 3,5-Dichloroaniline: HPLC vs.
- The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
Sources
- 1. Separation of 4,5-Dichloro-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. EP0398542B1 - Process for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to 3,4-Dichloro-2-nitroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-2-nitroaniline is a halogenated nitroaromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a nitro group on the aniline scaffold, imparts specific reactivity and properties that make it a versatile intermediate in the preparation of a variety of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic considerations, spectroscopic characterization, reactivity profile, and safety and handling protocols.
Physicochemical Properties
The physical and chemical properties of this compound are influenced by the interplay of its functional groups. The electron-withdrawing nature of the two chlorine atoms and the nitro group significantly impacts the electron density of the aromatic ring and the basicity of the amino group.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 4,5-Dichloro-2-nitroaniline | 2,6-Dichloro-4-nitroaniline |
| CAS Number | 56376-52-0 | 6641-64-1 | 99-30-9 |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂ |
| Molecular Weight | 207.01 g/mol | 207.01 g/mol | 207.01 g/mol |
| Appearance | Light brown to brown solid[1] | Yellow solid | Yellow needles |
| Melting Point | Data not readily available | 180 - 181 °C | 191 °C |
| Boiling Point | 350.5 ± 37.0 °C (Predicted)[1] | Data not readily available | 130 °C at 2 torr |
| Density | 1.624 ± 0.06 g/cm³ (Predicted)[1] | Data not readily available | 1.624 g/cm³ |
| Solubility | Expected to be soluble in many organic solvents like other nitroanilines. | Insoluble in water. | 6.3 mg/L in water |
Solubility Profile: While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in readily available literature, it is anticipated to exhibit low solubility in water and good solubility in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). This is a general characteristic of many nitroaniline derivatives.
Synthesis and Purification
The synthesis of this compound typically involves the nitration of a corresponding dichlorinated aniline precursor. The regioselectivity of the nitration is a critical aspect of the synthesis, and protecting group strategies may be employed to direct the incoming nitro group to the desired position.
Synthetic Strategy: Nitration of 3,4-Dichloroaniline
A plausible and commonly employed method for the synthesis of nitroanilines is the nitration of an appropriately substituted aniline. In the case of this compound, the starting material would be 3,4-dichloroaniline. Direct nitration of anilines can be challenging due to the sensitivity of the amino group to oxidation and the directing effects of the protonated amino group under strongly acidic conditions. Therefore, a common strategy involves the protection of the amino group as an acetamide prior to nitration.
The following is a generalized, two-step protocol for the synthesis of a dichloronitroaniline, adapted from established methods for the preparation of related compounds. This should be considered a representative procedure that may require optimization for the specific synthesis of this compound.
Step 1: Acetylation of 3,4-Dichloroaniline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichloroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux for a sufficient period to ensure complete acetylation. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the N-(3,4-dichlorophenyl)acetamide.
-
Collect the solid product by filtration, wash with water until neutral, and dry thoroughly.
Step 2: Nitration of N-(3,4-Dichlorophenyl)acetamide and Hydrolysis
-
In a flask cooled in an ice-salt bath, carefully add the dried N-(3,4-dichlorophenyl)acetamide to concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, keeping the temperature strictly controlled to prevent over-nitration and side reactions.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by filtration and wash with cold water.
-
To hydrolyze the acetyl group, reflux the crude nitrated acetanilide with an aqueous solution of sulfuric acid.
-
Cool the solution and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture).
Figure 1: General synthetic workflow for the preparation of this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. The expected spectral data are based on the analysis of its functional groups and the substitution pattern of the aromatic ring.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro, nitro, and amino substituents.
Predicted ¹H NMR Data:
-
Aromatic Protons: Two doublets are expected in the range of δ 7.0-8.0 ppm. The proton ortho to the nitro group will be the most deshielded and appear at a higher chemical shift. The coupling constant between these two protons will be typical for ortho-coupling (approximately 8-9 Hz).
-
Amino Protons: A broad singlet corresponding to the two protons of the amino group is expected. The chemical shift of this signal can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected for the six carbon atoms of the benzene ring.
Predicted ¹³C NMR Data:
-
The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon atom bearing the nitro group is expected to be significantly deshielded, while the carbon attached to the amino group will be shielded. The carbons bonded to the chlorine atoms will also show characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| N-O (Nitro) | Asymmetric & Symmetric Stretching | 1500 - 1570 and 1300 - 1370 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N (Amino) | Stretching | 1250 - 1350 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (207.01 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms (with an approximate ratio of 9:6:1 for M, M+2, and M+4 peaks).
Reactivity and Synthetic Applications
The reactivity of this compound is governed by its three functional groups: the amino group, the nitro group, and the chloro substituents on the aromatic ring.
Reactions of the Amino Group
The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation. Diazotization of the amino group to form a diazonium salt is a particularly useful transformation, as the diazonium group can be subsequently replaced by a wide range of other functional groups.
Reactions of the Nitro Group
The nitro group is a strong electron-withdrawing group and can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation is valuable for the synthesis of dichlorinated diamines.
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of one of the chlorine atoms under certain reaction conditions with strong nucleophiles.
Applications in Synthesis
This compound is a useful intermediate in the synthesis of more complex molecules. For instance, it can be used in the preparation of various heterocyclic compounds and as a precursor for dyes and pigments. Its use as a reagent in the preparation of arylamino-bis(dichlorobenzothiazolylamino)triazines with antibacterial and antifungal activities has been reported[2].
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light[1].
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Potential Hazards (Based on Related Compounds):
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
May cause skin, eye, and respiratory irritation.
Conclusion
This compound is a key synthetic intermediate with a unique combination of functional groups that dictate its chemical behavior. This guide has provided a detailed overview of its physicochemical properties, synthetic routes, spectroscopic characteristics, reactivity, and safety considerations. For researchers and scientists in the field of drug development and organic synthesis, a thorough understanding of these properties is crucial for its effective utilization in the design and preparation of novel and complex molecular architectures. Further research to fully characterize this compound and explore its applications in medicinal chemistry is warranted.
References
- This information is based on general knowledge of nitroaniline chemistry.
- This information is based on general knowledge of nitroaniline chemistry.
- This information is based on general knowledge of nitroaniline chemistry.
Sources
3,4-Dichloro-2-nitroaniline molecular structure
An In-depth Technical Guide to the Molecular Structure of 3,4-Dichloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 958804-40-5), a key chemical intermediate. The document delineates its fundamental physicochemical properties, offers a detailed elucidation of its molecular structure through spectroscopic analysis, outlines its synthesis and inherent reactivity, and discusses its applications, particularly in the development of novel therapeutic agents. Emphasizing scientific integrity, this guide incorporates detailed experimental protocols and robust safety guidelines to ensure both conceptual understanding and practical, safe application in a laboratory setting.
Introduction and Physicochemical Profile
This compound, systematically named 3,4-dichloro-2-nitrobenzenamine, is a substituted aniline derivative of significant interest in synthetic organic chemistry.[1] Its molecular framework, featuring a combination of electron-donating (amino) and electron-withdrawing (nitro, chloro) groups, imparts a unique reactivity profile, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1][2]
Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3,4-dichloro-2-nitrobenzenamine |
| CAS Number | 958804-40-5 |
| Molecular Formula | C₆H₄Cl₂N₂O₂ |
| Molecular Weight | 207.01 g/mol [1] |
Physicochemical Properties
The physical and chemical characteristics of a compound are critical determinants of its behavior in experimental settings, influencing solubility, reaction kinetics, and storage requirements.
| Property | Value | Source |
| Appearance | Light brown to brown solid | [1] |
| Boiling Point | 350.5 ± 37.0 °C (Predicted) | [1] |
| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa (Conjugate Acid) | -2.05 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C, Protect from light | [1] |
Elucidation of the Molecular Structure
The structural confirmation of this compound is unequivocally established through a combination of modern spectroscopic techniques. The specific arrangement of substituents on the benzene ring—an amino group at C1, a nitro group at C2, and chlorine atoms at C3 and C4—creates a distinct spectroscopic fingerprint.
Caption: 2D Structure of this compound.
Spectroscopic Data Interpretation
The following table summarizes the key data points used for structural verification.
| Technique | Observed Features | Interpretation |
| ¹H NMR | Two doublets in the aromatic region (δ ~7-8 ppm). A broad singlet for the amine protons (variable). | Confirms two adjacent aromatic protons. The downfield shift is due to the deshielding effect of the nitro and chloro groups. |
| ¹³C NMR | Six distinct signals for the aromatic carbons. | Indicates the lack of symmetry in the benzene ring, consistent with the 1,2,3,4-substitution pattern. |
| IR Spectroscopy | ~3400-3300 cm⁻¹ (two bands), ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric), ~800-600 cm⁻¹ | N-H stretching of the primary amine. NO₂ asymmetric and symmetric stretching. C-Cl stretching vibrations. |
| Mass Spec. | Molecular ion (M⁺) peak at m/z 206. Isotopic peaks at M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺). | Corresponds to the molecular weight. The characteristic isotopic pattern confirms the presence of two chlorine atoms. |
Note: Precise NMR chemical shifts can vary based on the solvent used. Data presented here are typical ranges.[3][4]
Synthesis and Chemical Reactivity
Synthetic Pathway: A Conceptual Framework
The synthesis of this compound typically involves the regioselective nitration of a pre-existing dichlorinated aniline or the amination of a dichloronitrobenzene. A common laboratory-scale approach starts with 3,4-dichloroaniline. The amino group is first protected via acylation to prevent oxidation during nitration and to direct the incoming nitro group. The acetyl group is then removed by hydrolysis to yield the final product.
Caption: Synthetic workflow for this compound.
Causality in Experimental Design
-
Protection of the Amino Group: The initial acylation of the amino group to an amide is a critical step. The highly activating and acid-sensitive amino group would otherwise be susceptible to oxidation by the nitrating mixture (HNO₃/H₂SO₄). Furthermore, the resulting acetamido group, while still activating, is less so than the amino group, allowing for more controlled and predictable regioselectivity during the electrophilic aromatic substitution.
-
Regioselectivity of Nitration: The acetamido group is an ortho-, para-director. In the N-acetyl-3,4-dichloroaniline intermediate, the position ortho to the acetamido group (C2) is sterically unhindered and electronically activated, making it the primary site for nitration.
-
Deprotection: Acid- or base-catalyzed hydrolysis effectively removes the acetyl protecting group, regenerating the primary amine to yield the target molecule.
Reactivity Profile
The reactivity of the this compound ring is a complex interplay of substituent effects:
-
Amino Group (-NH₂): A powerful activating, ortho-, para-directing group due to resonance donation of its lone pair into the ring.
-
Nitro Group (-NO₂): A strong deactivating, meta-directing group due to both inductive and resonance electron withdrawal.
-
Chlorine Atoms (-Cl): Deactivating via the inductive effect but ortho-, para-directing due to resonance.
The net effect is a significantly electron-deficient aromatic ring. The strong deactivation by the nitro and chloro groups makes further electrophilic aromatic substitution challenging. However, the amino group can be readily diazotized and subsequently replaced, providing a synthetic handle to introduce a variety of other functional groups. This makes the compound a versatile intermediate for building more complex structures.[5]
Applications in Research and Drug Development
The utility of this compound lies in its role as a foundational building block. Its structure is incorporated into larger molecules designed to have specific biological activities.
-
Antimicrobial Agents: It serves as a precursor for the synthesis of novel arylamino-bis(dichlorobenzothiazolylamino)triazines, which have been investigated for their antibacterial and antifungal properties.[1][2] The dichloro-substituted phenyl ring is a common motif in antimicrobial compounds, and this intermediate provides a direct route for its incorporation.
-
Heterocyclic Synthesis: The ortho-relationship between the amino and nitro groups is particularly useful for constructing heterocyclic systems. For example, reduction of the nitro group to an amine yields a 1,2-diamine, which is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused ring systems that are prevalent in medicinal chemistry.
Safety, Handling, and Experimental Protocols
WARNING: this compound is a hazardous chemical and must be handled with appropriate precautions. The following information is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.[6]
Hazard Identification
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Organ Damage: May cause damage to organs (specifically blood) through prolonged or repeated exposure.
-
Irritation: Causes skin and eye irritation.[6]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
Protocol: Safe Handling and Storage
This protocol is a self-validating system designed to minimize exposure risk.
-
Engineering Controls:
-
Verification: Always handle the solid and any solutions within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure the fume hood has a recent certification date and is functioning correctly.
-
-
Personal Protective Equipment (PPE):
-
Verification: Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and tight-sealing safety goggles or a full-face shield. Check gloves for any signs of degradation or puncture before and during use.
-
-
Dispensing and Weighing:
-
Verification: Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any spills.
-
-
Storage:
-
Verification: Store the compound in its original, tightly sealed container in a locked, designated cabinet for toxic substances, maintained at 2-8°C and protected from light.[1] The storage area should be well-ventilated.
-
-
Spill and Waste Disposal:
-
Verification: In case of a spill, do not breathe dust. Evacuate the area. Clean up spills using absorbent materials suitable for chemical spills, avoiding dust generation. Dispose of all contaminated materials and excess reagents as hazardous chemical waste in a clearly labeled, sealed container, following institutional and local regulations.[6]
-
First Aid Measures
-
Inhalation: Remove the victim to fresh air immediately. If not breathing, give artificial respiration. Call a POISON CENTER or physician.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical advice/attention.[6]
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or physician immediately.[6]
Conclusion
This compound is a chemical intermediate whose value is defined by the strategic placement of its functional groups. A thorough understanding of its molecular structure, confirmed by robust spectroscopic evidence, is paramount for predicting its reactivity and leveraging it in multi-step syntheses. Its application as a precursor for bioactive compounds underscores its importance in the field of drug development. Adherence to stringent safety protocols is non-negotiable for its handling, ensuring that its scientific potential can be explored without compromising researcher safety.
References
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A Technical Guide to the Solubility Profile of 3,4-Dichloro-2-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dichloro-2-nitroaniline (CAS No. 958804-40-5). Recognizing the limited availability of quantitative solubility data in public literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing the solubility of this molecule, provides a detailed, field-tested experimental protocol for accurate solubility determination, and presents essential safety and handling information. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process chemistry, formulation development, and analytical sciences.
Introduction: Understanding this compound
This compound is a substituted aromatic amine with the molecular formula C₆H₄Cl₂N₂O₂.[1] Its structure, featuring a benzene ring substituted with two chlorine atoms, a nitro group, and an amine group, dictates its physicochemical properties, including its solubility. These functional groups create a complex interplay of polarity, hydrogen bonding capability, and hydrophobicity. The compound serves as a valuable reagent in the synthesis of various organic molecules, including certain phenol derivatives and triazine compounds with potential antibacterial and antifungal activities.[2]
A thorough understanding of its solubility is paramount for its practical application. Solubility data informs the choice of solvents for chemical reactions, purification processes like crystallization, and the development of analytical methods such as High-Performance Liquid Chromatography (HPLC).[3][4]
Physicochemical Properties
| Property | Value / Description | Source |
| CAS Number | 958804-40-5 | [1][2] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| Predicted Boiling Point | 350.5 ± 37.0 °C | [5] |
| Predicted Density | 1.624 ± 0.06 g/cm³ | [5] |
| Storage Conditions | 2-8°C, protect from light | [1][5] |
Structural Considerations for Solubility
The principle of "like dissolves like" provides a foundational prediction of solubility behavior.[6] The structure of this compound suggests the following:
-
Low Aqueous Solubility: The molecule is predominantly nonpolar due to the benzene ring and two chloro substituents. This hydrophobic character suggests poor solubility in water.
-
Solubility in Organic Solvents: The presence of polar nitro (-NO₂) and amine (-NH₂) groups allows for dipole-dipole interactions and hydrogen bonding. Therefore, it is expected to be more soluble in polar aprotic solvents (e.g., acetone, dimethyl sulfoxide) and some polar protic solvents (e.g., ethanol) than in nonpolar solvents like hexane.[7] The solubility in various solvents is a critical parameter for designing crystallization and reaction conditions.[3][4]
The diagram below illustrates the key molecular features influencing the compound's solubility.
Caption: Key functional groups of this compound and their expected interactions with different solvent types.
Experimental Protocol for Solubility Determination
Due to the scarcity of published quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[8] This protocol ensures the solution reaches saturation, providing an accurate measurement.
Causality and Rationale
-
Isothermal Conditions: Solubility is highly temperature-dependent.[4] Maintaining a constant temperature is critical for reproducibility and accuracy.
-
Equilibrium Achievement: A supersaturated or unsaturated solution will give false results. Vigorous agitation over a sufficient period ensures that the system reaches a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.
-
Purity of Materials: Impurities in either the solute or the solvent can significantly alter solubility. Using high-purity materials is essential for obtaining intrinsic solubility data.
-
Accurate Quantification: A validated analytical method, such as HPLC-UV, is required for precise measurement of the solute concentration in the saturated solution.[3][8]
Workflow for Isothermal Solubility Determination
The following diagram outlines the experimental workflow.
Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.
Detailed Step-by-Step Methodology
-
Preparation:
-
Select a panel of solvents of varying polarities (e.g., Water, Ethanol, Acetonitrile, Acetone, Toluene, Hexane).
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (mobile phase). Use these to generate a calibration curve with the HPLC system.
-
Set a temperature-controlled shaker bath to the desired temperature (e.g., 25 °C).
-
-
Addition:
-
Into a series of 4 mL glass vials, add a pre-weighed amount of the solvent (e.g., 2 mL).
-
Add an excess of solid this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium, ensuring saturation. A starting point is ~20-50 mg.
-
Seal the vials tightly with screw caps containing a PTFE septum.
-
-
Equilibration:
-
Place the vials securely in the shaker bath.
-
Agitate the vials at a constant speed (e.g., 200 rpm) for at least 24 hours. A 48-hour study is recommended to confirm that equilibrium has been reached (i.e., the measured solubility does not change between 24 and 48 hours).
-
-
Sampling and Separation:
-
Remove the vials from the shaker and let them stand in a thermal block at the same temperature for 30 minutes to allow undissolved solids to settle.
-
Carefully withdraw a sample of the clear supernatant using a clean, disposable syringe.
-
Immediately attach a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) and dispense the filtrate into a clean, tared HPLC vial. This step is critical to prevent undissolved microcrystals from artificially inflating the concentration reading.
-
-
Analysis:
-
Accurately dilute a known volume of the filtrate with the HPLC mobile phase to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample onto a calibrated HPLC-UV system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated filtrate by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Safety, Handling, and Disposal
Proper safety precautions are mandatory when handling this compound. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust.[10] Do not eat, drink, or smoke when using this product.[9] Keep the container tightly closed when not in use.[9]
-
Storage: Store in a locked, well-ventilated, dry place away from incompatible materials.[9][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][11] Avoid release to the environment.[9]
Conclusion
References
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A Guide to the Spectroscopic Characterization of 3,4-Dichloro-2-nitroaniline
Introduction: The Analytical Imperative for 3,4-Dichloro-2-nitroaniline
This compound (CAS No. 958804-40-5) is a substituted nitroaromatic amine with potential applications as a building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] As with any specialty chemical, unambiguous identification and purity assessment are paramount for ensuring the reliability of downstream applications and meeting regulatory standards. Spectroscopic analysis provides the definitive molecular fingerprint required for this purpose.
This technical guide addresses the challenge of limited publicly available spectral data for this specific isomer. Rather than merely presenting data, this document serves as a comprehensive framework for researchers, chemists, and quality control professionals on how to acquire, interpret, and validate the spectral characteristics of this compound. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—from a position of practical expertise, explaining not just the expected results, but the scientific rationale behind the experimental choices and data interpretation.
Foundational Safety Protocol: Handling Nitroaromatic Amines
Trustworthiness: Before any analytical work commences, a rigorous safety assessment is non-negotiable. Substituted nitroanilines are classified as hazardous materials. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers like 2,6-dichloro-4-nitroaniline and 4,5-dichloro-2-nitroaniline indicate significant toxicity.[2]
Core Directive: The compound must be handled with the assumption that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged or repeated exposure.
Experimental Protocol: Safe Handling Workflow
-
Engineering Controls: All handling of solid material and solution preparation must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves (double-gloving is recommended) at all times. Gloves must be inspected before use and disposed of correctly after handling.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fastened.
-
-
Spill & Waste Management: Designate a specific hazardous waste container for all contaminated materials (e.g., pipette tips, weighing paper, gloves). In case of a spill, secure the area and follow established institutional procedures for hazardous chemical cleanup.
-
Weighing & Dissolution: Use a disposable weighing boat. Tare the balance with the boat inside the fume hood if possible. Add the solvent to the solid in situ to minimize dust formation.
Caption: Safe handling workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the most powerful technique for the unambiguous structural elucidation of this compound. It provides definitive information on the number of unique proton and carbon environments and their connectivity, allowing for clear differentiation from other isomers. For this molecule, we expect to see two distinct aromatic proton signals and one amine proton signal in the ¹H NMR spectrum, and six unique aromatic carbon signals in the ¹³C NMR spectrum.
Predicted ¹H NMR Spectrum
The substitution pattern (1-amino, 2-nitro, 3,4-dichloro) dictates the chemical shifts and coupling. The two aromatic protons are adjacent (ortho-coupled), which will result in two doublets.
-
H-5: This proton is ortho to a chlorine atom and meta to the nitro group. It is expected to be the most downfield of the aromatic protons.
-
H-6: This proton is ortho to the amino group and meta to a chlorine atom. The electron-donating nature of the amino group will shield this proton relative to H-5.
-
-NH₂: The amino protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |
| Proton Assignment | Predicted δ (ppm) |
| H-5 | 7.3 - 7.5 |
| H-6 | 6.8 - 7.0 |
| -NH₂ | 5.0 - 6.0 |
Justification: The predicted shifts are based on the analysis of related structures. For example, in 3,4-dichloroaniline, the aromatic protons appear between 6.6 and 7.2 ppm.[3][4] The addition of a strongly electron-withdrawing nitro group at the 2-position will deshield adjacent protons, shifting them downfield.[5]
Predicted ¹³C NMR Spectrum
All six carbons in the benzene ring are in chemically distinct environments, leading to six expected signals.
| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |
| Carbon Assignment | Predicted δ (ppm) |
| C-1 (-NH₂) | 145 - 148 |
| C-2 (-NO₂) | 135 - 138 |
| C-3 (-Cl) | 120 - 123 |
| C-4 (-Cl) | 128 - 132 |
| C-5 | 125 - 128 |
| C-6 | 118 - 121 |
Justification: Chemical shifts are predicted based on additive substituent effects on a benzene ring (base value ~128.5 ppm).[6][7] The carbon attached to the nitrogen (C-1) will be significantly downfield. The carbons attached to the chlorine atoms (C-3, C-4) and the nitro group (C-2) will also be deshielded, while the remaining carbons (C-5, C-6) will be less affected.[8]
Self-Validating NMR Acquisition Protocol
Trustworthiness: A robust protocol ensures reproducibility and data integrity. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a good first choice, but deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue, though it may result in different chemical shifts.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrumentation:
-
Acquire spectra on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire with a 30-degree pulse angle and a relaxation delay of at least 2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire with proton decoupling.
-
Use a longer relaxation delay (5-10 seconds) or a quantitative method if accurate integration is needed, though it is not typically required for identification.
-
Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Process the raw data (FID) with a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Functional Group Confirmation
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the most characteristic signals will be from the N-H stretches of the primary amine and the strong N-O stretches of the nitro group.
| Predicted IR Absorption Bands | ||
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 |
| C-H Aromatic Stretch | Aromatic Ring | 3100 - 3000 |
| N-O Asymmetric Stretch | Nitro (-NO₂) | 1550 - 1475 |
| C=C Aromatic Stretch | Aromatic Ring | 1620 - 1580 |
| N-H Scissoring Bend | Primary Amine (-NH₂) | 1650 - 1600 |
| N-O Symmetric Stretch | Nitro (-NO₂) | 1360 - 1290 |
| C-Cl Stretch | Aryl Halide | 1100 - 1000 |
Justification: The presence of two distinct, strong bands for the nitro group (asymmetric and symmetric stretches) is highly characteristic.[9][10] The primary amine will show two N-H stretching bands in the 3300-3500 cm⁻¹ region, which distinguishes it from a secondary amine.[11][12] The C-Cl stretches for aryl chlorides typically appear in the 1000-1100 cm⁻¹ range.[11]
Self-Validating IR Acquisition Protocol (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Lower the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to provide a high-quality spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of the halogens. The presence of two chlorine atoms in this compound will produce a highly distinctive isotopic cluster for the molecular ion.
The molecular formula is C₆H₄Cl₂N₂O₂. The nominal molecular weight is 206 g/mol . However, the exact mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), is 205.96 g/mol .
Predicted Isotopic Pattern
Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule with two chlorine atoms will therefore exhibit three peaks in its molecular ion cluster:
-
M⁺: Contains two ³⁵Cl atoms.
-
M+2: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4: Contains two ³⁷Cl atoms.
The theoretical intensity ratio of these peaks (M⁺ : M+2 : M+4) is approximately 100 : 65 : 10 (or normalized, ~9:6:1).[13][14] This pattern is a definitive signature for a dichlorinated compound.
| Predicted Molecular Ion Cluster | |||
| Ion | m/z (Mass-to-Charge Ratio) | Isotopic Composition | Predicted Relative Intensity (%) |
| M⁺ | 206 | C₆H₄(³⁵Cl)₂N₂O₂ | 100 |
| M+2 | 208 | C₆H₄(³⁵Cl)(³⁷Cl)N₂O₂ | ~65 |
| M+4 | 210 | C₆H₄(³⁷Cl)₂N₂O₂ | ~10 |
Predicted Fragmentation Pathways
Under Electron Ionization (EI), the molecular ion will fragment in predictable ways.
-
Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂, 46 Da), leading to a dichlorinated aniline cation at m/z 160 . This fragment will also exhibit the characteristic ~100:65:10 isotope pattern at m/z 160, 162, and 164.[15]
-
Loss of Cl: Loss of a chlorine radical (•Cl, 35 Da) from the molecular ion would yield a fragment at m/z 171 . This fragment would still contain one chlorine atom and thus show an M/M+2 pattern with a ~3:1 ratio.
-
Loss of NO: Subsequent loss of nitric oxide (NO, 30 Da) from the molecular ion is also possible, leading to a fragment at m/z 176 .
Caption: Predicted major fragmentation pathways for this compound.
Integrated Spectroscopic Analysis: A Self-Validating Conclusion
Authoritative Grounding: The true power of spectroscopic characterization lies in the integration of all three techniques. No single method provides a complete picture, but together they create a self-validating system for structural confirmation.
Caption: Integrated workflow for the structural confirmation of the target molecule.
A sample of this compound is considered structurally confirmed and pure when:
-
MS shows the correct molecular weight and the characteristic M⁺:M+2:M+4 isotopic cluster for a dichlorinated compound.
-
IR confirms the presence of primary amine and nitro functional groups.
-
¹H and ¹³C NMR show the correct number of signals, chemical shifts, and coupling patterns consistent with the 1,2,3,4-substitution pattern, ruling out other isomers.
This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for any research, development, or commercial application.
References
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
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Pharmaffiliates. (n.d.). This compound. [Link]
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ACS Publications. (n.d.). Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. [Link]
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Millersville University. (n.d.). IR: nitro groups. [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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Arora, P. K., & Bae, H. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE. [Link]
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University of Regensburg. (n.d.). Chemical shifts. [Link]
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Blake, R. S., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. [Link]
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Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]
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PubChem. (n.d.). 3,4-Dichloroaniline. [Link]
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Pretsch, E., et al. (n.d.). Tables For Organic Structure Analysis. [Link]
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ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Wang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods. [Link]
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ResearchGate. (n.d.). 3,4-Dichloro-1-nitrobenzene–aniline (2/1). [Link]
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Guide to the Safe Handling and Management of 3,4-Dichloro-2-nitroaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3,4-Dichloro-2-nitroaniline (CAS No. 958804-40-5) is a halogenated nitroaniline derivative utilized in specialized synthetic chemistry, including the preparation of novel phenol derivatives and compounds with potential biological activities.[1] Given its structural class, which includes aromatic amines, nitro compounds, and chlorinated hydrocarbons, it is imperative to approach its handling with a comprehensive understanding of its potential hazards.
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. Due to the limited availability of specific safety data for this exact isomer, this document incorporates a conservative approach by extrapolating precautionary measures from structurally related and well-documented analogs, such as other dichloro-nitroaniline isomers and 3,4-dichloroaniline. This methodology ensures that safety protocols are grounded in the known hazards of the compound's constituent chemical motifs.
Chemical Identification and Physicochemical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety protocol.
Table 1: Physicochemical Properties of this compound and Structural Analogs
| Property | This compound | 4,5-Dichloro-2-nitroaniline | 3,4-Dichloroaniline | 2,6-Dichloro-4-nitroaniline |
| CAS Number | 958804-40-5 | 6641-64-1 | 95-76-1 | 99-30-9 |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂ | C₆H₅Cl₂N | C₆H₄Cl₂N₂O₂ |
| Molecular Weight | 207.01 g/mol | 207.01 g/mol | 162.02 g/mol | 207.01 g/mol |
| Appearance | Light brown to brown solid[2] | Not specified | Light tan to dark gray crystals[3][4] | Not specified |
| Melting Point | Not specified | 177-179 °C[5] | 71-72 °C[3][4] | 190.5-191.5 °C[6] |
| Boiling Point | 350.5 °C (Predicted)[2] | 347.1 °C | 272 °C | Not specified |
| Storage Temp. | 2-8°C, protect from light[2] | Not specified | Protect from sunlight[7] | Not specified |
Rationale for Analog Data: The inclusion of data from isomers like 4,5-dichloro-2-nitroaniline and the parent amine 3,4-dichloroaniline provides a basis for risk assessment. These compounds share the dichlorophenyl and/or nitroaniline core, suggesting similar hazard profiles, including mechanisms of toxicity and chemical reactivity.
Hazard Identification and Assessment
Based on the hazard classifications of its structural analogs, this compound should be treated as a hazardous substance with significant acute toxicity, as well as potential for skin, eye, and respiratory irritation.
Table 2: Summary of GHS Hazard Classifications for Structural Analogs
| Hazard Class | Classification | Source Compound(s) |
| Acute Toxicity, Oral | Category 2, 3 or 4 (Fatal, Toxic, or Harmful if swallowed) | 4-Chloro-2-nitroaniline[8][9], 3,4-Dichloroaniline, 4,5-Dichloro-2-nitroaniline[10] |
| Acute Toxicity, Dermal | Category 1, 3 or 4 (Fatal or Toxic in contact with skin) | 4-Chloro-2-nitroaniline[8][9], 3-Chloro-4-nitroaniline[11], 4,5-Dichloro-2-nitroaniline[10] |
| Acute Toxicity, Inhalation | Category 2 or 4 (Fatal or Harmful if inhaled) | 4-Chloro-2-nitroaniline[8][9], 4,5-Dichloro-2-nitroaniline[10] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | 2,6-Dichloro-4-nitroaniline[12], 4,5-Dichloro-2-nitroaniline[10] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | 2,6-Dichloro-4-nitroaniline[12], 4,5-Dichloro-2-nitroaniline[10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | 2,6-Dichloro-4-nitroaniline[12], 4,5-Dichloro-2-nitroaniline[10] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (May cause damage to organs) | 2-Nitroaniline, 3,4-Dichloroaniline, 4-Chloro-2-nitroaniline[9] |
| Hazardous to the Aquatic Environment | Acute and/or Chronic Hazard (Toxic to aquatic life) | 3,4-Dichloroaniline[7], 2,6-Dichloro-4-nitroaniline[13] |
Core Toxicological Concerns:
-
High Acute Toxicity: Analogs are classified as toxic or fatal if swallowed, inhaled, or in contact with skin.[9][13] Skin permeation can lead to systemic toxicity.[3] This necessitates stringent controls to prevent any direct contact.
-
Methemoglobinemia: A key hazard of aniline derivatives is the potential to cause methemoglobinemia, where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[3] This can lead to cyanosis (bluish skin), weakness, and shortness of breath.[3]
-
Organ Damage: Prolonged or repeated exposure to related compounds may cause damage to organs such as the blood, hematopoietic system, kidney, liver, and heart.[8]
-
Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.[10][12]
Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and robust PPE is essential for mitigating the risks associated with this compound.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[14]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted safely.[15]
-
Designated Work Area: Establish a designated area specifically for working with this compound to prevent cross-contamination.
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[10][12]
Personal Protective Equipment (PPE) Protocol:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact. Double-gloving is recommended for enhanced protection.
-
Eye Protection: Chemical safety goggles are mandatory.[16] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[17]
-
Skin and Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron or suit.[17][18]
-
Respiratory Protection: For situations where dust may be generated and engineering controls may not be sufficient, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., P100/FFP3) is required.[7][10][16]
Safe Handling and Storage Procedures
Adherence to strict protocols during handling and storage is critical to preventing exposure and maintaining chemical stability.
Experimental Protocol: Handling Solid this compound
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment and PPE.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Transfer: When transferring the solid, use a spatula and avoid generating dust. If dust is unavoidable, ensure respiratory protection is worn.
-
Solution Preparation: Add the solid compound slowly to the solvent in a flask or beaker. Do not add solvent directly to the bulk solid container. Gentle stirring or swirling may be used to aid dissolution.
-
Post-Handling Decontamination: After use, decontaminate all non-disposable equipment and the work surface. Wash hands thoroughly with soap and water after removing gloves.[15]
Storage Requirements:
-
Store in a tightly closed, properly labeled container.[7][12][19]
-
Keep in a cool, dry, and well-ventilated area, adhering to the recommended 2-8°C if possible.[2][15]
-
Protect from light and air, as related compounds can darken upon storage.[3][7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][7][12]
-
Store in a locked cabinet or a secure area accessible only to authorized personnel.[12][19]
Workflow for Safe Handling: From Receipt to Disposal
The following diagram outlines the critical control points in the lifecycle of this compound within a laboratory setting.
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An In-depth Technical Guide to the Discovery and History of 3,4-Dichloro-2-nitroaniline
This guide provides a comprehensive overview of the discovery and history of the synthetic compound 3,4-dichloro-2-nitroaniline. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the compound's origins, synthesis, and chemical properties. This document eschews a rigid template in favor of a narrative that follows the logical progression of chemical discovery and process evolution, grounded in established scientific principles and historical context.
Introduction: Defining this compound
This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₄Cl₂N₂O₂. Its structure consists of an aniline ring substituted with two chlorine atoms at the 3 and 4 positions, and a nitro group at the 2 position relative to the amino group. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties, making it a distinct isomer among the various dichloronitroanilines. While not as extensively documented as some of its isomers, this compound holds significance as a potential intermediate in the synthesis of more complex molecules in pharmaceuticals and materials science.
Part 1: The Elusive Discovery - A Historical Perspective
The specific historical record detailing the first definitive synthesis of this compound is not prominently documented in readily accessible scientific literature. Its discovery is likely intertwined with the broader, systematic exploration of aromatic substitution reactions in the late 19th and early 20th centuries. During this era, chemists meticulously investigated the nitration and halogenation of aniline and its derivatives, as well as the amination of halogenated nitroaromatics, leading to the preparation of a vast array of isomers.
The initial characterization of many such compounds was often reported in comprehensive chemical encyclopedias of the time, such as the Beilstein Handbuch der Organischen Chemie[1][2]. These compendia served as the primary databases for organic compounds before the advent of digital search technologies. It is highly probable that the first documented preparation of this compound is recorded within these historical volumes, emerging from systematic studies on the isomers of dichloronitroaniline.
Two primary plausible synthetic pathways for its initial discovery are:
-
Nitration of 3,4-dichloroaniline: The direct nitration of 3,4-dichloroaniline would be a logical, albeit challenging, route. The amino group is a strong ortho-, para-director; however, its protonation under harsh nitrating conditions (a mixture of nitric and sulfuric acids) would convert it into a meta-directing ammonium group. Furthermore, the existing chlorine atoms also influence the position of electrophilic substitution. The interplay of these directing effects would likely result in a mixture of isomers, from which this compound would need to be isolated and characterized.
-
Amination of a suitable dichloronitrobenzene precursor: A more controlled approach would involve the nucleophilic aromatic substitution of a chlorine atom in a dichloronitrobenzene isomer with an amino group. The most logical precursor for this route is 1,2-dichloro-3-nitrobenzene . In this molecule, the nitro group strongly activates the adjacent chlorine atoms towards nucleophilic attack.
Given the challenges of controlling regioselectivity in the direct nitration of substituted anilines, the amination of 1,2-dichloro-3-nitrobenzene represents a more probable route for the first intentional synthesis of this compound.
Part 2: Foundational Synthesis Methodologies
While a singular "discovery" paper remains elusive, the foundational principles of organic synthesis allow for the reconstruction of the most probable historical methods for preparing this compound. These methods are rooted in well-established reaction mechanisms that were the cornerstone of synthetic chemistry during the period of its likely first synthesis.
Method 1: Amination of 1,2-Dichloro-3-nitrobenzene
This method is predicated on the nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nitro group at the 3-position of 1,2-dichlorobenzene activates the chlorine atoms at the 1 and 2 positions to attack by nucleophiles, such as ammonia.
Causality of Experimental Choices:
-
Choice of Precursor: 1,2-Dichloro-3-nitrobenzene is the ideal starting material because the nitro group provides the necessary electronic activation for the displacement of a chlorine atom by an amine.
-
Reaction Conditions: The reaction typically requires elevated temperatures and pressures to overcome the activation energy for the substitution reaction on an aromatic ring. The use of a sealed vessel, such as an autoclave, is necessary to maintain the pressure and prevent the escape of volatile reactants like ammonia.
-
Solvent: An inert solvent, such as a high-boiling point aromatic hydrocarbon or an alcohol, is often used to facilitate the reaction by dissolving the reactants and enabling effective heat transfer.
Visualizing the Synthesis Workflow:
Caption: Nitration of 3,4-Dichloroaniline via Acetanilide.
Experimental Protocol (Hypothetical Historical Method):
-
Acetylation of 3,4-Dichloroaniline: 3,4-Dichloroaniline is dissolved in acetic anhydride, and the mixture is heated to form N-acetyl-3,4-dichloroaniline. The product is isolated by precipitation in water and filtration.
-
Nitration of N-acetyl-3,4-dichloroaniline: The dried N-acetyl-3,4-dichloroaniline is slowly added to a cold (0-10°C) mixture of concentrated nitric acid and sulfuric acid with vigorous stirring. The reaction mixture is stirred at low temperature for a specified time.
-
Work-up and Isolation of the Nitrated Intermediate: The reaction mixture is poured onto crushed ice to precipitate the crude N-acetyl-3,4-dichloro-2-nitroaniline. The solid is collected by filtration and washed with cold water.
-
Hydrolysis of the Acetyl Group: The crude nitrated acetanilide is heated with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) or base (e.g., sodium hydroxide) to hydrolyze the amide bond.
-
Purification: The resulting this compound is isolated by filtration, washed with water, and purified by recrystallization.
Part 3: Physicochemical Properties and Modern Applications
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 958804-40-5, 132429-81-3 | Chemical Supplier Databases |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | - |
| Molecular Weight | 207.01 g/mol | - |
| Appearance | Light brown to brown solid | Chemical Supplier Databases |
| Melting Point | 95-105 °C | Chemical Supplier Databases |
| Boiling Point | 350.5 ± 37.0 °C (Predicted) | Chemical Supplier Databases |
| Density | 1.624 ± 0.06 g/cm³ (Predicted) | Chemical Supplier Databases |
| pKa | -2.05 ± 0.10 (Predicted) | Chemical Supplier Databases |
Modern Applications:
While the historical applications of this compound are not well-documented, its structure lends itself to several potential uses in modern organic synthesis. As a substituted aniline, the amino group can be diazotized and converted into a wide range of other functional groups. The nitro group can be reduced to an amino group, providing a route to substituted diamines. The chlorine atoms can also potentially undergo further substitution reactions under specific conditions.
In contemporary research, compounds with similar structures are utilized as intermediates in the synthesis of:
-
Pharmaceuticals: The dichloronitroaniline scaffold can be a building block for more complex molecules with potential biological activity.
-
Agrochemicals: Many herbicides and pesticides are derived from halogenated anilines.
-
Dyes and Pigments: The amino and nitro groups are key chromophores, making such compounds potential precursors for azo dyes and other colorants.
Conclusion
The history of this compound is emblematic of the systematic and often incremental nature of chemical discovery. While a singular moment of its discovery is not readily apparent, its existence is a logical outcome of the foundational synthetic methodologies developed during the golden age of organic chemistry. The plausible synthetic routes, primarily the amination of 1,2-dichloro-3-nitrobenzene and the nitration of 3,4-dichloroaniline, are based on robust and well-understood chemical principles. Today, this compound remains a compound of interest for its potential as a versatile intermediate in the synthesis of a wide range of valuable chemical entities.
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Process for the preparation of nitroanilines. (1982). Justia Patents. Available at: [Link]
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3,4-Dichloro-1-nitrobenzene-aniline (2/1). University of Strathclyde. Available at: [Link]
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A Comprehensive Technical Guide to 3,4-Dichloro-2-nitroaniline: Synthesis, Reactivity, and Applications
This guide provides an in-depth review of 3,4-dichloro-2-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document explores the compound's physicochemical properties, synthesis protocols, chemical reactivity, analytical methodologies, and critical safety and toxicological information. Our focus is on delivering field-proven insights and explaining the causality behind experimental choices to ensure both technical accuracy and practical utility.
Introduction and Physicochemical Profile
This compound (CAS No. 958804-40-5) is a substituted aniline that serves as a valuable building block in organic synthesis.[1] Its trifunctional nature, featuring amino, nitro, and dichloro-substituted phenyl groups, offers multiple reactive sites for constructing more complex molecules. This versatility makes it a reagent of interest for developing novel heterocyclic compounds, such as those with potential antibacterial and antifungal properties.[2] Understanding its fundamental properties is the first step toward its effective utilization in research and development.
Chemical Identity and Properties
The key physicochemical characteristics of this compound are summarized below. These parameters are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Reference(s) |
| CAS Number | 958804-40-5 | [3] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| Appearance | Light brown to brown solid | [3] |
| Boiling Point | 350.5 ± 37.0 °C (Predicted) | [3] |
| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -2.05 ± 0.10 (Predicted) | [3] |
| Storage Conditions | 2-8°C, Protect from light, Inert atmosphere | [1][3] |
Synthesis and Purification
While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient pathway can be designed based on established organic chemistry principles for aromatic compounds. The most logical approach involves the controlled nitration of 3,4-dichloroaniline. The directing effects of the amino group (ortho-, para-directing) and the chlorine atoms (ortho-, para-directing but deactivating) must be carefully managed to achieve the desired 2-position substitution.
Plausible Synthetic Pathway
The amino group in 3,4-dichloroaniline is a strong activating group, which can lead to uncontrolled oxidation and multiple nitration products under harsh nitrating conditions. To ensure regioselectivity and prevent degradation, the amino group is first protected via acylation. The resulting acetanilide is then nitrated, and the protecting group is subsequently removed by hydrolysis to yield the target compound.
Experimental Protocol: Synthesis via Protection-Nitration-Deprotection
This protocol is a representative methodology adapted from standard procedures for the nitration of substituted anilines.[4]
Materials:
-
3,4-Dichloroaniline
-
Acetic anhydride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol
-
Ice
Procedure:
-
Protection of the Amino Group:
-
In a 250 mL round-bottom flask, dissolve 10 g of 3,4-dichloroaniline in 50 mL of glacial acetic acid.
-
Slowly add 1.1 molar equivalents of acetic anhydride to the solution while stirring.
-
Gently reflux the mixture for 30 minutes to ensure complete acylation.
-
Pour the warm mixture into 200 mL of ice-cold water. The protected product, N-(3,4-dichlorophenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The rationale for this step is to reduce the activating effect of the amine and direct nitration to the ortho position while preventing oxidation.
-
-
Nitration:
-
Carefully add the dried N-(3,4-dichlorophenyl)acetamide (10 g) in small portions to a pre-chilled (0-5 °C) mixture of 30 mL concentrated sulfuric acid in a 250 mL flask, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding 1.1 molar equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, maintaining the reaction temperature at 0-5 °C. The low temperature is crucial to prevent over-nitration and side reactions.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice. The nitrated product will precipitate.
-
Collect the solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral to litmus paper.
-
-
Deprotection (Hydrolysis):
-
Transfer the crude nitrated acetanilide to a 250 mL round-bottom flask.
-
Add 100 mL of a 70:30 mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 2-3 hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the solution and neutralize it carefully with a saturated sodium bicarbonate solution until the product precipitates.
-
Collect the crude this compound by vacuum filtration, wash with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain a purified solid. The choice of solvent is determined by the compound's solubility at different temperatures, aiming for high solubility when hot and low solubility when cold.
-
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is governed by its three functional groups. The electron-withdrawing nature of the nitro and chloro groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the chlorine atoms.
-
Amino Group (NH₂): Can be diazotized to form a diazonium salt, a highly versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X). It can also act as a nucleophile in reactions with electrophiles.
-
Nitro Group (NO₂): Can be readily reduced to an amino group using reagents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental for synthesizing diamine derivatives.
-
Aromatic Ring: The presence of multiple electron-withdrawing groups makes the chlorine atoms susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or a strong nucleophile.
Key Synthetic Applications
The primary application of this compound is as an intermediate in the synthesis of more complex molecules.[2]
Its utility has been noted in the preparation of:
-
Phenol Derivatives: Via diazotization of the amino group followed by hydrolysis.[2]
-
Arylamino-bis(dichlorobenzothiazolylamino)triazines: These compounds have shown potential antibacterial and antifungal activities, highlighting the role of this compound in medicinal chemistry research.[2]
Analytical Methodologies
Accurate quantification and purity assessment of this compound are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for analyzing nitroaniline compounds.[5][6]
HPLC-UV Protocol for Quantification
This protocol provides a general framework for the analysis of this compound. Method optimization (e.g., mobile phase composition, gradient) may be required for specific sample matrices.
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: Determined by measuring the UV absorbance maximum of a standard solution (typically in the 340-380 nm range for nitroanilines).
-
Injection Volume: 10 µL.[5]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution (e.g., 1000 µg/mL) by accurately weighing the this compound standard and dissolving it in a suitable solvent like methanol or acetonitrile.[5]
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Toxicology and Safe Handling
Substituted anilines, particularly those containing nitro and chloro groups, require careful handling due to their potential toxicity. The available safety data sheets (SDS) provide a clear profile of the hazards associated with this compound.
Toxicological Profile Summary
| Hazard Class | GHS Statement | Reference(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | [7] |
| Acute Toxicity (Dermal, Inhalation) | H311 + H331: Toxic in contact with skin or if inhaled. | [7] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs (Blood) through prolonged or repeated exposure. | |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects. | [7] |
Mechanism of Toxicity Insights
The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group.[8] This process can generate reactive intermediates, such as nitroso and hydroxylamine species. These intermediates can lead to cellular damage through several mechanisms:
-
Oxidative Stress: They can participate in redox cycling, generating reactive oxygen species (ROS) that damage DNA, proteins, and lipids.[8]
-
Methemoglobinemia: Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport. The potential for damage to blood has been noted for this compound.
-
Genotoxicity: Reactive metabolites can form adducts with DNA, leading to mutagenic effects.[8] Studies on the related compound 3,4-dichloroaniline (the parent amine) have shown it has the potential to produce genotoxic effects and reproductive toxicity in male mice.[9]
Safe Handling and Emergency Protocol
Given its toxic profile, strict adherence to safety protocols is mandatory.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to prevent inhalation of dust.
-
Ensure an eyewash station and safety shower are readily accessible.[10]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[7]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron or suit.[7]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter (e.g., P3).
3. Handling and Storage:
-
Avoid generating dust.[7]
-
Do not eat, drink, or smoke in the handling area.[7]
-
Store in a tightly closed container in a dry, cool, and well-ventilated area. The substance should be stored in a locked-up area accessible only to qualified personnel.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
4. First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
5. Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]
Conclusion and Future Outlook
This compound is a chemical intermediate with significant potential in synthetic chemistry, particularly for creating novel heterocyclic structures with biological activity. Its synthesis, while requiring careful control of reaction conditions, follows established principles of aromatic chemistry. The primary challenges and opportunities for future research lie in exploring its full range of applications, from medicinal chemistry to materials science. Further investigation into its reaction pathways could uncover new synthetic methodologies. Concurrently, a deeper understanding of its toxicological profile and environmental fate is necessary to ensure its safe and sustainable use in industrial and research settings.
References
- Process for preparing 4,5-dichloro-2-nitroaniline.
-
3,4-Dichloro-6-nitroaniline | CAS#:6641-64-1 . Chemsrc. [Link]
-
[Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] . PubMed. [Link]
- Process for preparing 3, 4 dichloroaniline.
-
2,3-Dichloro-4-nitroaniline . PubChem. [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS . National Institutes of Health (NIH). [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines . MDPI. [Link]
-
Assessment of 3, 4-Dichloroaniline Toxicity as Environmental Pollutant in Male Mice . ResearchGate. [Link]
-
Dicloran (2,6-dichloro-4-nitroaniline): Human Health Risk Assessment for the Registration Review . Regulations.gov. [Link]
- Process for preparing 3,4-dichloroaniline.
-
Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Synthesis of 2-chloro-4-nitroaniline . PrepChem.com. [Link]
-
4-Nitroaniline . Wikipedia. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds . MDPI. [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS . PubMed. [Link]
-
The Significance of Nitroaniline Derivatives in Chemical Research . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Preparation of 2,6-dichloro-4-nitroaniline . PrepChem.com. [Link]
-
CAS No : 958804-40-5 | Product Name : this compound . Pharmaffiliates. [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications . Chempanda. [Link]
-
2,6-Dichloro-4-nitroaniline . Wikipedia. [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 . PLOS One. [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 . National Institutes of Health (NIH). [Link]
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Methodological & Application
3,4-Dichloro-2-nitroaniline as a reagent for phenol derivatives
An Application Guide for the Synthesis of Phenoxy-Aniline Derivatives A Technical Guide on the Utility of Dichloronitro-Aromatic Scaffolds in Reactions with Phenols
Introduction: Reagent Selection and Mechanistic Rationale
In the synthesis of complex organic molecules, particularly in the realm of drug discovery, the strategic formation of carbon-oxygen (C-O) bonds is a cornerstone of molecular assembly. Aryl ethers, for instance, are prevalent motifs in numerous bioactive compounds. A common query involves the use of substituted anilines, such as 3,4-dichloro-2-nitroaniline, as electrophilic partners for coupling with phenol derivatives.
However, a foundational principle of organic chemistry must be considered: the viability of nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed efficiently, two key features are required on the electrophilic ring:
-
The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), to activate the ring towards nucleophilic attack.
-
A suitable leaving group, typically a halide, which can be displaced by the incoming nucleophile.
While this compound possesses both a nitro group and chlorine atoms, the amino (-NH₂) group is a powerful electron-donating group by resonance. This electronic effect counteracts the activating influence of the nitro group and, critically, the amino group itself is an exceptionally poor leaving group. Consequently, this compound is not a suitable substrate for direct SNAr reactions with phenols to form diaryl ethers.
The more appropriate and synthetically powerful reagent for this transformation is 3,4-dichloronitrobenzene . In this molecule, the potent electron-withdrawing nitro group strongly activates the chlorine atom at the C4 position (para to the nitro group) for displacement by a phenoxide nucleophile. The resulting nitro-ether product can then be readily reduced to the corresponding aniline, providing a robust two-step pathway to the desired phenoxy-aniline scaffold.
This guide provides a comprehensive overview and detailed protocols for the use of 3,4-dichloronitrobenzene as a superior reagent for the synthesis of phenol-derived aryl ethers and their subsequent conversion to aniline derivatives.
PART 1: Safety and Handling of Reagents
Both dichloronitroaniline and dichloronitrobenzene compounds are hazardous materials that require strict safety protocols. Handling should only occur in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
1.1 Hazard Profile of this compound
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Organ Damage: May cause damage to kidneys, liver, heart, and blood through prolonged or repeated exposure if swallowed.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
-
PPE: Wear protective gloves, protective clothing, and handle only in a well-ventilated area.
1.2 Hazard Profile of 3,4-Dichloronitrobenzene
-
Toxicity: This class of compounds is generally toxic and requires careful handling to avoid exposure.
-
Handling: Avoid contact with skin and eyes and do not breathe dust[1][2][3]. Store in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids[1][3].
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes[1][2][4]. If on skin, wash with plenty of soap and water[1][2]. If inhaled, remove the person to fresh air[1][2].
PART 2: The SNAr Reaction of Phenols with 3,4-Dichloronitrobenzene
The core of this application is the SNAr reaction, which proceeds via a Meisenheimer complex intermediate. The phenoxide, generated in situ by a base, acts as the nucleophile.
Caption: SNAr mechanism for phenoxide addition to 3,4-dichloronitrobenzene.
Protocol 2.1: Synthesis of 3-Chloro-4-(phenyloxy)nitrobenzene Derivatives
This protocol details the general procedure for the SNAr coupling of a phenol with 3,4-dichloronitrobenzene. This method is adapted from established procedures for similar aryl ether syntheses[5].
Materials:
-
Substituted Phenol (1.1 eq)
-
3,4-Dichloronitrobenzene (1.0 eq)
-
Potassium Hydroxide (KOH) (1.4 eq)
-
Copper powder (optional, catalytic)
-
Anhydrous solvent (e.g., DMSO, DMF, or Xylene)
-
0.8 M Sodium Hydroxide (NaOH) solution
-
Chloroform or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Phenoxide Formation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.1 eq) and potassium hydroxide (1.4 eq). Heat the mixture at 70–80 °C with vigorous stirring until the phenol is completely dissolved and the potassium phenoxide has formed.
-
Causality Note: The strong base (KOH) deprotonates the weakly acidic phenol to generate the potent phenoxide nucleophile required for the SNAr reaction. An excess of base ensures complete conversion.
-
-
SNAr Coupling: To the hot phenoxide mixture, add 3,4-dichloronitrobenzene (1.0 eq) and a catalytic amount of copper powder. Increase the temperature to 110–130 °C and stir vigorously for 2-4 hours.
-
Causality Note: The high temperature is necessary to overcome the activation energy of the SNAr reaction. The C4-Cl bond is preferentially attacked due to strong activation from the para-nitro group. Copper catalysis can sometimes facilitate the displacement of aryl halides.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3,4-dichloronitrobenzene is consumed.
-
Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Add 0.8 M NaOH solution and stir for 20 minutes to precipitate the crude product and neutralize any remaining acidic species. c. Filter the precipitate and wash thoroughly with deionized water until the filtrate is at a neutral pH.
-
Purification: a. If necessary, dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate. b. Concentrate the solution under reduced pressure. c. Purify the crude residue by flash column chromatography on silica gel to afford the pure diaryl ether product.
PART 3: Subsequent Transformation: Reduction to Aniline
The nitro-ether product from Protocol 2.1 serves as a valuable intermediate. The nitro group can be selectively reduced to a primary amine, yielding the final 3-chloro-4-(phenyloxy)aniline derivative. This transformation is crucial for applications in medicinal chemistry where the aniline moiety is often a key pharmacophore.
Protocol 3.1: Reduction of the Nitro Group
Materials:
-
3-Chloro-4-(phenyloxy)nitrobenzene derivative (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4-5 eq) or Catalytic Hydrogenation (H₂, Pd/C)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure (Using SnCl₂):
-
Dissolve the nitro-ether compound in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (4-5 equivalents) portion-wise. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline product.
-
Purify by column chromatography or recrystallization as needed.
Caption: Two-stage workflow for synthesizing phenoxy-aniline derivatives.
PART 4: Data and Troubleshooting
The success and yield of the SNAr reaction can be influenced by the electronic nature of the substituents on the phenol nucleophile.
| Phenol Substituent (at para-position) | Electronic Effect | Expected Reactivity | Rationale |
| -OCH₃ | Electron-Donating | High | Increases the nucleophilicity of the phenoxide. |
| -CH₃ | Electron-Donating | Moderate-High | Increases nucleophilicity. |
| -H | Neutral | Moderate | Baseline reactivity. |
| -Cl | Electron-Withdrawing | Moderate-Low | Decreases phenoxide nucleophilicity. |
| -NO₂ | Strongly Electron-Withdrawing | Low | Significantly reduces the nucleophilicity of the phenoxide. |
Troubleshooting Guide:
-
Low or No Reaction: Ensure the base is strong enough and sufficiently anhydrous to fully generate the phenoxide. Check reaction temperature; higher temperatures may be required for deactivated phenols.
-
Formation of Side Products: The C2-Cl in 3,4-dichloronitrobenzene can also be displaced, though it is less reactive. If a mixture of isomers is observed, purification by chromatography is essential. Ensure an inert atmosphere (e.g., Nitrogen) if side reactions due to oxidation are suspected.
-
Incomplete Nitro Reduction: Add more reducing agent or increase the reaction time. Ensure the quality of the reducing agent (e.g., SnCl₂ can oxidize over time).
References
-
Direct synthesis of anilines and nitrosobenzenes from phenols. eScholarship.org. [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Center for Biotechnology Information (PMC - NIH). [Link]
Sources
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- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of 3,4-Dichloro-2-nitroaniline in Modern Dye Chemistry
An Application Guide to the Synthesis of Azo Dyes Using 3,4-Dichloro-2-nitroaniline
This compound is a key aromatic amine intermediate prized in the synthesis of high-performance colorants, particularly disperse and vat dyes. Its chemical structure, featuring two electron-withdrawing chlorine atoms and a nitro group, significantly influences its reactivity and the properties of the final dyes. The presence of these substituents lowers the basicity of the amino group, which necessitates specific conditions for diazotization. However, these same features are instrumental in producing dyes with high molar extinction coefficients, excellent light fastness, and good sublimation fastness, making them highly suitable for coloring synthetic hydrophobic fibers like polyester.[1]
This guide provides a detailed exploration of the application of this compound as a diazo component in the synthesis of azo dyes. It offers both the theoretical underpinnings and practical, field-tested protocols for researchers and chemical development professionals.
Core Chemistry: The Azo Coupling Pathway
The synthesis of azo dyes is a classic and versatile process in organic chemistry, representing the largest class of synthetic colorants.[2] The process is fundamentally a two-stage reaction pathway.[3]
-
Diazotization : The primary aromatic amine (in this case, this compound) is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[4]
-
Azo Coupling : The resulting electrophilic diazonium salt is then reacted with an electron-rich nucleophilic substrate, known as a coupling component (e.g., a phenol, naphthol, or another aromatic amine), to form the stable azo dye, characterized by the R-N=N-R' functional group.[2][5]
The electron-withdrawing nature of the substituents on the this compound ring makes the resulting diazonium salt a potent electrophile, leading to efficient coupling. The properties of the final dye, including its color, solubility, and fastness, are determined by the combined electronic and structural characteristics of both the diazo component and the coupling component.[1]
Protocol 1: Diazotization of this compound via the Nitrosylsulfuric Acid Method
Due to the significantly reduced basicity of this compound, standard diazotization in aqueous HCl can be sluggish and incomplete. The nitrosylsulfuric acid method provides a more potent and reliable alternative, ensuring complete conversion to the diazonium salt.[6][7]
Causality Behind Experimental Choices:
-
Nitrosylsulfuric Acid : This pre-formed reagent acts as a powerful nitrosating agent, capable of diazotizing even very weakly basic amines where aqueous nitrous acid might fail.
-
Anhydrous Conditions : The use of concentrated sulfuric acid as a solvent prevents the premature decomposition of the highly reactive diazonium salt, which is more stable in non-aqueous, strongly acidic media.
-
Low Temperature (0-5 °C) : The diazonium group (-N₂⁺) is thermally unstable.[4] Maintaining a low temperature throughout the process is critical to prevent its decomposition, which would lead to the formation of phenolic byproducts and a lower yield of the desired dye.[4]
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂), finely powdered
-
Concentrated Sulfuric Acid (98%)
-
Ice
Step-by-Step Methodology:
-
Preparation of Nitrosylsulfuric Acid : In a clean, dry flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 100 mL of concentrated sulfuric acid. Cool the acid to below 10 °C.
-
Slowly and portion-wise, add 7.0 g (0.101 mol) of finely powdered sodium nitrite to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 10 °C to avoid the evolution of nitrogen oxides.[7] Continue stirring in the cold bath for 30 minutes after the final addition to ensure a clear, homogenous solution of nitrosylsulfuric acid is formed.
-
Preparation of Amine Solution : In a separate beaker, carefully dissolve 20.7 g (0.10 mol) of this compound in 50 mL of concentrated sulfuric acid. Gentle warming may be required to facilitate dissolution, but the solution must be cooled back to room temperature before proceeding.
-
Diazotization Reaction : Cool the nitrosylsulfuric acid solution prepared in step 2 to 0-5 °C.
-
Slowly, add the amine solution from step 3 dropwise to the cold nitrosylsulfuric acid solution. Use a dropping funnel for controlled addition and maintain vigorous stirring. The internal temperature must be strictly maintained between 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at 0-5 °C to ensure the diazotization is complete.[7]
-
The resulting diazonium salt solution is a clear, viscous liquid. It should be used immediately in the subsequent coupling reaction.
Protocol 2: Synthesis of a Disperse Red Dye via Azo Coupling
This protocol details the coupling of the previously prepared diazonium salt with N,N-bis(2-cyanoethyl)aniline, a common coupling component for producing red to violet disperse dyes.
Causality Behind Experimental Choices:
-
Coupling Component : N,N-bis(2-cyanoethyl)aniline is an electron-rich aromatic amine, making it an excellent nucleophile for the azo coupling reaction. The cyanoethyl groups enhance the dye's affinity for polyester and contribute to its overall fastness properties.
-
Acidic to Neutral pH : Coupling with aromatic amines is typically carried out in a weakly acidic medium.[5] This condition ensures that the amino group of the coupler remains sufficiently nucleophilic to attack the diazonium ion, while preventing side reactions.
-
Ice/Water Dilution : The viscous diazonium salt solution is added to a mixture of ice and water to dissipate the heat of dilution from the sulfuric acid and to create a fine, aqueous suspension that can readily react with the dissolved coupling component.
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-bis(2-cyanoethyl)aniline
-
Glacial Acetic Acid
-
Sodium Acetate
-
Ice
-
Methanol
Step-by-Step Methodology:
-
Preparation of Coupling Solution : In a 2 L beaker, dissolve 18.7 g (0.10 mol) of N,N-bis(2-cyanoethyl)aniline in 100 mL of glacial acetic acid. Add this solution to 500 g of crushed ice and 500 mL of water with stirring.
-
Azo Coupling Reaction : Slowly pour the cold diazonium salt solution from Protocol 1 into the vigorously stirred coupling solution. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
A brightly colored precipitate of the azo dye will form immediately.
-
After the addition is complete, continue stirring the mixture for another 2-3 hours in the cold.
-
Gradually add a saturated solution of sodium acetate to adjust the pH of the mixture to between 4.0 and 5.0. This ensures the completion of the coupling reaction.
-
Isolation and Purification : Filter the precipitated dye using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 7).
-
Dry the crude dye in a vacuum oven at 60 °C.
-
For purification, the crude dye can be recrystallized from a suitable solvent like methanol or an ethanol/DMF mixture to yield a product of high purity.[8]
Sources
- 1. scialert.net [scialert.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijirset.com [ijirset.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]
- 6. journal.iisc.ac.in [journal.iisc.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Analytical Imperative for 3,4-Dichloro-2-nitroaniline
3,4-Dichloro-2-nitroaniline is a halogenated nitroaromatic compound, a class of molecules significant as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides. Due to their potential toxicity and persistence, residues of these compounds and their metabolites in environmental and biological matrices are of considerable concern.[1] For researchers, environmental scientists, and professionals in drug development, the ability to accurately and sensitively detect and quantify this compound is paramount for ensuring product quality, monitoring environmental contamination, and conducting toxicological assessments.
This comprehensive guide provides detailed application notes and validated protocols for the analysis of this compound. We will delve into the core principles of the most effective analytical techniques, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices. This document is structured to empower researchers to implement robust, reliable, and self-validating analytical systems in their own laboratories. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both coupled with mass spectrometry for definitive identification and quantification.
PART 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC is an ideal technique for polar and thermolabile compounds like nitroanilines, as it avoids the high temperatures of GC that can cause degradation and often eliminates the need for chemical derivatization. Coupling HPLC with tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity, allowing for detection at trace levels even in complex matrices.
Principle of the Method
The methodology involves separating this compound from other matrix components on a reversed-phase C18 column. The separation is based on the compound's polarity; a mobile phase consisting of an aqueous component and an organic solvent is used to elute the analyte. Following chromatographic separation, the analyte enters the mass spectrometer. In the MS, the molecule is ionized (typically via electrospray ionization, ESI), and a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored. This multiple reaction monitoring (MRM) process is highly specific and significantly reduces background noise, enabling sensitive and accurate quantification.
Quantitative Performance & Validation
Method validation is a critical process that proves an analytical method is suitable for its intended purpose.[2][3][4][5] The following table summarizes the expected performance characteristics for a validated HPLC-MS/MS method for this compound, based on data from similar analytes like 3,4-dichloroaniline.[6][7]
| Validation Parameter | Acceptance Criteria | Typical Expected Performance | Purpose |
| Linearity (R²) | > 0.995 | > 0.996 | Confirms a direct, proportional relationship between detector response and analyte concentration.[4] |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.6 µg/kg | The lowest concentration of analyte that can be reliably detected.[6][7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise > 10 | 2.0 µg/kg | The lowest concentration of analyte that can be accurately and precisely quantified.[6][7] |
| Accuracy (Recovery) | 70-120% | 75-98% | Measures the closeness of the experimental value to the true value.[2][6] |
| Precision (RSD%) | < 20% | < 12% | Measures the degree of scatter between a series of measurements.[2][6] |
Experimental Protocol: HPLC-MS/MS Analysis
1. Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade or 18.2 MΩ·cm)
-
Acetic Acid or Formic Acid (LC-MS grade)
-
Magnesium Sulfate (anhydrous)
-
Sodium Chloride
-
Primary Secondary Amine (PSA) sorbent
-
Syringe filters (0.22 µm, PTFE)
2. Standard Solution Preparation
-
Primary Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound standard. Transfer to a 100 mL Class A volumetric flask and dissolve in methanol. Sonicate if necessary to ensure complete dissolution. Store at 4°C in the dark.
-
Working Standard Solutions (0.001 - 1.0 mg/L): Perform serial dilutions of the primary stock solution with acetonitrile to prepare a series of at least five calibration standards.[6] A typical range would be 1, 10, 50, 100, and 500 µg/L.
3. Sample Preparation (Modified QuEChERS Method) This protocol is adapted from a validated method for 3,4-dichloroaniline in vegetable matrices and is suitable for solid samples like soil or plant tissue.[6][7]
-
Weighing: Accurately weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Vortex for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Cap immediately and shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous layer, improving extraction efficiency.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate (to remove residual water) and 50 mg of PSA sorbent (to remove interferences like fatty acids and sugars).
-
Final Centrifugation & Filtration: Vortex for 30 seconds and centrifuge at ≥10,000 rpm for 2 minutes. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[8]
4. Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% Acetic Acid.[9]
-
Mobile Phase B: Methanol with 0.1% Acetic Acid.[9]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 95 8.0 95 8.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS Parameters (Positive ESI Mode):
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 550°C
-
Curtain Gas: 20 psi
-
Collision Gas (CAD): High
-
MRM Transitions: These must be optimized by infusing a standard solution. For this compound (C₆H₄Cl₂N₂O₂), the molecular weight is 207.01 g/mol . The precursor ion [M+H]⁺ would be m/z 208. A quantitative and qualitative product ion would be determined during method development.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Apply a linear regression model to the calibration curve. The coefficient of determination (R²) should be >0.995.[4]
-
Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.
Caption: HPLC-MS/MS workflow for this compound analysis.
PART 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile and semi-volatile compounds.[1] For aniline derivatives, GC can provide excellent resolution. Coupling with a mass spectrometer allows for definitive identification based on the compound's mass spectrum. While some polar anilines may require derivatization to improve peak shape and thermal stability, many can be analyzed directly.
Principle of the Method
In this method, the sample extract is injected into a heated inlet, which vaporizes the sample. An inert carrier gas (helium or hydrogen) sweeps the vaporized sample onto a capillary column. The column contains a stationary phase, and separation occurs based on the analyte's boiling point and its interaction with this phase. For this compound, a mid-polarity column is suitable. As the separated compounds elute from the column, they enter the mass spectrometer, where they are fragmented by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that can be compared to a spectral library for positive identification.
Experimental Protocol: GC-MS Analysis
1. Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
Toluene or Ethyl Acetate (GC-grade)
-
Helium (99.999% purity)
-
Anhydrous Sodium Sulfate
2. Standard Solution Preparation
-
Primary Stock Solution (1000 mg/L): Prepare by dissolving 25 mg of the standard in 25 mL of ethyl acetate in a Class A volumetric flask.
-
Working Standard Solutions (0.1 - 10 mg/L): Prepare a series of calibration standards by diluting the stock solution in ethyl acetate.
3. Sample Preparation
-
Liquid-Liquid Extraction (for aqueous samples):
-
To 100 mL of water sample in a separatory funnel, add 5 g of sodium chloride to increase the ionic strength of the solution and drive the analyte into the organic phase.
-
Add 30 mL of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.
-
Drain the aqueous (bottom) layer. Collect the organic layer by passing it through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction twice more with fresh portions of ethyl acetate.
-
Combine the organic extracts and concentrate to a final volume of 1 mL using a gentle stream of nitrogen.
-
4. Instrumentation and Conditions
-
Gas Chromatograph: System suitable for split/splitless injection.
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Column: A medium-polarity capillary column such as a VF-200ms or DB-35ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Mass Range: Scan from m/z 50-350.
-
5. Data Analysis
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference spectrum from a standard or a spectral library (e.g., NIST).
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion versus concentration.
Caption: GC-MS workflow for this compound analysis.
PART 3: The Foundation of Trustworthiness: A Guide to Method Validation
The protocols described are robust starting points, but for use in regulated environments or for critical decision-making, they must be formally validated.[5] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3]
Caption: Logical workflow for the validation of an analytical method.
References
- Benchchem. An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- NIH. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- Benchchem. [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline.
- SIELC Technologies. Separation of 4,5-Dichloro-2-nitroaniline on Newcrom R1 HPLC column.
- MDPI. Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite.
- Semantic Scholar. A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra.
- Benchchem. A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
- EPA. method 8131 aniline and selected derivatives by gas chromatography.
- Google Patents. Process for preparing 3, 4 dichloroaniline.
- ResearchGate. (PDF) Validation of analytical methods - Strategies & importance.
- PubChem. 4-Chloro-2-nitroaniline.
- Gavin Publishers. Validation of Analytical Methods: A Review.
- PubMed. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- Omics. Analytical Method Development and Validation: A Concise Review.
- Pharma. ANALYTICAL METHOD VALIDATION IN PHARMA.
-
Royal Society of Chemistry. . Available from:
- LabRulez GCMS. Nitro compounds Analysis of aromatic and basic compounds.
- EPA. Environmental Chemistry Method for Propanil & 3,4-DCA in Water.
- Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.
- Benchchem. Application Notes and Protocols for the Characterization of N-(2-chloroethyl)-4-nitroaniline.
- Benchchem. Application Note: HPLC-MS/MS Method for the Quantitative Analysis of 4-Butyl-2,3-dichloroaniline.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. omicsonline.org [omicsonline.org]
- 5. pharmadevils.com [pharmadevils.com]
- 6. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. gcms.labrulez.com [gcms.labrulez.com]
Quantitative Analysis of 3,4-Dichloro-2-nitroaniline using a Validated HPLC-MS/MS Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, technically detailed guide for the quantitative analysis of 3,4-Dichloro-2-nitroaniline by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a significant compound in synthetic chemistry and a potential metabolite of various agrochemicals.[1][2][3] Accurate quantification is crucial for environmental monitoring, chemical synthesis quality control, and toxicology studies. This application note details a robust, sensitive, and selective method, including sample preparation, optimized instrument parameters, and method validation insights. The protocols are designed to be self-validating, emphasizing the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction and Significance
This compound (DCNA) is a halogenated nitroaromatic compound. While its isomers, such as 3,4-dichloroaniline (3,4-DCA) and 2,6-dichloro-4-nitroaniline, are well-documented as metabolites of herbicides and fungicides, the specific analysis of the 2-nitro isomer is critical for comprehensive impurity profiling and metabolic pathway elucidation.[2][3][4] The inherent toxicity and persistence of halogenated anilines in the environment necessitate highly sensitive analytical methods for their detection at trace levels.[5]
HPLC-MS/MS stands as the premier analytical technique for this purpose, offering unparalleled selectivity through Multiple Reaction Monitoring (MRM) and sensitivity to achieve low limits of detection (LOD) and quantification (LOQ).[2][3] This guide provides the foundational methodology and expert rationale required for researchers to implement and adapt this analysis for their specific matrices.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Chemical Formula | C₆H₄Cl₂N₂O₂ | [6] |
| Molecular Weight | 207.01 g/mol | [6][7] |
| CAS Number | 958804-40-5 | [1] |
| Appearance | Solid (Typical) | N/A |
| Predicted XLogP3 | 2.3 - 2.9 | [6][8] |
The moderate lipophilicity (indicated by XLogP3) suggests good retention on reversed-phase columns like C18 and efficient extraction using organic solvents.
Experimental Methodology
This section outlines the complete experimental protocol, from sample preparation to final analysis.
Materials and Reagents
-
Analytical Standard: this compound (≥98% purity)
-
Internal Standard (IS): 3,4-Dichloroaniline-d2 or a structurally similar stable isotope-labeled compound is recommended for highest accuracy.[9]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Extraction Salts/Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, and Graphitized Carbon Black (GCB) for QuEChERS-based extraction.[3]
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 4°C and is typically stable for several months.
-
Working Standard Solutions (0.001 - 1.0 µg/mL): Prepare a series of working standards by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water). These solutions are used to build the calibration curve. A similar process should be followed for the internal standard.
Sample Preparation: Modified QuEChERS Protocol
This protocol is adapted for complex matrices like food or soil, based on established methods for related analytes.[2][3] For water samples, a simpler liquid-liquid extraction or solid-phase extraction (SPE) may be sufficient.[12]
Protocol Steps:
-
Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with the internal standard solution and let it equilibrate for 15 minutes.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake for 1 minute to prevent clumping.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB (adjust GCB amount based on pigment content).
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.
Analytical Workflow Diagram
Caption: Figure 1: General Analytical Workflow from sample preparation to data analysis.
HPLC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides excellent retention and separation for moderately nonpolar analytes like DCNA.[13] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes protonation for positive ion mode ESI and improves peak shape.[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier offering good elution strength and low viscosity.[2][3] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate | A gradient is necessary to elute the analyte with good peak shape while cleaning the column of late-eluting matrix components. |
| Injection Volume | 5 µL | Minimizes peak distortion while providing sufficient sensitivity. |
| Column Temp. | 30 °C | Ensures reproducible retention times by maintaining a stable operating temperature.[11] |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group is readily protonated, making positive mode ESI highly efficient for anilines.[14] |
| Capillary Voltage | 3.0 - 4.0 kV | Standard voltage range to ensure efficient ion formation.[11] |
| Source Temp. | 350 °C | Optimizes desolvation of the mobile phase from the analyte ions. |
| Gas Flow | Instrument Dependent | Must be optimized to maximize signal and minimize noise. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Method Development Rationale and Optimization
Mass Spectrometry and Fragmentation
The core of a selective MS/MS method is the selection of unique MRM transitions. For this compound (MW 207.01), the protonated molecule [M+H]⁺ is the precursor ion at m/z 208. The two chlorine atoms result in a characteristic isotopic pattern for the precursor ion (M, M+2, M+4).
Collision-Induced Dissociation (CID) of the m/z 208 precursor ion is expected to produce several key fragments. The most probable fragmentation pathways involve the loss of the nitro group (NO₂) or related neutral species.[14][15]
-
Proposed Quantifier Ion: Loss of NO₂ (-46 Da) and H (-1 Da) to yield a fragment around m/z 161.
-
Proposed Qualifier Ion: Loss of HNO₂ (-47 Da) to yield a fragment at m/z 161 is also possible, or subsequent fragmentation of the m/z 161 ion. Another common loss is water from the protonated precursor, although less likely here. A fragment corresponding to the dichlorophenyl cation (m/z 145) could also be a candidate.
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Use | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 208.0 | 161.0 | Quantifier | Optimize (20-30 eV) |
| this compound | 208.0 | 125.0 | Qualifier | Optimize (25-40 eV) |
Note: These transitions must be confirmed and optimized empirically by infusing a standard solution into the mass spectrometer.
Proposed Fragmentation Pathway
Sources
- 1. This compound | 958804-40-5 [chemicalbook.com]
- 2. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
Application Notes and Protocols for Reaction Mechanisms Involving 3,4-Dichloro-2-nitroaniline
Abstract
This comprehensive guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides an in-depth exploration of the reaction mechanisms of 3,4-dichloro-2-nitroaniline, a pivotal intermediate in modern organic synthesis. The document elucidates the foundational principles and provides field-proven, step-by-step protocols for its critical transformations, including diazotization and subsequent Sandmeyer reactions. By explaining the causality behind experimental choices and integrating robust safety protocols, this guide serves as an authoritative resource for leveraging this versatile building block in the synthesis of complex chemical entities such as pharmaceuticals and high-performance dyes.
Introduction and Significance
This compound is a substituted aromatic amine of significant interest in synthetic chemistry. Its structure, featuring an amine group, a nitro group, and two chlorine atoms on the benzene ring, provides a unique combination of reactivity and functionality. The electron-withdrawing nature of the nitro and chloro substituents decreases the basicity of the amino group, which necessitates carefully controlled reaction conditions for its transformation.
The primary utility of this compound stems from the capacity of its primary aromatic amine group to be converted into a highly versatile diazonium salt. This intermediate serves as a gateway to a multitude of functional group transformations that are otherwise difficult to achieve, making it a valuable precursor in the production of agrochemicals, pigments, and active pharmaceutical ingredients (APIs). This document details the core reactions that unlock this synthetic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 958804-40-5 | [ChemicalBook][1] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [PubChem][2] |
| Molecular Weight | 207.01 g/mol | [PubChem][2] |
| Appearance | Light brown to brown solid | [ChemicalBook][1] |
| Boiling Point | 350.5 ± 37.0 °C (Predicted) | [ChemicalBook][1] |
| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][1] |
| pKa | -2.05 ± 0.10 (Predicted) | [ChemicalBook][1] |
Plausible Synthetic Route: From 3,4-Dichloroaniline
The synthesis of this compound typically begins with its precursor, 3,4-dichloroaniline. Direct nitration of 3,4-dichloroaniline is complex due to the powerful ortho, para-directing nature of the amine group, which would lead to a mixture of products. A more controlled, three-step approach is therefore employed to ensure regioselectivity.
Workflow for Synthesis of this compound
Caption: Plausible synthetic workflow from 3,4-dichloroaniline.
-
Protection of the Amine Group: The highly activating amino group of 3,4-dichloroaniline is first protected, typically via acetylation with acetic anhydride. This transforms the -NH₂ group into a less activating and more sterically hindered acetamido group (-NHCOCH₃). This step is crucial to control the subsequent nitration.
-
Regioselective Nitration: The resulting N-(3,4-dichlorophenyl)acetamide is then nitrated using a standard nitrating mixture (e.g., nitric acid and sulfuric acid). The acetamido group directs the incoming nitro group to the ortho position (position 2), as the para position is already occupied.
-
Deprotection (Hydrolysis): The final step involves the removal of the acetyl protecting group by acid or base-catalyzed hydrolysis, yielding the target molecule, this compound.
Core Reaction Mechanism: Diazotization
Diazotization is the cornerstone reaction for activating this compound for further synthesis. It involves the conversion of the primary amino group into a diazonium group (-N₂⁺), which is an excellent leaving group (as N₂ gas). The reaction is conducted in a cold, acidic solution using a source of nitrous acid.[3]
Causality of Experimental Conditions:
-
Reagents: Sodium nitrite (NaNO₂) is the standard reagent, which reacts with a strong mineral acid (like HCl or H₂SO₄) in situ to generate the reactive nitrosating agent, the nitrosonium ion (NO⁺).[4]
-
Temperature: The reaction is highly exothermic and must be maintained at low temperatures (0–5 °C). This is critical because aryl diazonium salts are thermally unstable and can decompose violently if isolated or decompose to form undesired phenols in solution at higher temperatures.[5][6]
-
Acidity: A strong acidic medium is required to generate the nitrosonium ion and to prevent the newly formed diazonium salt from coupling with unreacted aniline precursor.
Mechanism of Diazotization
Caption: Mechanism for the diazotization of an aromatic amine.
The Sandmeyer Reaction: A Radical Approach to Substitution
The Sandmeyer reaction is a powerful synthetic tool that utilizes the diazonium salt prepared from this compound. This reaction facilitates the substitution of the diazonium group with a halide (Cl, Br) or a cyano group, catalyzed by the corresponding copper(I) salt.[7][8]
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, a key distinction from many other aromatic substitutions.[8]
Mechanism of the Sandmeyer Reaction
Caption: Radical-nucleophilic mechanism of the Sandmeyer reaction.
Mechanistic Pillars:
-
Initiation: A single electron is transferred from the copper(I) catalyst (e.g., CuCl) to the diazonium salt.
-
Propagation: The resulting species rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate an aryl radical.
-
Termination: This aryl radical then abstracts a halogen or cyanide from the now copper(II) species (e.g., CuCl₂). This step forms the final product and regenerates the copper(I) catalyst, allowing the cycle to continue.
The detection of biaryl compounds (Ar-Ar) as minor byproducts provides strong evidence for the existence of the aryl radical intermediate.[8]
Detailed Experimental Protocols
Safety First: Before proceeding, consult the Safety Data Sheet (SDS) for all reagents. This compound and its derivatives are toxic. Diazonium salts are potentially explosive when dry and should be handled with extreme care, kept in solution, and used immediately after preparation.[6][9] All operations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Diazotization of this compound
This protocol details the in-situ preparation of 3,4-dichloro-2-nitrobenzenediazonium chloride solution.
Materials:
-
This compound (1.0 eq, e.g., 20.7 g, 0.10 mol)
-
Concentrated Hydrochloric Acid (HCl, 37%) (3.0 eq, e.g., 25 mL, ~0.30 mol)
-
Sodium Nitrite (NaNO₂) (1.05 eq, e.g., 7.25 g, 0.105 mol)
-
Distilled Water
-
Ice
-
Sulfamic Acid or Urea
-
Starch-iodide paper
Procedure:
-
Amine Suspension: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, add this compound (20.7 g).
-
Add 100 mL of distilled water, followed by the slow addition of concentrated HCl (25 mL). Stir to form a fine suspension of the amine hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C with vigorous stirring. It is critical to maintain this temperature throughout the subsequent steps.[3]
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (7.25 g) in 30 mL of cold distilled water. Transfer this solution to a dropping funnel.
-
Add the NaNO₂ solution dropwise to the cold amine suspension over 30-45 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Verification: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture (on a glass rod) to a piece of starch-iodide paper. An immediate dark blue-black color indicates a slight excess of nitrous acid, which confirms the completion of diazotization.[5]
-
Quenching: If the test is positive, destroy the excess nitrous acid by adding small portions of sulfamic acid or urea until the starch-iodide test is negative (paper remains white). A slight effervescence (N₂ gas) will be observed.
-
The resulting cold, clear diazonium salt solution is now ready for immediate use in a subsequent Sandmeyer reaction. DO NOT attempt to isolate the solid diazonium salt.
Protocol 2: Sandmeyer Chlorination
This protocol describes the synthesis of 1,2,3-trichloro-4-nitrobenzene from the diazonium salt solution.
Materials:
-
Copper(I) Chloride (CuCl) (0.2 eq, e.g., 2.0 g, 0.02 mol)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Diazonium salt solution from Protocol 1
Procedure:
-
Catalyst Preparation: In a 1 L beaker or flask, dissolve copper(I) chloride (2.0 g) in 20 mL of concentrated HCl. A gentle warming may be required to facilitate dissolution. Cool the resulting solution to 5 °C.
-
Coupling Reaction: Slowly and carefully, add the cold diazonium salt solution from Protocol 1 to the stirred CuCl solution.[5]
-
Nitrogen Evolution: A vigorous evolution of nitrogen gas will occur. The rate of addition should be managed to control the effervescence.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases. Gentle heating on a water bath (to ~50-60 °C) can be applied to ensure the complete decomposition of any remaining diazonium salt.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The product will often separate as a dense oil or solid.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with water, 5% aqueous sodium hydroxide (to remove any phenolic byproducts), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.
Table 2: Summary of Key Sandmeyer Reactions
| Reaction Type | Copper(I) Salt | Nucleophile Source | Expected Product | Typical Yield Range* |
| Chlorination | CuCl | HCl | 1,2,3-Trichloro-4-nitrobenzene | 70-80% |
| Bromination | CuBr | HBr | 3-Bromo-1,2-dichloro-4-nitrobenzene | 70-85% |
| Cyanation | CuCN | NaCN / KCN | 3,4-Dichloro-2-nitrobenzonitrile | 60-75% |
*Yields are estimates based on analogous reactions and may vary based on experimental conditions.[10]
Applications in Advanced Synthesis
The products derived from this compound are valuable intermediates. For example:
-
Aryl Halides: The resulting trichloro- and bromodichloro-nitrobenzenes can undergo further nucleophilic aromatic substitution or reduction of the nitro group to an amine, opening pathways to complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
-
Benzonitriles: The cyano group introduced via the Sandmeyer reaction can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or used in the construction of heterocycles, making it a key functional group in drug synthesis.[11]
-
Azo Dyes: While not a Sandmeyer reaction, the diazonium salt can be used in azo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to produce highly colored azo dyes.[12][13] The specific substitution pattern of this compound would influence the final color and properties of the dye.
References
-
University of Toronto. The Synthesis of Azo Dyes. [Link]
-
ResearchGate. Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. [Link]
-
Mediterranean Journal of Basic and Applied Sciences. Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. [Link]
-
ResearchGate. The diazotization process. [Link]
- Google Patents.
-
University of California, Davis. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
PubChem. 2,3-Dichloro-4-nitroaniline. [Link]
-
National Center for Biotechnology Information. Classifications, properties, recent synthesis and applications of azo dyes. [Link]
-
YouTube. Synthesis of an azo dye. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
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Chemsrc. 3,4-Dichloro-6-nitroaniline | CAS#:6641-64-1. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]
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L.S. College, Muzaffarpur. Sandmeyer reaction. [Link]
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ResearchGate. Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. [Link]
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Application Notes & Protocols for the Synthesis of 3,4-Dichloro-2-nitroaniline and its Derivatives
Abstract
This technical guide provides a comprehensive overview of established and reliable protocols for the synthesis of 3,4-dichloro-2-nitroaniline, a key intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes. The document is structured to provide researchers, chemists, and drug development professionals with not only step-by-step methodologies but also the underlying chemical principles and rationale for experimental choices. We will explore three primary synthetic strategies: the controlled nitration of protected 3,4-dichloroaniline, the nucleophilic aromatic substitution (ammonolysis) of 2,4,5-trichloronitrobenzene, and the selective reduction of 1,2-dichloro-3,4-dinitrobenzene. Each section includes detailed protocols, mechanistic insights, and quantitative data to ensure reproducibility and scalability.
Introduction: Significance of this compound
This compound is a substituted aromatic amine of significant interest in organic synthesis. Its trifunctional nature—comprising an amine, a nitro group, and two chlorine atoms—offers multiple reactive sites for building molecular complexity. The specific arrangement of these groups, particularly the ortho-nitroaniline moiety, makes it a valuable precursor for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry. The chloro-substituents further modulate the electronic properties of the ring and provide additional handles for cross-coupling reactions or nucleophilic displacement. This guide synthesizes information from patent literature and established chemical principles to provide a robust framework for its preparation.
Core Synthetic Methodologies: A Comparative Overview
The synthesis of this compound can be approached from several distinct starting points. The choice of method often depends on the availability of precursors, scalability requirements, and desired purity profile. We will detail the three most logical and field-proven routes.
-
Method A: Nitration of 3,4-Dichloroaniline via Acetanilide Protection. A classic and reliable multi-step approach that offers excellent regiochemical control.
-
Method B: Ammonolysis of 2,4,5-Trichloronitrobenzene. A direct, single-step conversion ideal for industrial-scale production, leveraging the principles of Nucleophilic Aromatic Substitution (SNAr).
-
Method C: Selective Reduction of 1,2-Dichloro-3,4-dinitrobenzene. A more specialized route that relies on achieving chemoselectivity between two nitro groups, often using sulfide-based reducing agents.
Method A: Synthesis via Protection and Nitration of 3,4-Dichloroaniline
This method is arguably the most versatile for laboratory-scale synthesis, as it builds the molecule in a controlled, stepwise fashion, minimizing the formation of undesired isomers. The core principle involves temporarily deactivating the highly reactive amino group by converting it to an amide (acetanilide). This transformation prevents unwanted oxidation during nitration and directs the incoming nitro group to the desired ortho position.
Mechanistic Rationale
Direct nitration of 3,4-dichloroaniline is fraught with challenges. The strongly acidic nitrating medium (HNO₃/H₂SO₄) protonates the amine to form an anilinium ion, which is a meta-director, leading to the wrong isomer. Furthermore, the free amine is susceptible to oxidation, resulting in complex byproduct mixtures. By converting the amine to an acetanilide, the acetyl group's steric bulk and electronic resonance effect direct the electrophilic nitration to the positions ortho and para to the nitrogen. Since the para position is already occupied by a chlorine atom, nitration occurs selectively at the C2 position. The final step is a simple hydrolysis to remove the protecting group and reveal the target amine.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the acetanilide protection strategy.
Detailed Experimental Protocol
This protocol is adapted from procedures described for analogous transformations.[1]
Step 1: Acylation of 3,4-Dichloroaniline
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3,4-dichloroaniline (1.0 eq).
-
Add glacial acetic acid as a solvent.
-
Slowly add acetic anhydride (1.1 eq) to the stirred suspension.
-
Gently heat the mixture to reflux for 1-2 hours until a clear solution is obtained and TLC analysis indicates complete consumption of the starting aniline.
-
Allow the reaction mixture to cool to room temperature, then pour it slowly into a beaker of ice water with vigorous stirring.
-
Collect the precipitated white solid, N-(3,4-dichlorophenyl)acetamide, by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acid and dry completely. The product is typically of sufficient purity for the next step.
Step 2: Nitration of N-(3,4-dichlorophenyl)acetamide
-
Caution: This step involves the use of fuming nitric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flask cooled in an ice-salt bath to 0-5 °C, slowly add the dried N-(3,4-dichlorophenyl)acetamide (1.0 eq) in small portions to an excess of fuming nitric acid with constant stirring.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
The nitrated product will precipitate as a pale-yellow solid. Collect the solid by vacuum filtration and wash extensively with cold water until the filtrate is neutral.
Step 3: Hydrolysis of the Acetyl Group
-
Transfer the crude, wet N-(3,4-dichloro-2-nitrophenyl)acetamide to a round-bottom flask.
-
Add a mixture of concentrated sulfuric acid and water (e.g., a 70% solution).[1]
-
Heat the mixture under reflux for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
The product, this compound, will precipitate. It can be neutralized carefully with a base (e.g., NaOH solution) to ensure complete precipitation.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Method B: Synthesis via Ammonolysis of 2,4,5-Trichloronitrobenzene
This pathway represents a more direct route and is highly suitable for large-scale synthesis. It relies on the principle of Nucleophilic Aromatic Substitution (SNAr), where the electron-withdrawing nitro group activates the chlorine atom at the C2 position for displacement by ammonia.
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile (ammonia) attacks the electron-deficient carbon atom bearing a leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the ortho-nitro group is crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. Due to the high energy barrier for this reaction with a neutral nucleophile like ammonia, elevated temperatures and pressures are required.
Workflow Diagram
Caption: The SNAr mechanism for the synthesis of this compound from 2,4,5-trichloronitrobenzene.
Detailed Experimental Protocol
This protocol is based on procedures outlined in the patent literature for the synthesis of nitroaniline derivatives.[1][2]
Equipment: High-pressure stainless-steel autoclave with gas inlet, pressure gauge, and stirrer.
-
Charge the autoclave with 2,4,5-trichloronitrobenzene (1.0 eq) and a suitable inert solvent such as chlorobenzene or toluene.[2][3]
-
Seal the autoclave and flush the system with nitrogen gas to remove oxygen.[1]
-
Introduce liquid or gaseous ammonia into the vessel. A significant molar excess of ammonia (e.g., 5-10 equivalents or more) is typically used.
-
Begin stirring and heat the reactor to the target temperature, generally between 160-180 °C.[1][3]
-
A corresponding pressure will build up inside the reactor (e.g., 20-25 bar).[1] Maintain the reaction at this temperature and pressure for several hours (e.g., 8-20 hours).[1][3]
-
Monitor the reaction progress by sampling and analyzing via GC or HPLC if the reactor setup allows.
-
Once the reaction is complete, cool the autoclave to room temperature.
-
Vent the excess ammonia pressure safely into a scrubber.
-
Open the reactor and transfer the contents. The product is often present as a suspension along with ammonium chloride byproduct.
-
The product can be isolated by filtering the reaction mixture. The filter cake contains the product and ammonium chloride.
-
Wash the filter cake with water to remove the ammonium chloride.
-
Further purification can be achieved by recrystallization from a solvent like ethanol or by steam distillation to remove the reaction solvent.[2]
Comparative Data on Reaction Conditions
| Parameter | Value Range | Source |
| Starting Material | 2,4,5-Trichloronitrobenzene | [1] |
| Nucleophile | Ammonia (liquid or gas) | [1][2][3] |
| Temperature | 160 - 180 °C | [1][3] |
| Pressure | 20 - 25 bar | [1] |
| Solvent | Toluene, Chlorobenzene | [2][3] |
| Reaction Time | 8 - 20 hours | [1][3] |
| Typical Yield | >90% | [1][3] |
Method C: Selective Reduction of a Dinitro Precursor
This approach begins with a dinitrated precursor, 1,2-dichloro-3,4-dinitrobenzene, and aims to reduce only one of the two nitro groups to an amine. This strategy is elegant but requires precise control to achieve high chemoselectivity.
Rationale for Selectivity
The selective reduction of one nitro group in a polynitroaromatic compound is a classic transformation known as the Zinin Reduction.[4][5] The most common reagent for this is sodium sulfide (Na₂S) or ammonium sulfide in an aqueous or alcoholic medium. The selectivity often arises from a combination of electronic and steric factors. In the case of 1,2-dichloro-3,4-dinitrobenzene, the nitro group at the C3 position is flanked by two chlorine atoms, making it more sterically hindered than the nitro group at the C4 position. However, electronic effects also play a critical role, and the least hindered nitro group is often preferentially reduced.[4] Therefore, reduction is expected to occur at the C4-nitro group, which would yield 3,4-dichloro-5-nitroaniline, not the desired product.
To synthesize this compound via this route, the required starting material would be 1,2-dichloro-3,6-dinitrobenzene . In this isomer, the two nitro groups are in different steric environments. The nitro group at C3 is less sterically hindered than the one at C6 (which is ortho to a chlorine). Therefore, selective reduction would likely occur at the C3 position to yield the desired this compound.
General Protocol (Zinin-type Reduction)
-
In a round-bottom flask, suspend the starting dinitro compound (e.g., 1,2-dichloro-3,6-dinitrobenzene) in a solvent mixture, typically ethanol and water.
-
Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in water. The stoichiometry is critical; typically, slightly more than one equivalent is used for the selective reduction of one nitro group.
-
Heat the suspension of the dinitro compound to reflux.
-
Add the sodium sulfide solution dropwise to the refluxing mixture over a period of 1-2 hours.
-
The reaction is often exothermic and the color will change dramatically. Maintain reflux for an additional period after the addition is complete, monitoring by TLC.
-
After the reaction is complete, cool the mixture. The product may precipitate upon cooling.
-
Filter the reaction mixture to remove elemental sulfur and other solids.
-
Acidify the filtrate carefully with an acid like HCl to precipitate the product fully.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization.
Safety and Handling
-
Nitroaromatic Compounds: These compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive. Always work in a fume hood and wear acid-resistant gloves, a lab coat, and safety goggles.
-
High-Pressure Reactions: Ammonolysis must be conducted in a properly rated and maintained autoclave by trained personnel. Ensure the system has a pressure-relief valve.
-
Sulfide Reagents: Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.
Conclusion
The synthesis of this compound can be successfully achieved through several robust synthetic routes. For controlled, laboratory-scale synthesis where isomeric purity is paramount, the protection-nitration-deprotection sequence (Method A) is highly recommended. For large-scale, cost-effective production, the direct ammonolysis of 2,4,5-trichloronitrobenzene (Method B) is the superior industrial method. The selective reduction pathway (Method C) is a viable option but is highly dependent on the availability of the correct dinitro-isomer precursor to ensure the desired regiochemical outcome. Each method requires careful attention to reaction conditions and safety protocols to ensure high yield and purity of this valuable chemical intermediate.
References
- Process for preparing 4,5-dichloro-2-nitroaniline.
- Process for preparing 3, 4 dichloroaniline.
- Process for preparing 3,4-dichloroaniline.
-
Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]
-
Polarographic behavior of 2,4-dinitrochlorobenzene and products of its reduction. ResearchGate. [Link]
-
Efficient nitro reduction and dechlorination of 2,4-dinitrochlorobenzene through the integration of bioelectrochemical system into upflow anaerobic sludge blanket: A comprehensive study. PubMed. [Link]
- A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
-
Process for preparing nitroaniline derivatives. European Patent Office (EP 0635483 A1). [Link]
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3,4-Dichloro-1-nitrobenzene-aniline (2/1). University of Strathclyde. [Link]
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Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company. [Link]
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Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. [Link]
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Selective reduction of dinitro compounds. ResearchGate. [Link]
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2,4,5-triaminonitrobenzene. Organic Syntheses Procedure. [Link]
- Process for the preparation of nitroanilines.
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Semantic Scholar. [Link]
-
Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. ResearchGate. [Link]
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Application Notes & Protocols: The Strategic Use of 3,4-Dichloro-2-nitroaniline in the Synthesis of Pharmaceutical Intermediates
Introduction: Unlocking a Specific Substitution Pattern
In the landscape of pharmaceutical synthesis, the precise placement of substituents on aromatic scaffolds is paramount to achieving desired biological activity and optimizing pharmacokinetic properties. 3,4-Dichloro-2-nitroaniline is a key starting material that offers a defined substitution pattern, making it a valuable building block for complex heterocyclic systems. The strategic arrangement of its functional groups—an amine, a nitro group, and two chlorine atoms—preordains the regiochemistry of subsequent transformations.
The primary synthetic utility of this molecule lies in its conversion to 3,4-dichloro-1,2-phenylenediamine . This diamine is a direct precursor to the 5,6-dichlorobenzimidazole scaffold, a core structure found in various therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, safety protocols, and detailed synthetic methods for leveraging this compound in the generation of these high-value pharmaceutical intermediates.
Physicochemical Properties & Safety Data
Handling this compound requires strict adherence to safety protocols due to its toxicity profile. The following data has been compiled from authoritative safety data sheets.
| Property | Value | Reference |
| Chemical Formula | C₆H₄Cl₂N₂O₂ | |
| Molar Mass | 207.01 g/mol | |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 157 - 161 °C | [1] |
| CAS Number | 50414-99-8 |
Hazard Summary & Safety Precautions:
This compound is classified as highly toxic and hazardous.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2] It may cause damage to organs (Kidney, Liver, Heart, Blood) through prolonged or repeated exposure.[2]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[1][2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The substance should be stored in a locked cabinet or area accessible only to qualified personnel.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
-
First Aid:
Core Synthetic Application: Pathway to 5,6-Dichlorobenzimidazoles
The most logical and high-value application of this compound is its use in a two-step synthesis to produce 5,6-dichlorobenzimidazole derivatives. This scaffold is of significant interest in medicinal chemistry. The process involves the initial reduction of the nitro group to form a key diamine intermediate, followed by cyclization with an appropriate electrophile.
Sources
Application Notes & Protocols: Synthetic Transformations of 3,4-Dichloro-2-nitroaniline
Introduction: The Synthetic Versatility of 3,4-Dichloro-2-nitroaniline
This compound is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its structure, featuring an amine, a nitro group, and a dichlorinated benzene ring, offers multiple reaction sites for strategic chemical modifications. This unique combination makes it an invaluable precursor for the synthesis of complex heterocyclic compounds, which form the core of numerous pharmaceutical agents and agrochemicals.[1][2][3][4][5][6]
The primary reactive handles on the molecule are the primary aromatic amine and the nitro group. The amine group can be readily converted into a diazonium salt, a versatile intermediate for introducing a wide array of functional groups via Sandmeyer or related reactions.[7] Concurrently, the nitro group can be selectively reduced to afford a second amine functionality, paving the way for the construction of fused heterocyclic systems like benzimidazoles.[3][8][9] This guide provides detailed protocols for these two fundamental transformations, emphasizing experimental safety, mechanistic rationale, and practical application.
Critical Safety & Handling Protocols
This compound is a hazardous substance and must be handled with appropriate precautions. Adherence to safety protocols is not merely procedural; it is a prerequisite for sound scientific practice.
2.1 Hazard Profile
-
Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[10][11]
-
Organ Damage: May cause damage to organs (specifically kidney, liver, heart, and blood) through prolonged or repeated exposure if swallowed.[10]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[10]
2.2 Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All manipulations involving solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][12] Ensure that an eyewash station and safety shower are readily accessible.[13]
-
Hand Protection: Use inspected, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[10]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[12][13]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10] Change clothing immediately if it becomes contaminated.
2.3 Storage and Disposal
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and strong acids.[10][13]
-
Disposal: Dispose of waste materials and contaminated containers through a licensed disposal company. Do not allow the substance to enter the environment.[12][13][14]
Synthetic Utility Workflow
The following diagram illustrates the role of this compound as a central intermediate leading to two distinct and synthetically valuable product classes.
Caption: Synthetic pathways originating from this compound.
Protocol 1: Diazotization and Iodination
This protocol details the conversion of the primary amine to a diazonium salt, which is subsequently trapped with iodide in a Sandmeyer-type reaction. Diazonium salts are highly versatile but unstable; therefore, they are generated in situ and used immediately at low temperatures.[15]
4.1 Principle & Objective
The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7] The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles. This protocol uses potassium iodide to introduce an iodine atom onto the aromatic ring, a common strategy for preparing aryl iodides which are themselves valuable intermediates in cross-coupling reactions.
4.2 Materials and Reagents
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | Reagent | 207.01 | 4.14 g | 20.0 |
| Concentrated Sulfuric Acid (98%) | ACS | 98.08 | 10 mL | ~184 |
| Sodium Nitrite (NaNO₂) | ACS | 69.00 | 1.45 g | 21.0 |
| Potassium Iodide (KI) | ACS | 166.00 | 4.98 g | 30.0 |
| Dichloromethane (DCM) | HPLC | - | 150 mL | - |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS | - | ~50 mL (10% aq.) | - |
| Brine (Saturated NaCl) | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | - |
| Deionized Water & Ice | - | - | As needed | - |
4.3 Experimental Procedure
-
Preparation of Amine Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add this compound (4.14 g, 20.0 mmol) to 40 mL of glacial acetic acid. Stir to obtain a slurry. Cool the flask in an ice-salt bath.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (10 mL) dropwise via an addition funnel. The temperature must be maintained below 10 °C during this exothermic addition.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (1.45 g, 21.0 mmol) in 10 mL of cold water. Once the amine-acid mixture has cooled to 0-5 °C, add the sodium nitrite solution dropwise over 20-30 minutes. Crucial: Maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.[15] A slight excess of nitrous acid can be confirmed with starch-iodide paper (a positive test turns blue-black).
-
Iodination: In a 500 mL beaker, dissolve potassium iodide (4.98 g, 30.0 mmol) in 30 mL of water and cool in an ice bath. Slowly and carefully, pour the cold diazonium salt solution into the vigorously stirred potassium iodide solution.
-
Decomposition: Allow the mixture to warm to room temperature slowly, then heat gently to 50-60 °C on a water bath for 1 hour to ensure complete decomposition of the diazonium intermediate. Vigorous evolution of nitrogen gas will be observed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Extract the mixture three times with dichloromethane (50 mL each). Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (to remove residual iodine) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 1,2-dichloro-3-iodo-4-nitrobenzene, can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water.
4.4 Troubleshooting
-
Low Yield: Often due to the diazonium salt decomposing before it can react. Ensure the temperature is strictly maintained at 0-5 °C during diazotization and addition.
-
Dark-colored Product: May indicate side reactions or the presence of elemental iodine. Ensure a thorough wash with sodium thiosulfate solution.
-
Incomplete Reaction: If the reaction stalls, ensure sufficient acid and sodium nitrite were used. A positive starch-iodide test is a good indicator of successful diazotization conditions.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol describes the chemical reduction of the nitro group to a primary amine using tin(II) chloride dihydrate in an acidic medium. This method is highly effective for nitroarenes and is tolerant of the chloro-substituents on the ring.[9]
5.1 Principle & Objective
The conversion of a nitro group to an amine is a fundamental transformation in the synthesis of aromatic compounds.[16] The resulting 3,4-Dichlorobenzene-1,2-diamine is a key precursor for building five-membered heterocyclic rings, most notably benzimidazoles, through condensation with carboxylic acids or their derivatives. Tin(II) chloride acts as the reducing agent in the presence of concentrated hydrochloric acid.
Caption: Workflow for the reduction of this compound.
5.2 Materials and Reagents
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | Reagent | 207.01 | 4.14 g | 20.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS | 225.63 | 22.6 g | 100.0 |
| Concentrated Hydrochloric Acid (37%) | ACS | 36.46 | 20 mL | ~240 |
| Ethanol (95%) | Reagent | - | 100 mL | - |
| Sodium Hydroxide (NaOH) | ACS | - | ~150 mL (5 M aq.) | - |
| Ethyl Acetate | HPLC | - | 200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | - |
| Deionized Water | - | - | As needed | - |
5.3 Experimental Procedure
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (4.14 g, 20.0 mmol) in 100 mL of ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (22.6 g, 100.0 mmol, 5 equivalents) to the suspension. Carefully add concentrated hydrochloric acid (20 mL) in portions. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully, add 5 M aqueous sodium hydroxide solution to neutralize the acid. Caution: This is a highly exothermic neutralization. A thick, white precipitate of tin hydroxides will form. Continue adding NaOH until the solution is basic (pH > 10, check with pH paper).
-
Extraction: Filter the slurry through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (75 mL each).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude 3,4-Dichlorobenzene-1,2-diamine can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
5.4 Characterization
The identity and purity of the final products from both protocols should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To observe the disappearance of starting functional groups (e.g., -NO₂ stretches at ~1520 and 1345 cm⁻¹) and the appearance of new ones.
References
- BenchChem. (2025). Technical Support Center: Continuous Flow Synthesis of Nitroaromatic Compounds.
- Malis, M. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube.
- Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
- Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dichloro-4-nitroaniline.
- Fisher Scientific. (2024). Safety Data Sheet: 4,5-Dichloro-2-nitroaniline.
- ChemicalBook. (2025). This compound Chemical Properties,Uses,Production.
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- ResearchGate. (2009). Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. Chemistry of Natural Compounds.
- Google Patents. (n.d.). WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.
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Application Notes and Protocols for the Catalytic Hydrogenation of 3,4-Dichloro-2-nitroaniline
Abstract
The catalytic hydrogenation of 3,4-dichloro-2-nitroaniline is a pivotal chemical transformation that yields 3,4-dichloro-1,2-phenylenediamine, a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying chemical principles, optimized experimental protocols, and critical safety considerations for this reaction. By leveraging insights from established literature and best practices, this guide aims to ensure a high-yielding, selective, and safe execution of this important synthesis.
Introduction: The Significance of 3,4-Dichloro-1,2-phenylenediamine
The product of this hydrogenation, 3,4-dichloro-1,2-phenylenediamine, is a valuable intermediate in organic synthesis. Its bifunctional nature, possessing two adjacent amino groups, allows for the construction of various heterocyclic systems. These heterocyclic scaffolds are prevalent in a wide array of biologically active molecules and functional materials. Therefore, an efficient and reliable method for the synthesis of 3,4-dichloro-1,2-phenylenediamine is of significant interest to the chemical and pharmaceutical industries.
Theoretical Framework: Understanding Catalytic Hydrogenation
Catalytic hydrogenation is a reduction reaction that involves the addition of hydrogen (H₂) across double or triple bonds, or to functional groups, in the presence of a metal catalyst.[1] In the case of nitroaromatic compounds, the nitro group (-NO₂) is reduced to an amino group (-NH₂).
Reaction Mechanism
The reduction of a nitro group to an amine is a six-electron process that is believed to proceed through several intermediates, including nitroso and hydroxylamine species.[2][3] The generally accepted pathway on a heterogeneous catalyst surface involves the following key steps:
-
Adsorption: The nitroaromatic compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.
-
Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive atomic hydrogen species.
-
Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the atomic hydrogen.
-
Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
It is crucial to control the reaction conditions to prevent the accumulation of the hydroxylamine intermediate, which can be thermally unstable and may lead to the formation of undesired side products like azoxy or azo compounds.[3]
dot graph "Reaction_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#E8F0FE"; "Ar-NO2" [label="this compound", fillcolor="#EA4335"]; H2 [label="H₂ (Hydrogen Gas)", fillcolor="#4285F4"]; }
subgraph "cluster_catalyst" { label="Catalyst Surface"; bgcolor="#E6F4EA"; Catalyst [label="Metal Catalyst\n(e.g., Raney Ni, Pt/C, Pd/C)", shape=octagon, fillcolor="#34A853"]; }
subgraph "cluster_intermediates" { label="Intermediates"; bgcolor="#FEF7E0"; "Ar-NO" [label="Nitroso Intermediate", fillcolor="#FBBC05"]; "Ar-NHOH" [label="Hydroxylamine Intermediate", fillcolor="#FBBC05"]; }
subgraph "cluster_product" { label="Product"; bgcolor="#E8E8E8"; "Ar-NH2" [label="3,4-Dichloro-1,2-phenylenediamine", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
"Ar-NO2" -> "Ar-NO" [label="+2H"]; "Ar-NO" -> "Ar-NHOH" [label="+2H"]; "Ar-NHOH" -> "Ar-NH2" [label="+2H"]; H2 -> Catalyst [style=dashed]; Catalyst -> "Ar-NO2" [style=dashed]; } caption: "Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound."
Catalyst Selection
The choice of catalyst is critical for achieving high conversion and selectivity. For the hydrogenation of halogenated nitroaromatics, several catalysts are commonly employed:
-
Raney Nickel (Raney Ni): This is a cost-effective and highly active catalyst for nitro group reductions.[4] It often shows good selectivity, minimizing dehalogenation, which is a common side reaction with chlorinated substrates.[5][6]
-
Platinum on Carbon (Pt/C): Pt/C is a robust and efficient catalyst for the hydrogenation of nitro compounds.[7] It can be particularly useful when trying to avoid dehalogenation.
-
Palladium on Carbon (Pd/C): While highly active for many hydrogenations, Pd/C can sometimes promote dehalogenation of aryl chlorides.[5][8] However, its selectivity can be influenced by reaction conditions and additives.
For the hydrogenation of this compound, Raney Nickel is often a preferred choice due to its favorable balance of activity and selectivity against dehalogenation.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific equipment and purity requirements.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | |
| Raney Nickel | Slurry in water | Commercially Available | Handle with care, pyrophoric when dry.[9] |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Hydrogen Gas (H₂) | High Purity (>99.9%) | ||
| Nitrogen Gas (N₂) | High Purity (>99.9%) | For inerting the system. | |
| Celite® or suitable filter aid | For catalyst filtration. |
Equipment
-
High-pressure autoclave or a Parr hydrogenator equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple.
-
Glassware for reaction work-up.
-
Filtration apparatus (e.g., Büchner funnel or a filter press).
-
Rotary evaporator.
-
Analytical instruments for reaction monitoring and product characterization (TLC, GC, HPLC, NMR, MS).
Step-by-Step Protocol
Safety First: This reaction involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[10]
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.[11]
-
Catalyst Charging: Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry (typically 5-10% by weight of the substrate) to the reactor. It is crucial to keep the catalyst wet with a solvent like methanol or water at all times to prevent ignition.[12]
-
Substrate and Solvent Addition: Dissolve the this compound in a suitable solvent (e.g., methanol or ethanol) and add it to the reactor. The solvent volume should be sufficient to ensure good stirring, typically 5-10 mL per gram of substrate.
-
System Purging: Seal the reactor and purge the system with nitrogen 3-5 times to remove all oxygen.[11] This is a critical step to prevent the formation of an explosive hydrogen-oxygen mixture.[9]
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring.
-
Heat the reaction to the target temperature (e.g., 40-60 °C). The reaction is exothermic, so careful temperature control is necessary.[3]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Reaction time can vary from a few hours to overnight.
-
-
Reaction Completion and Cooldown: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
-
Depressurization and Purging: Carefully vent the excess hydrogen. Purge the reactor with nitrogen 3-5 times to remove any residual hydrogen.[11]
-
Catalyst Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake must be kept wet with solvent or water at all times to prevent it from igniting in the air. [13]
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,4-dichloro-1,2-phenylenediamine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product with high purity.
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
A [label="Reactor Setup:\nCharge Raney Ni, Substrate, and Solvent", fillcolor="#E8F0FE"]; B [label="Seal and Purge:\nRemove O₂ with N₂ (3-5 cycles)", fillcolor="#E8F0FE"]; C [label="Pressurize with H₂\n(e.g., 50-100 psi)", fillcolor="#E6F4EA"]; D [label="Reaction:\nHeat (40-60°C) and Stir Vigorously", fillcolor="#E6F4EA"]; E [label="Monitor H₂ Uptake\nUntil Reaction Completion", fillcolor="#FEF7E0"]; F [label="Cooldown and Depressurize:\nVent H₂ and Purge with N₂", fillcolor="#FCE8E6"]; G [label="Catalyst Filtration:\nFilter through Celite® (Keep Wet!)", fillcolor="#FCE8E6"]; H [label="Product Isolation:\nConcentrate Filtrate", fillcolor="#E8E8E8"]; I [label="Purification:\nRecrystallization", fillcolor="#E8E8E8"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption: "A typical experimental workflow for batch hydrogenation."
Process Optimization and Data
The efficiency and selectivity of the hydrogenation can be influenced by several parameters. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Typical Range | Effect on Reaction |
| Catalyst Loading | 5-10 wt% (dry basis) | Higher loading increases reaction rate but also cost. |
| Hydrogen Pressure | 50-200 psi | Higher pressure generally increases the reaction rate. |
| Temperature | 40-80 °C | Higher temperature increases the rate but may also increase dehalogenation. |
| Solvent | Methanol, Ethanol, THF | The choice of solvent can affect solubility and reaction rate.[14] |
| Stirring Speed | >500 rpm | Adequate stirring is crucial for good gas-liquid mass transfer. |
Safety and Hazard Management
Catalytic hydrogenation is a potentially hazardous operation that demands strict adherence to safety protocols.
-
Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.[10]
-
Pyrophoric Catalyst: Raney Nickel, especially when dry and spent, is pyrophoric and can ignite spontaneously in air. Always handle it as a slurry and keep it wet.[9] Spent catalyst should be carefully quenched with water and disposed of according to institutional guidelines.[13]
-
Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic.[3] Proper temperature control and monitoring are essential to prevent a runaway reaction.
-
Pressure Equipment: Only use pressure vessels that are properly rated and maintained for hydrogenation reactions.[12] Regular inspection and testing of safety relief valves and rupture discs are mandatory.
Product Characterization
The identity and purity of the synthesized 3,4-dichloro-1,2-phenylenediamine should be confirmed using standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitro group stretches and the appearance of the amine group stretches.
-
Chromatography (GC or HPLC): To determine the purity and quantify any byproducts.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen, poor stirring, or low temperature. | Use fresh catalyst, ensure adequate hydrogen pressure, increase stirring speed, or slightly increase the temperature. |
| Dehalogenation | Catalyst type, high temperature, or prolonged reaction time. | Switch to a more selective catalyst (e.g., Raney Ni if using Pd/C), lower the reaction temperature, and monitor the reaction closely to stop it upon completion. |
| Formation of Side Products | Accumulation of hydroxylamine intermediate. | Ensure sufficient hydrogen availability and good mass transfer. In some cases, catalyst promoters like vanadium compounds can mitigate this.[3][15] |
Conclusion
The catalytic hydrogenation of this compound to 3,4-dichloro-1,2-phenylenediamine is a well-established and scalable process. By carefully selecting the catalyst, optimizing reaction conditions, and adhering to strict safety protocols, researchers can consistently achieve high yields of the desired product. The detailed protocols and insights provided in this guide serve as a valuable resource for the successful execution of this important chemical transformation.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Hydrogenation SOP. (n.d.).
- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. (2025). Benchchem.
- Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate. (2025). Benchchem.
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- What are the safety precautions for operating a Hydrogenation Test Unit?. (2025, December 30). Blog.
- Nitro Reduction - Common Conditions. (n.d.).
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). Organic Process Research & Development - ACS Publications.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (n.d.). Rasayan Journal of Chemistry.
-
Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Intermediates in the Raney Nickel Catalyzed Hydrogenation of Nitrobenzene to Aniline. (n.d.). Industrial & Engineering Chemistry Product Research and Development - ACS Publications. Retrieved from [Link]
- Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (2026, January 2). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Raney nickel. (n.d.). Wikipedia. Retrieved from [Link]
-
Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. (n.d.). PMC - NIH. Retrieved from [Link]
-
Characteristics of carbon-supported palladium catalysts for liquid-phase hydrogenation of nitroaromatics. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Kinetics of ortho-nitrochlorobenzene hydrogenation on platinum/carbon catalyst. (2025, August 7). ResearchGate. Retrieved from [Link]
- Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. (n.d.). Google Patents.
-
Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (n.d.). ResearchGate. Retrieved from [Link]
-
Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
-
Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[2]arene-based metal–organic dimer containing amino groups. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024, August 24). NIH. Retrieved from [Link]
-
4-Nitroaniline. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine... (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic Hydrogenation: Theory, Mechanism, and Examples. (2016, July 28). YouTube. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]
- Process for preparing o-phenylenediamine. (n.d.). Google Patents.
-
Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Blog - Chempanda. Retrieved from [Link]
-
2,6-Dichloro-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link]
-
Theoretical p-Phenylenediamine synthesis. (2019, July 16). Chemistry Stack Exchange. Retrieved from [Link]
- Preparation method for 2,5-dichloro-1,4-phenylenediamine. (n.d.). Google Patents.
- Process for catalytic hydrogenation of halonitroaromatics. (n.d.). Google Patents.
-
The Significance of Nitroaniline Derivatives in Chemical Research. (n.d.). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,4-Dichloro-2-nitroaniline
Welcome to the technical support center for the purification of crude 3,4-Dichloro-2-nitroaniline (DCNA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. My aim is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both scientific integrity and practical success.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Commonly, this compound is synthesized via the nitration of 3,4-dichloroaniline or amination of a corresponding polychlorinated nitrobenzene. Potential impurities may include:
-
Isomeric Species: Positional isomers such as 2,3-dichloro-6-nitroaniline or other dichloronitroaniline isomers can form depending on the regioselectivity of the synthesis.[1]
-
Unreacted Starting Materials: Carryover of precursors like 3,4-dichloroaniline or 1,2-dichloro-3-nitrobenzene.
-
Over-nitrated or Under-chlorinated Species: Depending on the specific synthetic pathway, byproducts from non-selective reactions can be present.
-
Oxidation Byproducts: Anilines are susceptible to air oxidation, which can lead to the formation of colored polymeric impurities, often responsible for a dark appearance of the crude product.[2]
Q2: My crude this compound is a dark, oily solid. What is the likely cause and how can I address this?
A2: The dark coloration is a classic sign of oxidation byproducts.[2] The oily consistency suggests the presence of impurities that are depressing the melting point of the crystalline product. A multi-step purification approach is often most effective here. I would recommend an initial purification by recrystallization, which is excellent for removing both colored impurities and those with different solubility profiles. If the product remains discolored after recrystallization, treatment with activated charcoal during a subsequent recrystallization step can be highly effective at adsorbing these colored species. For persistent oily residues, column chromatography would be the next logical step.
Q3: How can I accurately assess the purity of my this compound sample?
A3: A combination of analytical techniques will provide the most comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of aromatic nitro compounds.[3] A reverse-phase C18 column with a methanol or acetonitrile/water mobile phase is a good starting point. This technique is excellent for quantifying isomeric impurities and other byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying volatile impurities. However, be aware that nitroanilines can be thermolabile, so a derivatization step may sometimes be necessary to avoid degradation in the injector port.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Purification Issues
This section provides a question-and-answer guide to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
Q: I'm getting a very low yield after recrystallization. What are the likely causes and solutions?
A: Low recovery is a frequent issue in recrystallization. Here’s a breakdown of potential causes and how to troubleshoot them:
| Possible Cause | Underlying Reason | Recommended Solution |
| Incorrect Solvent Choice | The compound is too soluble in the cold solvent. | Select a solvent or solvent system where the compound has high solubility when hot and low solubility when cold. Perform small-scale solubility tests with various solvents like ethanol, methanol, isopropanol, toluene, or mixtures like ethanol/water.[4] |
| Excessive Solvent Usage | Using too much hot solvent prevents the solution from becoming saturated upon cooling. | Use the minimum amount of hot solvent required to just dissolve the crude product. Add the solvent in small portions to the heated mixture.[4] |
| Premature Crystallization | Crystals form during hot filtration and are lost. | Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice and lead to smaller, harder-to-filter crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
Q: My product has "oiled out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals.
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point.
-
Promoting Crystallization: Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for nucleation. Seeding the solution with a pure crystal of the desired compound, if available, is also highly effective.
Column Chromatography Troubleshooting
Q: My compound is not separating from an impurity on the silica gel column. What adjustments can I make?
A: Co-elution of compounds with similar polarities is a common challenge in column chromatography.
-
Optimize the Mobile Phase: The polarity of your eluent is the most critical factor. If your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexane in a hexane/ethyl acetate system). If they are not moving, increase the polarity. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve closely eluting compounds.
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina can be a good alternative for separating basic compounds like anilines.
-
Check for Tailing: If your compound's spot on a TLC plate shows tailing, it may be interacting too strongly with the acidic silica gel. Adding a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent can often mitigate this issue.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a robust starting point for purifying many substituted anilines.
-
Solvent Selection Rationale: Ethanol is often a good solvent for aromatic compounds when hot, while water acts as an anti-solvent in which the compound is poorly soluble.[4] This combination allows for fine-tuning of the solubility to achieve good crystal recovery.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat the flask on a hot plate and add a minimal amount of hot ethanol, stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of your crude product). Reheat the mixture to a gentle boil for 5-10 minutes.
-
Hot Filtration: Pre-heat a clean funnel and receiving flask. If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: To the hot filtrate, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification via Column Chromatography
This method is ideal for separating isomeric impurities or for purifying smaller quantities of material to a high degree.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your desired compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualization of Workflows
Caption: A general purification workflow for crude this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
-
Hughes, D. L., & Trotter, J. (1971). Crystal structure of 2,6-dichloro-4-nitroaniline. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2181. [Link]
- U.S. Patent 3,291,832. (1966). Process for preparing 3, 4 dichloroaniline.
-
Solubility of Things. (n.d.). 3-Chloro-4'-nitroaniline. [Link]
-
PubChem. (n.d.). 3,4-Dichloroaniline. [Link]
-
Justia Patents. (n.d.). Process for the preparation of nitroanilines. [Link]
-
Quick Company. (2022). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. [Link]
-
Albayati, T. M., & Doyle, A. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. [Link]
-
Eureka | Patsnap. (n.d.). 2, 3-dichloro-6-nitroaniline and preparation method thereof. [Link]
-
Doran, G., & Stevens, M. M. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. [Link]
-
Barnett, S. A., Johnston, A., Florence, A., & Kennedy, A. R. (2005). 3,4-Dichloro-1-nitrobenzene-aniline (2/1). Acta Crystallographica Section E: Structure Reports, 61(7), o2318–o2319. [Link]
- U.S. Patent 4,605,767. (1986).
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. [Link]
-
PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. [Link]
-
YouTube. (2020). Selecting a recrystallization solvent. [Link]
-
ResearchGate. (n.d.). High-rate biodegradation of 3-and 4-nitroaniline. [Link]
Sources
Technical Support Center: Synthesis of 3,4-Dichloro-2-nitroaniline
Welcome to the Technical Support Center for the synthesis of 3,4-Dichloro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient production of high-purity this compound.
I. Overview of the Synthetic Pathway
The most common and reliable method for the synthesis of this compound involves a three-step process starting from 3,4-dichloroaniline. This method is preferred over the direct nitration of 3,4-dichloroaniline to avoid over-nitration and to achieve better regioselectivity. The three key stages are:
-
Protection (Acetylation): The amino group of 3,4-dichloroaniline is protected as an acetanilide to moderate its activating effect and direct the subsequent nitration.
-
Nitration: The protected intermediate, N-acetyl-3,4-dichloroaniline, is nitrated to introduce a nitro group onto the aromatic ring.
-
Deprotection (Hydrolysis): The acetyl group is removed to yield the final product, this compound.
This guide will focus on the impurities that can arise at each of these stages and provide detailed protocols for their identification and removal.
II. Frequently Asked Questions (FAQs)
Q1: Why is the amino group of 3,4-dichloroaniline protected before nitration?
A1: Direct nitration of anilines with a mixture of nitric and sulfuric acids is often problematic. The strongly acidic conditions protonate the amino group, forming an anilinium ion. This deactivates the ring and directs the incoming nitro group to the meta position. Furthermore, the highly activating nature of the unprotected amino group can lead to oxidation and the formation of multiple nitrated byproducts, resulting in a complex mixture that is difficult to purify[1][2]. Protecting the amino group as an acetanilide moderates its activating effect and directs the nitration primarily to the ortho and para positions relative to the acetylamino group[1][2].
Q2: What are the major expected impurities in the synthesis of this compound?
A2: The most significant impurity is the isomeric product, 3,4-dichloro-6-nitroaniline . This arises from the nitration of N-acetyl-3,4-dichloroaniline at the alternative ortho position. Other potential impurities include:
-
Unreacted N-acetyl-3,4-dichloroaniline: If the nitration reaction does not go to completion.
-
Di-nitrated products: Although less common with the protected aniline, over-nitration can still occur under harsh conditions.
-
Starting material (3,4-dichloroaniline): If the initial acetylation is incomplete or if some of the acetyl group is prematurely hydrolyzed.
Q3: How can I distinguish between the desired this compound and the isomeric impurity 3,4-dichloro-6-nitroaniline?
A3: The most effective methods for distinguishing between these isomers are spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .
-
NMR Spectroscopy: The proton and carbon environments in the two isomers are distinct, leading to different chemical shifts and coupling patterns in their NMR spectra.
-
HPLC: A well-developed HPLC method can separate the two isomers, allowing for their individual quantification.
-
GC-MS: This technique can also separate the volatile isomers and provide their mass spectra for confirmation.
III. Troubleshooting Guide
Problem 1: Low Yield of the Desired 2-Nitro Isomer and High Yield of the 6-Nitro Isomer
Possible Cause: The regioselectivity of the nitration reaction is influenced by steric and electronic factors. The amino group (or acetylamino group) is a strong ortho-, para- director. In 3,4-dichloroaniline, the 4-position is blocked. Therefore, nitration is directed to the 2- and 6-positions. The formation of a significant amount of the 6-nitro isomer is a common challenge[3][4].
Troubleshooting Steps:
-
Control of Reaction Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) during the addition of the nitrating agent is crucial to enhance the selectivity for the 2-position.
-
Choice of Nitrating Agent: The use of a milder nitrating agent, such as acetyl nitrate prepared in situ from nitric acid and acetic anhydride, can sometimes improve regioselectivity compared to the more aggressive nitric acid/sulfuric acid mixture[5].
-
Slow and Controlled Addition: The nitrating agent should be added dropwise to the solution of the acetanilide to maintain a low concentration of the nitronium ion and to better control the reaction temperature.
Problem 2: Presence of Di-nitrated Byproducts
Possible Cause: The use of excessive nitrating agent or overly harsh reaction conditions (e.g., high temperatures) can lead to the introduction of a second nitro group onto the aromatic ring[4].
Troubleshooting Steps:
-
Stoichiometry of Nitrating Agent: Use a carefully measured amount of the nitrating agent, typically a slight excess (e.g., 1.05-1.1 equivalents).
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed. Avoid prolonged reaction times and elevated temperatures.
Problem 3: Incomplete Hydrolysis of the Acetyl Group
Symptom: The presence of a significant amount of N-acetyl-3,4-dichloro-2-nitroaniline in the final product.
Possible Cause: The hydrolysis of the amide bond may be incomplete due to insufficient reaction time, temperature, or acid/base concentration.
Troubleshooting Steps:
-
Reaction Conditions: Ensure that the hydrolysis is carried out under appropriate conditions. Acid-catalyzed hydrolysis typically involves heating with an aqueous acid such as hydrochloric or sulfuric acid[6][7][8]. Base-catalyzed hydrolysis with aqueous sodium hydroxide is also an option[9].
-
Monitoring the Reaction: Follow the disappearance of the starting acetanilide by TLC or HPLC to determine the completion of the reaction.
IV. Experimental Protocols
Protocol 1: Synthesis of N-acetyl-3,4-dichloroaniline (Acetylation)
Objective: To protect the amino group of 3,4-dichloroaniline.
Materials:
-
3,4-dichloroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dichloroaniline in glacial acetic acid.
-
Add a catalytic amount of sodium acetate if desired.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours.
-
Monitor the reaction by TLC until the starting aniline is no longer detectable.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry the product.
Protocol 2: Synthesis of N-acetyl-3,4-dichloro-2-nitroaniline and N-acetyl-3,4-dichloro-6-nitroaniline (Nitration)
Objective: To introduce a nitro group onto the acetylated aniline.
Materials:
-
N-acetyl-3,4-dichloroaniline
-
Concentrated sulfuric acid
-
Concentrated nitric acid
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, dissolve N-acetyl-3,4-dichloroaniline in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature low.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at a low temperature for an additional 1-2 hours.
-
Monitor the reaction by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product mixture.
-
Filter the solid, wash thoroughly with cold water, and dry.
Protocol 3: Synthesis of this compound (Hydrolysis)
Objective: To remove the acetyl protecting group.
Materials:
-
Mixture of nitrated acetanilides from Protocol 2
-
Concentrated hydrochloric acid or sulfuric acid
-
Ethanol (as a co-solvent)
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, suspend the mixture of nitrated acetanilides in a mixture of ethanol and concentrated hydrochloric acid[6][7][8].
-
Heat the mixture to reflux for 1-3 hours, or until the starting material is no longer visible by TLC.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
Protocol 4: Purification of this compound
Objective: To separate the desired 2-nitro isomer from the 6-nitro isomer and other impurities.
Method: Recrystallization Recrystallization is often an effective method for purifying the final product. The choice of solvent is critical.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetic acid, or mixtures with water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent. Ethanol or a mixture of acetic acid and alcohol are often good choices for nitroanilines[10].
-
Procedure: a. Dissolve the crude product in a minimum amount of the hot recrystallization solvent. b. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution. c. Allow the solution to cool slowly to room temperature to form crystals. d. Cool the mixture in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. f. Dry the purified crystals.
V. Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,4-dichloroaniline | C₆H₅Cl₂N | 162.02 | 69-71[10] |
| This compound | C₆H₄Cl₂N₂O₂ | 207.01 | - |
| 3,4-dichloro-6-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 177-179[11][12] |
VI. Visualization of the Synthetic Pathway and Impurity Formation
Diagram 1: Overall Synthetic Workflow
Caption: A flowchart of the synthesis of this compound.
Diagram 2: Regioselectivity in the Nitration of N-acetyl-3,4-dichloroaniline
Caption: Regioselectivity of nitration leading to the desired product and a major impurity.
VII. References
-
Process for preparing 4,5-dichloro-2-nitroaniline. (1991). Google Patents. Retrieved January 14, 2026, from
-
Separation of isomeric mixtures of nitroanilines. (1954). Google Patents. Retrieved January 14, 2026, from
-
Separation of 3,4-dichloroaniline. (1983). Google Patents. Retrieved January 14, 2026, from
-
Nitration Chemistry in Continuous Flow using Acetyl Nitrate. (n.d.). Fraunhofer-Publica. Retrieved January 14, 2026, from [Link]
-
Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. (1979). Google Patents. Retrieved January 14, 2026, from
-
What are the precursors for the synthesis of 2 - Nitroaniline? (2025). HOPEMAX. Retrieved January 14, 2026, from [Link]
-
Synthetic Protocols for Aromatic Nitration: A Review. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
-
3,4-Dichloro-6-nitroaniline. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa. Retrieved January 14, 2026, from [Link]
-
Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor. (2013). Google Patents. Retrieved January 14, 2026, from
-
3,4-Dichloroaniline. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
-
3,4-Dichloro-6-nitroaniline. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]
-
Process for preparing 3, 4 dichloroaniline. (1966). Google Patents. Retrieved January 14, 2026, from
-
Preparation of P-Nitroacetanilide, Hydrolysis of P-Nitroacetanilide, Preparation of P-Nitroaniline (Student's Handout). (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
Preparation of 2,6-dichloro-4-nitroaniline. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
-
Hydrolysis of 4-Nitroaniline. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
Process for the preparation of 2-chloro and 2,6-dichloroanilines. (n.d.). European Patent Office. Retrieved January 14, 2026, from [Link]
-
2,6-Dichloro-4-nitroaniline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Process for the preparation of 2,6-dichloro-4-nitroaniline. (1986). Google Patents. Retrieved January 14, 2026, from
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 6. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. 3,4-Dichloro-6-nitroaniline | CAS#:6641-64-1 | Chemsrc [chemsrc.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Optimizing the Synthesis of 3,4-Dichloro-2-nitroaniline
This technical support guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity in the synthesis of 3,4-Dichloro-2-nitroaniline. By understanding the underlying chemical principles and critical process parameters, users can effectively troubleshoot experimental issues and achieve more consistent and high-quality results.
Section 1: Understanding the Core Synthesis Strategy
The synthesis of this compound is primarily achieved through the electrophilic nitration of 3,4-dichloroaniline. However, direct nitration presents significant challenges that compromise yield and purity. The amino group (-NH₂) is a strong activating, ortho-, para-director, while the chloro groups are deactivating, ortho-, para-directors. This electronic landscape leads to several predictable issues:
-
Oxidation: The highly activated aniline ring is susceptible to oxidation by strong nitrating agents (e.g., nitric acid), resulting in the formation of polymeric, tarry byproducts and a significant reduction in yield.[1]
-
Poor Regioselectivity: Nitration can occur at both positions ortho to the amino group (C2 and C6), leading to a mixture of this compound and the undesired 3,4-dichloro-6-nitroaniline isomer, which complicates purification.
-
Safety Hazards: The reaction of concentrated nitric and sulfuric acids is highly exothermic and requires stringent control.
To circumvent these issues, a robust three-step synthesis pathway involving a protecting group is the industry-standard approach. This method enhances control over the reaction, leading to a purer product and a more reliable yield.
Recommended Synthesis Workflow
The recommended pathway involves:
-
Protection (Acetylation): The amino group of 3,4-dichloroaniline is protected as an acetanilide. The resulting acetamido group is less activating than a free amino group, which minimizes oxidation.[1] Furthermore, its steric bulk favors electrophilic attack at the less hindered C2 position over the C6 position.
-
Nitration: The protected intermediate, 3,4-dichloroacetanilide, is nitrated under controlled temperature conditions.
-
Deprotection (Hydrolysis): The acetyl group is removed via acid-catalyzed hydrolysis to yield the final product, this compound.[2]
Caption: Recommended three-step synthesis pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My final yield is very low and the reaction mixture turned dark brown or black during nitration. What happened?
A1: This is a classic sign of oxidation and decomposition of the aniline ring. A free amino group is highly activating and readily attacked by nitric acid, leading to the formation of tarry byproducts instead of the desired nitrated product.[1]
-
Causality: The lone pair of electrons on the nitrogen atom of the amino group strongly donates into the aromatic ring, making it electron-rich and thus highly susceptible to oxidation.
-
Solution: You must protect the amino group before nitration. Acetylation of the 3,4-dichloroaniline with acetic anhydride converts the -NH₂ group into a less activating -NHCOCH₃ group. This modification sufficiently moderates the ring's reactivity, preventing oxidation while still directing the nitration to the desired positions. Always follow the three-step workflow outlined in Section 1.
Q2: I've isolated my product, but analysis (NMR/GC-MS) shows a significant amount of an isomeric byproduct. How can I improve selectivity for the 2-nitro isomer?
A2: The formation of the 3,4-dichloro-6-nitroaniline isomer is a common problem arising from a lack of regiochemical control.
-
Causality: The C2 and C6 positions are both electronically activated for nitration. While the chloro group at C3 exerts some steric hindrance on the C2 position, direct nitration of the unprotected aniline often yields a mixture. The key to improving selectivity is leveraging steric hindrance.
-
Solution: The use of an acetyl protecting group is again the solution. The acetamido group (-NHCOCH₃) is significantly bulkier than the amino group (-NH₂). This steric bulk physically obstructs the C6 position, making an electrophilic attack at the less hindered C2 position much more favorable. This strategy dramatically increases the ratio of the desired 2-nitro isomer to the 6-nitro isomer.
Q3: The nitration step seems to be incomplete, and I recover a lot of starting material (3,4-dichloroacetanilide). How can I drive the reaction to completion?
A3: Incomplete nitration is typically due to suboptimal reaction conditions, such as temperature, time, or reagent concentration.
-
Causality: Electrophilic aromatic substitution is sensitive to temperature. While low temperatures are necessary to prevent side reactions, a temperature that is too low can significantly slow the reaction rate, leading to incomplete conversion within a practical timeframe.[1] Additionally, insufficient nitrating agent will naturally lead to unreacted starting material.
-
Solutions:
-
Temperature Control: Ensure the reaction is maintained within the optimal range, typically 0-10 °C. You can allow the reaction to stir for a longer period (e.g., 2-4 hours) within this temperature range.
-
Reagent Stoichiometry: Use a slight excess of the nitrating agent (e.g., 1.05 to 1.1 equivalents of nitric acid) to ensure all the substrate has a chance to react.
-
Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC). A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the spot corresponding to the starting material (3,4-dichloroacetanilide) has disappeared.
-
Q4: During the final hydrolysis step, my yield dropped significantly. What could be causing product loss at this stage?
A4: Product loss during acidic hydrolysis (deprotection) can occur due to incomplete reaction or product degradation under harsh conditions.
-
Causality: The hydrolysis of the amide requires heating in an acidic solution. If the reaction time is too short, a significant portion of the product will remain as the protected nitroacetanilide. Conversely, prolonged exposure to hot, concentrated acid can potentially lead to side reactions or degradation of the final product.
-
Solutions:
-
Monitor the Reaction: Use TLC to track the disappearance of the 3,4-dichloro-2-nitroacetanilide intermediate.
-
Controlled Workup: Once the reaction is complete, pour the reaction mixture into a large volume of ice-cold water. This precipitates the product and dilutes the acid, quenching the reaction and minimizing degradation.
-
Neutralization: Carefully neutralize the solution with a base (e.g., aqueous NaOH or NaHCO₃) to a slightly basic or neutral pH before filtration. This ensures the aniline product is in its free base form and is less soluble in water, maximizing its precipitation and recovery.
-
Section 3: Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
Section 4: Optimized Protocols & Data
The following table summarizes the critical parameters for each step of the synthesis. Adhering to these conditions provides a strong foundation for achieving high yield and purity.
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |
| Primary Reagents | 3,4-Dichloroaniline, Acetic Anhydride | 3,4-Dichloroacetanilide, HNO₃ | 3,4-Dichloro-2-nitroacetanilide |
| Solvent/Medium | Glacial Acetic Acid | Concentrated H₂SO₄ | 70% H₂SO₄ (aq) or EtOH/HCl |
| Temperature | 100-110 °C | 0-10 °C (Critical) | Reflux (approx. 120-130 °C) |
| Typical Time | 30-60 minutes | 2-4 hours | 1-2 hours (TLC monitored) |
| Key Checkpoint | Full dissolution, then precipitation upon cooling | Maintain low temp during HNO₃ addition | Disappearance of starting material by TLC |
Experimental Protocols
Disclaimer: These procedures involve hazardous materials. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Acetylation of 3,4-Dichloroaniline
-
In a round-bottom flask, dissolve 3,4-dichloroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution.
-
Heat the mixture to a gentle reflux (approx. 110 °C) for 30 minutes.
-
Remove from heat and allow to cool to room temperature, then cool further in an ice bath.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the white solid (3,4-dichloroacetanilide) by vacuum filtration, wash thoroughly with water, and dry completely. The product is typically pure enough for the next step.
Protocol 2: Nitration of 3,4-Dichloroacetanilide
-
In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice/salt bath.
-
Add the dried 3,4-dichloroacetanilide from Protocol 1 in small portions, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of cold, concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Add the nitrating mixture dropwise from the dropping funnel to the acetanilide solution, maintaining the reaction temperature strictly between 0-10 °C .
-
After the addition is complete, let the mixture stir at this temperature for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, very slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Collect the precipitated yellow solid (3,4-dichloro-2-nitroacetanilide) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Protocol 3: Hydrolysis of 3,4-Dichloro-2-nitroacetanilide
-
Place the dried 3,4-dichloro-2-nitroacetanilide from Protocol 2 into a round-bottom flask.
-
Add a 70% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux (approx. 120 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into a large beaker of crushed ice.
-
A bright yellow precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.
References
- Patents, G. (1966). Process for preparing 3, 4 dichloroaniline. Google Patents.
- Patents, G. (1990). Process for preparing 3,4-dichloroaniline. Google Patents.
- Patents, G. (1990). Process for preparing 4,5-dichloro-2-nitroaniline. Google Patents.
-
ResearchGate. (2024). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). 4-Nitroaniline. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2015). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. ResearchGate. Retrieved from [Link]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Solubility Issues with 3,4-Dichloro-2-nitroaniline
Welcome to the technical support guide for 3,4-Dichloro-2-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. As a substituted nitroaniline, the physicochemical properties of this compound, particularly its solubility, are governed by a delicate interplay of its functional groups—the electron-withdrawing nitro and chloro groups and the hydrogen-bonding amine group. This guide provides a logical, step-by-step framework to diagnose and solve solubility issues, ensuring the integrity and success of your experiments.
Section 1: Fundamental Solubility Profile & Initial Solvent Selection
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Direct, quantitative solubility data for this compound is not extensively published. However, we can infer its behavior from structurally similar compounds. The presence of two chlorine atoms and a nitro group on the benzene ring significantly increases the molecule's hydrophobicity, leading to low aqueous solubility.[1][2] Conversely, it is expected to be more soluble in polar aprotic and some polar protic organic solvents.
The table below summarizes solubility data for closely related isomers, which serves as an excellent starting point for solvent selection. The general trend indicates that solubility increases with solvent polarity and the ability to form hydrogen bonds, with polar aprotic solvents like NMP and 1,4-dioxane being particularly effective for related compounds.[3]
| Compound | Solvent | Temperature | Solubility | Reference |
| 2,6-Dichloro-4-nitroaniline | Water | Ambient | 6.3 mg/L | [4] |
| N-methyl pyrrolidone (NMP) | 298.15 K | 2.53E-01 (mole fraction) | [3] | |
| 1,4-Dioxane | 298.15 K | 1.15E-01 (mole fraction) | [3] | |
| Ethyl Acetate | 298.15 K | 6.53E-02 (mole fraction) | [3] | |
| Ethanol | 298.15 K | 1.01E-02 (mole fraction) | [3] | |
| Methanol | 298.15 K | 4.89E-03 (mole fraction) | [3] | |
| 4-Chloro-2-nitroaniline | Water | 22 °C | < 1 g/L | [5] |
| 2,5-Dichloro-4-nitroaniline | Water | Ambient | Limited | [2] |
| Ethanol | Ambient | Soluble | [2] | |
| Acetone | Ambient | Soluble | [2] | |
| 3,4-Dichloroaniline | Water | 20 °C | 92 mg/L | [6] |
Section 2: Common Solubility Problems & Step-by-Step Solutions
This section provides a logical workflow for addressing the most frequent solubility challenges. Follow the decision tree to diagnose your specific issue.
Caption: Troubleshooting workflow for this compound solubility issues.
Q2: My compound is not dissolving even with heating and sonication. What's next?
A2: If standard methods fail, consider the following factors that influence solubility:
Caption: Key factors influencing the solubility of this compound.
-
pH Adjustment: The basicity of the aniline group (pKa of the conjugate acid is -1.02 for 4-chloro-2-nitroaniline) means it is a very weak base.[5] In neutral or basic aqueous media, it will be in its free base form. Acidifying the solution can protonate the amine, forming a salt which may have higher aqueous solubility. However, strong acid conditions could promote hydrolysis or other degradation reactions. This is a common technique used in separations.[7]
-
Co-Solvent Systems: If the compound is poorly soluble in a desired solvent (e.g., water for a biological assay), consider using a water-miscible co-solvent. Start by dissolving the compound in a minimal amount of a strong organic solvent (like DMSO or DMF) and then slowly add this stock solution to the aqueous buffer with vigorous stirring. Be mindful of the final co-solvent concentration, as it may affect downstream applications.
-
Compound Purity: The presence of insoluble impurities can be misleading. See Section 3 for advanced troubleshooting related to compound purity.
Q3: My compound dissolved initially but then crashed out of solution. Why?
A3: This phenomenon, known as precipitation, is typically caused by one of three reasons:
-
Temperature Change: You may have created a supersaturated solution by heating. As the solution cools to room temperature, the solubility decreases, and the excess compound precipitates.
-
Change in Solvent Composition: If you added your compound (dissolved in a strong organic solvent) to a weaker solvent (like an aqueous buffer), you may have exceeded the solubility limit in the final mixed-solvent system. This is a common issue when making stock solutions.
-
Chemical Reaction/Degradation: While less common for this stable compound, a change in pH or exposure to light could potentially cause degradation to a less soluble species.[4]
To resolve this, you can either maintain a higher temperature, increase the total volume of the solvent, or reformulate using a stronger co-solvent system.
Section 3: Advanced Troubleshooting - Impurities and Degradation
Q4: Could impurities be the cause of my solubility issues?
A4: Absolutely. Insoluble material may not be the target compound itself but rather synthesis byproducts. The synthesis of dichloronitroanilines often involves the chlorination of 4-nitroaniline.[8][9] Incomplete reactions or side reactions can lead to:
-
Starting Material: Residual 4-nitroaniline or monochloro-nitroaniline isomers.[8]
-
Isomeric Byproducts: Formation of other dichloronitroaniline isomers with different physical properties.
-
Polymeric Materials: Side reactions under harsh conditions can sometimes form intractable tars.[10]
If you suspect impurities, the recommended course of action is purification.
Q5: How can I purify this compound to improve its solubility characteristics?
A5: Recrystallization is the most effective method for purifying solid organic compounds. For related compounds like 2,6-dichloro-4-nitroaniline, glacial acetic acid or a mixture of acetic acid and ethanol are effective recrystallization solvents.[9] The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities remain either soluble or insoluble at all temperatures.
Section 4: Experimental Protocols
Protocol 1: Gravimetric Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard methodologies for solubility measurement.[3]
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. An excess is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vials tightly. Place them in a constant temperature shaker or water bath (e.g., 25 °C). Agitate the mixtures for a sufficient time (24-48 hours) to ensure equilibrium is reached.
-
Settling: After equilibration, let the vials stand at the constant temperature for at least 4 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. Use a filter-tip pipette to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the supernatant withdrawn.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Test small amounts of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetic acid) to find one where it is poorly soluble when cold but dissolves readily when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven. Verify purity by measuring the melting point and comparing it to the literature value (if available) or by using an analytical technique like HPLC.
Section 5: Frequently Asked Questions (FAQs)
-
Q: My this compound is a yellow/orange solid. Is this normal?
-
Q: Is this compound hazardous?
-
Q: How can I accurately measure the concentration of my dissolved compound?
-
A: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for quantifying nitroaromatic compounds. This is more accurate than simple gravimetric analysis, especially for complex solutions. HPLC-MS/MS can also be used for highly sensitive and specific detection.[14][15]
-
References
- BenchChem. (n.d.). Microbial degradation pathways of 3,4-Dichloroaniline in soil environments.
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Hongsawat, P., & Vangnai, A. S. (2011). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2. ResearchGate. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet for this compound.
- Fisher Scientific. (2024). Safety Data Sheet for 4,5-Dichloro-2-nitroaniline.
- Fisher Scientific. (2024). Safety Data Sheet for 3-Chloro-4-nitroaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-chloro-2-nitro-Benzenamine.
- Kosaka, J. R. (1966). U.S. Patent No. 3,291,832. Google Patents.
- Solubility of Things. (n.d.). 3-Chloro-4'-nitroaniline.
- BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
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Kim, H., et al. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. Retrieved from [Link]
- (n.d.). III Analytical Methods.
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Tambekar, D. H., et al. (2018). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. Retrieved from [Link]
-
ResearchGate. (n.d.). High-rate biodegradation of 3-and 4-nitroaniline. Retrieved from [Link]
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Wang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. Retrieved from [Link]
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Wang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. Retrieved from [Link]
- Solubility of Things. (n.d.). 2,5-Dichloro-4-nitroaniline.
- Bayer Aktiengesellschaft. (1986). U.S. Patent No. 4,605,767. Google Patents.
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PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]
- BenchChem. (n.d.). Solubility Profile of N-(2-chloroethyl)-4-nitroaniline: A Technical Guide for Researchers.
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PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloro-4-nitroaniline. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2019). Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]
- Labflow. (n.d.). Lab 4 Separation of Benzoic Acid, 3-Nitroaniline, and Naphthalene.
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Barnett, S. A., et al. (2003). 3,4-Dichloro-1-nitrobenzene–aniline (2/1). ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for 3,4-Dichloro-2-nitroaniline
Welcome to the Technical Support Center for the synthesis of 3,4-Dichloro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific understanding to optimize your reaction conditions for improved yield, purity, and reproducibility.
Introduction to the Synthetic Challenges
The synthesis of this compound presents unique challenges primarily centered around regioselectivity and the management of reactive functional groups. The two principal synthetic strategies are:
-
Electrophilic Nitration of 3,4-Dichloroaniline: This approach involves the direct introduction of a nitro group onto the 3,4-dichloroaniline backbone. However, the strong activating and ortho-, para-directing nature of the amino group, coupled with its basicity, complicates this transformation.
-
Nucleophilic Aromatic Substitution (SNAr) of a Trichloronitrobenzene: This method involves the displacement of a chlorine atom from a suitable trichloronitrobenzene precursor with an amino group, typically from ammonia. The success of this route hinges on the selective substitution at the desired position.
This guide will address the common pitfalls associated with both methodologies and provide actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific issues you may encounter in the laboratory.
Route 1: Electrophilic Nitration of 3,4-Dichloroaniline
Question 1: My nitration of 3,4-dichloroaniline results in a low yield of the desired this compound and a complex mixture of isomers. How can I improve the regioselectivity?
Answer: This is a classic challenge in the nitration of anilines. The amino group is a strong ortho-, para-director, but under the strong acidic conditions of nitration, it is protonated to form the anilinium ion (-NH3+), which is a meta-director.[1] This leads to a mixture of ortho, meta, and para-nitro isomers, in addition to potential oxidation and tar formation.[2]
Root Cause Analysis & Solution Workflow:
To achieve selective nitration at the 2-position (ortho to the amino group), a protection-nitration-deprotection strategy is paramount.[3] The amino group's activating influence must be moderated to prevent side reactions and to sterically and electronically favor the desired isomer.
dot
Caption: Troubleshooting workflow for poor regioselectivity in the nitration of 3,4-dichloroaniline.
Experimental Protocol: Acetylation of 3,4-Dichloroaniline
-
In a flask equipped with a stirrer and a reflux condenser, dissolve 3,4-dichloroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution. An exothermic reaction will occur.
-
After the initial reaction subsides, gently heat the mixture to reflux for 30-60 minutes to ensure complete acylation.
-
Pour the cooled reaction mixture into ice-cold water with stirring to precipitate the N-acetyl-3,4-dichloroaniline.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry.
Optimization of Nitration:
With the N-acetyl-3,4-dichloroaniline, the nitration can be performed with greater control. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent oxidation and over-nitration.[3]
Experimental Protocol: Nitration of N-acetyl-3,4-dichloroaniline
-
To a cooled (0-5 °C) flask, slowly add N-acetyl-3,4-dichloroaniline to concentrated sulfuric acid with stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry. This will likely be a mixture of N-acetyl-3,4-dichloro-2-nitroaniline and N-acetyl-3,4-dichloro-6-nitroaniline.
Deprotection (Hydrolysis):
The final step is the removal of the acetyl group.
Experimental Protocol: Hydrolysis of N-acetyl-3,4-dichloro-nitroaniline Isomers [4][5]
-
Reflux the mixture of N-acetyl-3,4-dichloro-nitroaniline isomers in an aqueous solution of a strong acid (e.g., 70% sulfuric acid or concentrated hydrochloric acid) or a base (e.g., aqueous sodium hydroxide).[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using acidic hydrolysis, cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 3,4-dichloro-nitroaniline isomers.
-
If using basic hydrolysis, cool the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Question 2: How can I separate the this compound from the 3,4-dichloro-6-nitroaniline isomer?
Answer: The separation of these isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is often the most viable method on a larger scale. The isomers may have different solubilities in various solvents. A systematic screening of solvents (e.g., ethanol, methanol, acetic acid, or mixtures with water) is recommended to find conditions where one isomer preferentially crystallizes.[5]
-
Column Chromatography: For smaller-scale purifications, silica gel column chromatography can be effective. The polarity difference between the two isomers, though slight, can be exploited. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.[7]
| Parameter | This compound | 3,4-dichloro-6-nitroaniline | Separation Principle |
| Polarity | Likely more polar due to intramolecular hydrogen bonding between the amino and nitro groups. | Likely less polar. | Differential elution from a polar stationary phase (e.g., silica gel). |
| Solubility | Varies depending on the solvent. | Varies depending on the solvent. | Exploiting differences in solubility for fractional crystallization. |
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Question 3: I am attempting to synthesize this compound via amination of a trichloronitrobenzene, but the reaction is slow, and I get a mixture of products.
Answer: The success of a nucleophilic aromatic substitution (SNAr) reaction for this synthesis depends on the correct choice of starting material and optimized reaction conditions. The most plausible precursor is 1,2,4-trichloro-3-nitrobenzene . In this molecule, the nitro group activates the chlorine atoms at the ortho (position 2) and para (position 4) positions towards nucleophilic attack.
dot
Caption: Simplified mechanism of the SNAr reaction for the synthesis of this compound.
Troubleshooting Low Yield and Side Products:
-
Incorrect Starting Material: Ensure you are using 1,2,4-trichloro-3-nitrobenzene. Using other isomers like 1,2,3-trichloro-4-nitrobenzene would lead to different products.
-
Reaction Conditions: SNAr reactions with ammonia often require elevated temperatures and pressures.[8]
-
Temperature: Temperatures in the range of 150-220 °C are often employed for similar reactions.[9]
-
Pressure: The reaction is typically carried out in a sealed autoclave to maintain the concentration of ammonia and to reach the required temperatures.
-
Solvent: An inert solvent such as chlorobenzene or dichlorobenzene can be used.[8] In some cases, the reaction can be run in an excess of aqueous or alcoholic ammonia.
-
-
Side Reactions:
-
Substitution at other positions: While the 2-position is activated, some substitution may occur at the 4-position. Optimizing the temperature and reaction time can help to favor the kinetically or thermodynamically preferred product.
-
Hydrolysis: If water is present, hydrolysis of the chloro groups to hydroxyl groups can occur, especially at high temperatures.
-
Suggested Optimized Protocol (based on related syntheses): [9][10]
-
Charge a high-pressure autoclave with 1,2,4-trichloro-3-nitrobenzene and an inert solvent (e.g., chlorobenzene).
-
Seal the autoclave and purge with an inert gas like nitrogen.
-
Introduce a molar excess of ammonia (liquid or aqueous solution).
-
Heat the mixture to the target temperature (e.g., 170-190 °C) with stirring. The pressure will increase due to the vapor pressure of the solvent and ammonia.
-
Maintain the reaction at this temperature for several hours, monitoring the progress if possible.
-
Cool the reactor to room temperature and carefully vent the excess ammonia.
-
The product can be isolated by removing the solvent, followed by washing with water to remove ammonium chloride.
-
Purification can be achieved by recrystallization or column chromatography as described previously.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with these reactions? A1: Both synthetic routes involve hazardous materials and conditions.
-
Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive, and the nitration reaction is highly exothermic, posing a risk of thermal runaway. All additions should be done slowly and with efficient cooling. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
SNAr with Ammonia: These reactions are performed at high temperatures and pressures, requiring the use of a properly rated and maintained autoclave. There is a risk of over-pressurization if the temperature is not controlled. Ammonia is a corrosive and toxic gas.
Q2: How can I monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediates, and products. Visualizing the spots under UV light will show the consumption of the starting material and the appearance of the product spot(s).
Q3: My final product is discolored. How can I purify it? A3: Discoloration is often due to the presence of oxidized byproducts or residual starting materials.
-
Recrystallization: This is often the most effective method for removing colored impurities. The choice of solvent is crucial.
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help to adsorb colored impurities. The charcoal is then removed by hot filtration.
Q4: What analytical techniques can I use to confirm the identity and purity of my this compound? A4: A combination of techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point of 3,4-dichloro-6-nitroaniline is reported to be 177-179 °C.[11]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product and for quantifying any isomeric impurities.
References
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- askIITians. (2025, July 19).
- Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. (2024, May 17).
- Why is direct nitration of aniline not possible? (2017, May 31). Quora.
- US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
- Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025, October 31).
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- 3,4-Dichloro-1-nitrobenzene-aniline (2/1). (2005, June 30).
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- How to Synthesize 5-Chloro-2-nitroaniline and Its Applic
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- Synthesis of 2-chloro-4-nitroaniline. PrepChem.com.
- Organic Compound Separ
- 1,2,5-Trichloro-3-nitrobenzene | C6H2Cl3NO2 | CID 6424849. PubChem.
- 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13. PubChem.
- Hydrolysis of 4-Nitroaniline. Scribd.
- Process for the preparation of 2-chloro and 2,6-dichloroanilines.
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- 3,4-Dichloro-6-nitroaniline | CAS#:6641-64-1. Chemsrc.
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stability of 3,4-Dichloro-2-nitroaniline under different conditions
A Guide to Understanding and Ensuring Compound Stability in Experimental Settings
Welcome to the technical support center for 3,4-Dichloro-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is understanding the stability of this compound critical for my research?
A1: Understanding the stability of this compound is paramount for several reasons. As an active pharmaceutical ingredient (API) or intermediate, its degradation can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable experimental data.[1][2][3] Stability studies are essential for developing robust formulations, defining appropriate storage conditions and shelf-life, and meeting regulatory requirements for drug safety and efficacy.[1][4]
Q2: What are the primary environmental factors that can affect the stability of this compound?
A2: Like many halogenated nitroaromatic compounds, the stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.[5][6]
-
pH: The compound may exhibit different stability profiles in acidic, basic, or neutral aqueous solutions.[7][8][9]
-
Oxidizing Agents: The presence of oxidants can lead to oxidative degradation.
-
Reducing Agents: The nitro group is susceptible to reduction, which can be a significant degradation pathway.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, we can hypothesize potential transformations based on the known degradation of similar compounds like other dichloroanilines and nitroanilines.[10][11][12][13] Potential degradation pathways could include:
-
Reduction of the nitro group: This is a common pathway for nitroaromatic compounds, potentially forming nitroso, hydroxylamino, and ultimately amino derivatives.[14]
-
Dehalogenation: The loss of one or both chlorine atoms.
-
Hydroxylation: The introduction of a hydroxyl group onto the aromatic ring.
-
Hydrolysis: Cleavage of the amine group, although this is generally less common under typical conditions.
Identifying the actual degradation products requires experimental analysis, as outlined in the protocols below.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in solution at room temperature. | Thermal degradation or reaction with the solvent. | Store solutions at a lower temperature (e.g., 2-8 °C) and protected from light. Prepare solutions fresh before use. Evaluate the compatibility of the compound with the chosen solvent. |
| Appearance of unexpected peaks in HPLC analysis of a sample stored under ambient light. | Photodegradation. | Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct a formal photostability study as per ICH Q1B guidelines.[5][6] |
| Inconsistent analytical results in acidic or basic media. | pH-dependent hydrolysis or degradation. | Determine the pH-stability profile of the compound. Use buffered solutions for your experiments and prepare them fresh. Avoid prolonged storage at pH extremes.[9] |
| Loss of compound when exposed to air or certain excipients. | Oxidative degradation. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Evaluate the compatibility of the compound with all excipients in a formulation. |
| Formation of colored impurities during an experiment. | Formation of conjugated systems or polymeric degradation products. | Characterize the impurities using techniques like LC-MS/MS to understand the degradation pathway. Adjust experimental conditions (e.g., temperature, pH, light exposure) to minimize their formation. |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to establish the intrinsic stability of this compound.[1][2][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1]
General Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Protocol 1: Thermal Stability
-
Objective: To assess the stability of this compound under elevated temperature conditions.
-
Materials:
-
This compound (solid)
-
Class A volumetric flasks
-
HPLC vials
-
Forced-air oven
-
-
Procedure:
-
Accurately weigh a sufficient amount of the solid compound into a suitable container.
-
Place the container in a forced-air oven at a specified temperature (e.g., 80°C).
-
At predetermined time points (e.g., 24, 48, 72 hours), remove an aliquot of the stressed solid.
-
Prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Compare the results to an unstressed control sample stored at optimal conditions (e.g., 5°C, protected from light).
-
Protocol 2: Photostability
-
Objective: To evaluate the stability of this compound upon exposure to light, following ICH Q1B guidelines.[6]
-
Materials:
-
This compound (solid and in solution)
-
ICH Q1B compliant photostability chamber with both cool white fluorescent and near-UV lamps.[5]
-
Quartz or other UV-transparent containers
-
Dark control samples wrapped in aluminum foil
-
-
Procedure:
-
Place the solid compound and a solution of the compound in chemically inert, transparent containers.
-
Prepare dark control samples by wrapping identical containers in aluminum foil.
-
Expose the samples in the photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
-
Analyze the exposed samples and the dark controls using a validated stability-indicating HPLC method.
-
Compare the results to identify any photodegradants.
-
Protocol 3: pH-Dependent Stability (Hydrolysis)
-
Objective: To determine the rate of degradation of this compound in acidic, basic, and neutral aqueous solutions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Purified water
-
pH meter
-
Constant temperature bath
-
-
Procedure:
-
Prepare solutions of the compound in 0.1 M HCl, 0.1 M NaOH, and purified water.
-
Incubate the solutions in a constant temperature bath (e.g., 60°C).
-
At various time points, withdraw aliquots and neutralize them if necessary.
-
Analyze the samples immediately by HPLC.
-
Monitor the decrease in the parent compound peak and the formation of any degradation products.
-
Protocol 4: Oxidative Stability
-
Objective: To assess the susceptibility of this compound to oxidative degradation.
-
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC vials
-
-
Procedure:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a 3% solution of hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
At specified time intervals, take aliquots and analyze by HPLC.
-
Compare with a control sample without hydrogen peroxide.
-
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[4] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][15]
Recommended HPLC Method Parameters (Starting Point)
| Parameter | Recommendation |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid or phosphoric acid for peak shape improvement) |
| Detection | UV-Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a starting point. Method development and validation are necessary to ensure the method is stability-indicating for this compound. For structural elucidation of unknown degradation products, hyphenated techniques like HPLC-MS/MS are highly recommended.[3][16]
Data Interpretation and Summary
The results of forced degradation studies should be summarized to provide a clear picture of the compound's stability profile.
Example Stability Summary Table
| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |
| Thermal (80°C, solid) | 72 hours | [Experimental Data] | [Experimental Data] | [e.g., No significant degradation, slight discoloration] |
| Photostability (ICH Q1B) | - | [Experimental Data] | [Experimental Data] | [e.g., Significant degradation, two major degradants formed] |
| Acid Hydrolysis (0.1M HCl, 60°C) | 24 hours | [Experimental Data] | [Experimental Data] | [e.g., Moderate degradation] |
| Base Hydrolysis (0.1M NaOH, 60°C) | 8 hours | [Experimental Data] | [Experimental Data] | [e.g., Rapid degradation, change in solution color] |
| Oxidation (3% H₂O₂, RT) | 48 hours | [Experimental Data] | [Experimental Data] | [e.g., Slow degradation] |
By following these guidelines and protocols, researchers can confidently assess the stability of this compound, ensuring the quality and reliability of their scientific work.
References
-
Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... - ResearchGate. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. Available from: [Link]
- Process for preparing 3, 4 dichloroaniline - Google Patents.
-
The Degradation of 3,4-Dichloroaniline by Pseudomonas fluorescens Strain 26-K. Available from: [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - NIH. Available from: [Link]
-
Effect of Solvents and pH Variation on Electronic Spectra of Dichloro-Nitroanilines. Available from: [Link]
-
Forced degradation and impurity profiling. Available from: [Link]
-
method 8131 aniline and selected derivatives by gas chromatography - EPA. Available from: [Link]
-
Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. - Semantic Scholar. Available from: [Link]
-
Transformation of 3,4-Dichloroaniline under Conditions Promoting Nitrate Reduction. Available from: [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. Available from: [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - NIH. Available from: [Link]
-
High-rate biodegradation of 3-and 4-nitroaniline - ResearchGate. Available from: [Link]
-
(PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K - ResearchGate. Available from: [Link]
-
Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review - IRJET. Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2 - MDPI. Available from: [Link]
-
3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem. Available from: [Link]
-
3,4-Dichloro-6-nitroaniline | CAS#:6641-64-1 | Chemsrc. Available from: [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. Available from: [Link]
-
Effect of pH on the absorbances of nitroaniline isomers. Conditions:... - ResearchGate. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]
- US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents.
-
4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem. Available from: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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preventing degradation of 3,4-Dichloro-2-nitroaniline during storage
Welcome to the dedicated support center for 3,4-Dichloro-2-nitroaniline. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical chemical intermediate. Our goal is to provide expert guidance on preventing its degradation during storage, ensuring the integrity and reproducibility of your experiments. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is imperative to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1] For optimal preservation, we recommend storage in an amber glass bottle to minimize light exposure, and placing it inside a desiccator to maintain a low-humidity environment.
Q2: I've noticed the color of my this compound has changed from a distinct yellow to a brownish or reddish hue. What does this indicate?
This color change is a common visual indicator of degradation.[2] Aniline and its derivatives are susceptible to oxidation when exposed to air and light, leading to the formation of highly colored impurities.[2] If you observe a significant color change, it is advisable to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.
Q3: What are the primary pathways through which this compound can degrade during storage?
Based on the chemical structure of this compound, several degradation pathways are plausible under suboptimal storage conditions:
-
Photodegradation: The nitroaniline moiety is susceptible to degradation upon exposure to ultraviolet (UV) light from sources like sunlight.[3]
-
Oxidation: The aniline group can be oxidized, particularly when exposed to air. This is a common degradation pathway for aromatic amines and often results in the formation of colored byproducts.[2]
-
Reduction of the Nitro Group: While less common during storage, the nitro group is a reactive site that can be reduced to nitroso, hydroxylamine, or even amino groups in the presence of contaminants that act as reducing agents. Incomplete reduction during synthesis is a known source of such impurities.[4]
-
Hydrolysis: Although generally stable, prolonged exposure to high humidity or acidic/basic contaminants could potentially lead to hydrolysis of the functional groups.
-
Dehalogenation: The loss of chlorine atoms from the aromatic ring is a known side reaction in the synthesis of halogenated anilines and could occur over long-term storage under harsh conditions.[5][6]
Q4: Are there any materials that are incompatible with this compound during storage?
Yes, to prevent chemical reactions that can degrade the compound, avoid storing it in proximity to strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can catalyze decomposition.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the potential degradation of this compound.
Issue 1: Unexpected Experimental Results or Low Yields
-
Symptom: You are experiencing inconsistent results, lower than expected yields in your reactions, or the appearance of unexpected side products.
-
Potential Cause: The purity of your this compound may be compromised due to degradation.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the compound for any changes in color or physical appearance. A shift from a bright yellow to a darker shade is an initial warning sign.[2]
-
Analytical Verification:
-
HPLC Analysis: This is the recommended method for assessing the purity of your sample.[7] A fresh, high-purity standard of this compound should be run alongside your stored sample for comparison. The presence of additional peaks in the chromatogram of the stored sample is indicative of degradation products or impurities.
-
Mass Spectrometry (MS) Analysis: Coupling HPLC with MS (HPLC-MS/MS) can help in identifying the mass of the impurity peaks, providing clues to their chemical structure.[7][8]
-
-
Purification: If degradation is confirmed, repurification of the material may be necessary. Recrystallization is a common method for purifying solid organic compounds.
-
Issue 2: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, GC)
-
Symptom: Your quality control analysis shows new, unidentified peaks that were not present when the material was fresh.
-
Potential Cause: These new peaks likely represent degradation products.
-
Logical Diagnosis Workflow:
Caption: Key factors for preventing degradation during storage.
References
- Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines.
- Technical Support Center: Continuous Flow Synthesis of Nitroarom
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in B
- A Comparative Guide to the Reactivity of Halogen
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- The Degradation of 3,4-Dichloroaniline by Pseudomonas fluorescens Strain 26-K.
- TROUBLESHOOTING GUIDE. Phenomenex.
- A Comparative Guide to HPLC-MS Methods for the Separ
- Method 8131 Aniline and Selected Derivatives by Gas Chrom
- Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- 3,4-Dichloroaniline 98% | 95-76-1. Sigma-Aldrich.
- NITROAROM
- Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry.
- This compound, 97% Purity, C6H4Cl2N2O2, 250 mg. CP Lab Safety.
- Nitroaromatic Compounds,
- Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxid
- High-rate biodegradation of 3- and 4-nitroaniline.
- Chlorothalonil and chlorpyrifos degradation products in golf course leach
- Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
- Identification and analysis of the degradation products of chlorothalonil in vegetables. PubMed.
- Colorimetric Indicators Based on Anthocyanin Polymer Composites: A Review. MDPI.
- Nitroaniline: Common isomers, structure, synthesis and applic
- Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp.
- 2,4-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 75893. PubChem.
- Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. CORE.
- 4-Nitroaniline. Wikipedia.
- 3,4-Dichloroaniline | C6H5Cl2N | CID 7257. PubChem.
- Potential Impurities in Commercial 2,6-Dichloroaniline: An In-depth Technical Guide. BenchChem.
- 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430. PubChem.
- 3,4-Dichloro-6-nitroaniline | CAS#:6641-64-1. Chemsrc.
- This compound | CAS#: 958804-40-5. ChemicalBook.
- Process for the preparation of 2,6-dichloro-4-nitroaniline.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scale-Up of 3,4-Dichloro-2-nitroaniline Production
Welcome to the technical support guide for the synthesis and scale-up of 3,4-Dichloro-2-nitroaniline. This document is designed for researchers, chemists, and process engineers encountering challenges when transitioning this synthesis from the laboratory bench to pilot or production scale. We will address common pitfalls, provide scientifically-grounded troubleshooting advice, and outline protocols with an emphasis on safety and reproducibility.
The production of this compound typically involves the nitration of 3,4-dichloroaniline. This process requires careful management of highly exothermic reactions and corrosive reagents, where challenges in thermal control, reaction selectivity, and product purification become magnified during scale-up.
Section 1: The Nitration Reaction - Core Challenges in Scale-Up
The nitration of aromatic compounds is a well-established unit operation, but it is fraught with hazards, particularly concerning thermal runaway.[1][2] The primary challenge in scaling up is managing the significant heat generated by the reaction.
Frequently Asked Questions (FAQs)
Q1: We are experiencing unexpected temperature spikes during the addition of the nitrating mixture, even with our cooling system at maximum. What is the likely cause?
A1: This indicates that the rate of heat generation is exceeding your system's heat removal capacity. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation inherently less efficient. The most common causes are:
-
Addition Rate is Too High: The kinetics of the nitration are fast. Adding the nitrating agent (typically a mixture of nitric and sulfuric acids) too quickly generates heat faster than it can be transferred through the reactor jacket.
-
Inadequate Mixing: Poor agitation can create localized "hot spots" where the reaction temperature is much higher than the bulk temperature measured by your probe. This can accelerate the reaction rate in that zone, leading to a potential runaway.
-
Insufficient Cooling Capacity: The cooling system that was adequate for a 1L vessel is often insufficient for a 100L reactor. The heat transfer capability must be calculated and verified for the intended scale.
Q2: Our product is contaminated with significant amounts of dinitro-isomers. How can we improve the regioselectivity of the reaction?
A2: The formation of dinitro and other positional isomers is a common problem, often exacerbated by poor temperature control.
-
Mechanism Insight: The first nitration of 3,4-dichloroaniline is directed by the activating amino group and the deactivating chloro groups. However, if the temperature is too high, the reaction's selectivity decreases, and over-nitration can occur.[3]
-
Corrective Actions:
-
Protect the Amine: The most robust solution is to protect the highly activating amino group via acylation (e.g., forming acetyl-3,4-dichloroanilide) prior to nitration. This moderates the group's activating effect and directs the nitration more cleanly to the desired position. The protecting group can be removed by hydrolysis in a subsequent step.[4]
-
Strict Temperature Control: Maintain the lowest practical temperature for the reaction to proceed at a reasonable rate. This may require process optimization studies.
-
Controlled Stoichiometry: Use a precise amount of the nitrating agent. An excess of nitric acid can drive the reaction towards dinitration.
-
Troubleshooting Guide: Thermal Runaway Events
A thermal runaway is a critical safety event where the reaction rate increases due to a temperature rise, releasing more heat and further accelerating the reaction.[5] All nitration processes must be designed to prevent this.[6]
| Symptom | Potential Root Cause(s) | Immediate Corrective Action & Long-Term Prevention |
| Rapid, uncontrolled temperature increase. | 1. Cooling system failure.2. Reagent addition rate too fast.3. Agitator failure. | Immediate: Stop all reagent feeds. If safe, add a reaction quenching agent. Prepare for emergency venting. Prevention: Install redundant cooling systems and temperature probes. Use an automated dosing system linked to the reactor temperature to control the addition rate. Implement regular maintenance checks for all equipment. |
| Pressure buildup in the reactor. | 1. Gas generation from decomposition at high temperatures.2. Onset of a secondary, more exothermic decomposition reaction.[2] | Immediate: Follow emergency procedures for pressure release via a rupture disc or emergency vent. Prevention: Conduct a thorough chemical reactivity hazard assessment, including calorimetric studies (DSC, ARC), to understand the decomposition onset temperature and gas generation rates.[1][2] Ensure the reactor is equipped with an adequately sized emergency relief system. |
Section 2: Experimental Protocol & Workflow
This section provides a generalized protocol for the scale-up of 3,4-dichloroaniline nitration via a protected intermediate. NOTE: All quantities and parameters must be optimized and validated in your specific laboratory and pilot plant environment.
Workflow Diagram: Two-Step Synthesis
Caption: Fig 1. General workflow for protected nitration.
Step-by-Step Methodology: Nitration (Step 2)
-
Reactor Preparation: Ensure the reactor is clean, dry, and all safety systems (emergency cooling, venting, probes) are operational. Perform a pressure test.
-
Nitrating Agent Preparation: In a separate, suitable vessel, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling to maintain a temperature below 10°C. This pre-mixing step is crucial for safety and control.
-
Charge Reactor: Charge the protected intermediate (acetyl-3,4-dichloroanilide) to the main reactor, followed by concentrated sulfuric acid. Agitate to ensure complete dissolution.
-
Cooling: Cool the reactor contents to the target reaction temperature (e.g., 0–5°C).
-
Controlled Addition: Begin the slow, subsurface addition of the pre-mixed nitrating agent. The addition rate must be strictly controlled to ensure the reactor temperature does not exceed the defined limit (e.g., 10°C).[7] This is the most critical control point.
-
Reaction Monitoring: After the addition is complete, hold the reaction mixture at the target temperature and monitor its progress using a suitable analytical method like HPLC until the starting material is consumed.[7]
-
Quenching: The reaction is quenched by slowly transferring the reaction mass onto a vigorously stirred mixture of ice and water. This must be done carefully as the dilution of concentrated acid is also highly exothermic.
-
Isolation: The precipitated solid product is isolated by filtration, washed with water until the filtrate is neutral, and then dried.
Section 3: Product Isolation and Purification
Challenges in this phase often relate to achieving the desired purity and handling the physical form of the product.
Troubleshooting Guide: Purification
Q1: Our product "oils out" during crystallization instead of forming a solid. What can we do?
A1: Oiling out occurs when the dissolved solid separates as a liquid phase instead of a crystalline solid. This is often due to the presence of impurities or an inappropriate solvent system.[7]
-
Gradual Cooling: Ensure the cooling process is slow and controlled to allow time for crystal nucleation and growth.[7]
-
Solvent System Adjustment: The choice of solvent is critical. You may need to experiment with a co-solvent system to adjust the polarity and solubility profile.[7] For instance, using a mixture of ethanol and water can be effective.
-
Seeding: Introducing a small number of pure seed crystals to the supersaturated solution at the appropriate temperature can promote crystallization.
Q2: We are struggling to remove a persistent, closely-related impurity. What are our options?
A2: If standard crystallization does not remove the impurity, more advanced techniques may be required.
-
Recrystallization Optimization: Perform multiple recrystallizations, potentially with different solvent systems.
-
Alternative Methods: For high-purity requirements, preparative chromatography can be used, although this is less practical for very large quantities.[7] Adsorption onto materials like activated carbon or specific zeolites can sometimes selectively remove impurities.
Table of Common Impurities and Their Origins
| Impurity | Potential Origin | Mitigation Strategy |
| 2,3-Dichloro-6-nitroaniline | Isomer formed during nitration. | Optimize reaction temperature; use amine protection strategy. |
| 3,4-Dichlorodinitroanilines | Over-nitration. | Use stoichiometric amount of nitrating agent; maintain low temperature. |
| 3,4-Dichloroaniline | Incomplete nitration or deprotection of unreacted starting material. | Ensure sufficient reaction time; monitor reaction to completion. |
| 3,3',4,4'-Tetrachloroazoxybenzene | Side reaction from incomplete reduction if starting from a nitro precursor. | Not directly applicable to this synthesis but a known impurity in related aniline productions. |
Section 4: Safety and Hazard Management
Safety is the paramount concern in any nitration process.[8] A comprehensive hazard analysis is mandatory before any scale-up operation.[6]
Hazard Management Decision Flow
Caption: Fig 2. Decision tree for thermal hazard response.
-
Chemical Hazards: Nitric and sulfuric acids are highly corrosive and can cause severe burns.[8] Nitrogen dioxide gas, a potential byproduct, is highly toxic upon inhalation.[8]
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a contained system (e.g., fume hood for lab scale, closed reactor for pilot scale).[8] The reactor must be made of acid-resistant materials.
-
Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat or suit are mandatory.[8]
-
Waste Handling: Acidic waste streams must be neutralized before disposal. Aqueous layers may contain dissolved organic compounds and should be treated as hazardous waste.[9]
References
-
Cardillo, P. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 12(5), 903. MDPI. Retrieved from [Link]
-
Funny EHS Info. (2024, June 7). Nitration reaction safety. YouTube. Retrieved from [Link]
-
Modi, R., & Modi, S. (2024). Risk Assessment Of Nitration Process Using HAZOP And Fault Tree. Journal of Industrial Safety Engineering, 11(03), 18-23. STM Journals. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]
-
Zaldivar, J. M., et al. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Symposium Series. ACS Publications. Retrieved from [Link]
-
Zaldivar, J. M., et al. (2013). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2024). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Processes, 12(7), 1435. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). US3291832A - Process for preparing 3, 4 dichloroaniline.
- Google Patents. (n.d.). WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.
- Google Patents. (n.d.). EP0398542B1 - Process for preparing 3,4-dichloroaniline.
-
Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
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Plath, D. C., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(11), 2534–2545. ACS Publications. Retrieved from [Link]
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Introduction: The Imperative for Validated Analytical Methods
An authoritative guide to developing and validating robust analytical methods for the quantification of 3,4-Dichloro-2-nitroaniline, a critical intermediate in various manufacturing processes. This technical support center is designed for researchers, analytical scientists, and quality control professionals, offering in-depth troubleshooting guides and frequently asked questions to navigate the complexities of method validation.
In the landscape of pharmaceutical development and chemical manufacturing, the reliability of analytical data is paramount. An analytical method is not merely a procedure; it is a system that must be proven "fit for purpose." For a compound like this compound, which may be a key starting material or a potential impurity, accurate quantification is non-negotiable. Method validation provides the documented evidence that a procedure is suitable for its intended use, ensuring data integrity, consistency, and compliance with regulatory standards.[1][2][3][4][5] This guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, serves as a practical resource for overcoming common challenges encountered during the validation process.[2][3]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and validation of analytical methods for this compound.
Q1: Which analytical technique is most suitable for the analysis of this compound: HPLC or GC?
A1: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the specific requirements of the analysis.[6]
-
HPLC with UV detection is generally the preferred method for nitroaniline compounds.[6][7] this compound possesses chromophores that allow for sensitive UV detection. HPLC offers versatility in mobile phase and stationary phase selection, enabling effective separation from potential impurities. It is particularly suitable for ensuring the stability of thermolabile compounds.[7]
-
Gas Chromatography (GC) can also be employed, often with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).[8][9] However, the thermal stability of this compound must be considered, as elevated temperatures in the GC injector and column can potentially lead to degradation. A thorough assessment of thermal stability is crucial before selecting GC.[7]
Q2: How do I select an appropriate HPLC column for my analysis?
A2: For a polar compound like this compound, a reverse-phase (RP) column is the standard choice. A C18 or C8 column is a good starting point. The key is to select a column with low silanol activity to prevent peak tailing, a common issue with amine-containing compounds.[10][11] Modern, end-capped, high-purity silica columns are recommended to minimize these secondary interactions.[11]
Q3: What are the critical parameters I must evaluate according to ICH Q2(R2) guidelines?
A3: The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] According to ICH Q2(R2), the core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[1][12]
-
Linearity & Range: Demonstrating a direct, proportional relationship between the analyte concentration and the method's response over a specified range.[1]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[1]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[1]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.[13]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
HPLC Method Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound using HPLC.
Issue 1: Peak Tailing
Peak tailing is a frequent problem when analyzing basic compounds like anilines, leading to poor integration and inaccurate quantification.
-
Causality: Tailing is often caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol groups (-Si-OH) on the silica-based column packing material.[11]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric or formic acid) can suppress the ionization of silanol groups, thereby minimizing the unwanted interaction.[11]
-
Use of Mobile Phase Additives: Adding a basic competitor, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their availability to interact with the analyte.
-
Column Selection: Employ a modern, high-purity, end-capped column specifically designed for analyzing basic compounds. These columns have a much lower concentration of active silanol groups.[11]
-
Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try reducing the injection volume or the concentration of the sample.[14]
-
Issue 2: Shifting Retention Times
Inconsistent retention times can compromise peak identification and system suitability.
-
Causality: Fluctuations in retention time are typically linked to changes in the mobile phase composition, flow rate, or column temperature.[14][15]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed to prevent air bubbles from entering the pump.[14] If using a gradient, ensure the online mixer is functioning correctly.[16]
-
Column Equilibration: The column must be adequately equilibrated with the mobile phase before starting a sequence. A stable baseline is a good indicator of equilibration. Allow at least 10-20 column volumes of mobile phase to pass through before the first injection.[15]
-
Temperature Control: Use a thermostatted column compartment to maintain a consistent column temperature, as even minor fluctuations can affect retention times.[14]
-
Pump Performance: Check for leaks in the pump and fittings. Verify the flow rate using a calibrated flow meter.
-
Issue 3: Poor Peak Resolution
Inadequate separation between the analyte peak and other components (impurities, degradants) is a critical issue that affects specificity and accuracy.
-
Causality: Poor resolution can result from suboptimal mobile phase strength, an inappropriate stationary phase, or a loss of column efficiency.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Decrease Elution Strength: For reverse-phase HPLC, increasing the proportion of the aqueous component (e.g., water or buffer) in the mobile phase will increase retention times and potentially improve the separation of early-eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve co-eluting peaks due to different solvent-analyte interactions.[17]
-
-
Gradient Optimization: If using a gradient, adjust the slope. A shallower gradient provides more time for separation and can significantly improve the resolution of complex mixtures.
-
Check Column Health: A decline in resolution over time may indicate a contaminated or degraded column. Try flushing the column with a strong solvent or replacing it if performance does not improve.[15]
-
Experimental Protocols for Method Validation
The following protocols are based on the principles outlined in the ICH Q2(R2) guideline.[2][3]
Specificity
Objective: To demonstrate that the analytical method can accurately and specifically measure this compound without interference from potential impurities, degradants, or matrix components.
Protocol:
-
Forced Degradation Study:
-
Prepare solutions of this compound.
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105°C for 48 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector.
-
-
Data Analysis:
-
Assess the resolution between the main analyte peak and any degradation product peaks.
-
Perform peak purity analysis using the PDA detector software to confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.
-
Linearity and Range
Objective: To establish the range over which the method provides results that are directly proportional to the concentration of this compound.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound. From this stock, prepare at least five calibration standards at different concentration levels, typically ranging from 50% to 150% of the expected working concentration.
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis:
-
Plot a graph of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Y-intercept | Should be minimal and not statistically significant. |
Accuracy (as Recovery)
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Spiked Sample Preparation: Prepare samples (e.g., a placebo or matrix) spiked with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Prepare three replicate samples at each concentration level and analyze them.
-
Data Analysis: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
| Level | Acceptance Criteria for Mean Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Objective: To assess the random error of the method.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.
| Precision Type | Acceptance Criteria for %RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Visualizations
Analytical Method Validation Workflow
Caption: A workflow for analytical method validation based on ICH guidelines.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing issues.
References
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- SIELC Technologies. Separation of 4,5-Dichloro-2-nitroaniline on Newcrom R1 HPLC column.
- BenchChem.
- U.S. Environmental Protection Agency. (1996, December).
- HPLC Troubleshooting Guide.
- ANALYTICAL METHOD VALID
- Waters Corpor
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Thermo Fisher Scientific.
- Doran, G., & Stevens, M. M.
- YouTube. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I.
- Agilent Technologies, Inc. (2011, October 31).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. epa.gov [epa.gov]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. Separation of 4,5-Dichloro-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. hplc.eu [hplc.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. pharmadevils.com [pharmadevils.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
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- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Differentiating 3,4-Dichloro-2-nitroaniline and 2,3-Dichloro-4-nitroaniline
Executive Summary
In the landscape of pharmaceutical and materials science research, the precise arrangement of functional groups on an aromatic scaffold is paramount. Positional isomers, while sharing the same molecular formula, often exhibit profoundly different physicochemical, spectroscopic, and toxicological properties. This guide provides an in-depth comparison of two such isomers: 3,4-Dichloro-2-nitroaniline (Isomer 1) and 2,3-Dichloro-4-nitroaniline (Isomer 2).
It is critical to note that both of these compounds are not widely commercialized, and as such, extensive peer-reviewed experimental data is scarce. This guide addresses this challenge by leveraging established principles of organic chemistry, predicted data from validated computational models, and experimental data from closely related analogues to provide a robust framework for researchers. We will focus on plausible synthetic routes, the mechanistic rationale behind them, predicted analytical signatures for differentiation, and a comparative safety analysis based on available information for similar compounds.
Part 1: Structural and Physicochemical Properties
The seemingly minor shift in substituent positions between these two isomers leads to significant differences in electronic distribution, bond dipoles, and crystal lattice packing, which in turn influence their physical properties.
dot graph "Structural_Isomers" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13645851&t=l" labelloc=b]; Isomer1 [label="this compound"];
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3013998&t=l" labelloc=b]; Isomer2 [label="2,3-Dichloro-4-nitroaniline"];
// Invisible edge to create space edge [style=invis]; Isomer1 -- Isomer2; } dot Caption: Chemical structures of the two isomers.
The table below summarizes the core identifiers and key physicochemical properties. Properties marked with an asterisk (*) are predicted values derived from computational models due to the absence of published experimental data.
| Property | This compound (Isomer 1) | 2,3-Dichloro-4-nitroaniline (Isomer 2) | Data Source(s) |
| CAS Number | 958804-40-5 | 69951-03-7 | [1] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 207.01 g/mol | 207.01 g/mol | [1] |
| Boiling Point | 350.5 ± 37.0 °C | Not Available | [2] |
| Density | 1.624 ± 0.06 g/cm³ | Not Available | [2] |
| LogP (Computed) | Not Available | 2.3 | [1] |
Part 2: Spectroscopic Differentiation (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between these isomers. Although experimental spectra are not publicly available, we can predict the key differentiating features based on established substituent effects.
Predicted ¹H NMR Analysis
The aromatic region of the ¹H NMR spectrum would provide a clear fingerprint for each isomer.
-
Isomer 1 (this compound): The two aromatic protons are on adjacent carbons (C5 and C6). They would appear as an AX system, exhibiting two doublets, each integrating to 1H. The proton at C6, being ortho to the strongly electron-donating amino group, would be shifted upfield compared to the proton at C5, which is ortho to a chloro group.
-
Isomer 2 (2,3-Dichloro-4-nitroaniline): The two aromatic protons are also on adjacent carbons (C5 and C6). They too would present as an AX system of two doublets. However, the chemical environments are different. The proton at C5 is ortho to the strongly electron-withdrawing nitro group and would be significantly downfield. The proton at C6 is ortho to the amino group and would be upfield. The coupling constant (³JHH) for ortho protons would be in the typical range of 7-9 Hz for both isomers.
Predicted ¹³C NMR Chemical Shifts
The influence of the substituents on the carbon chemical shifts provides another layer of identification. The table below presents predicted ¹³C NMR shifts.
| Carbon Atom | Predicted δ (ppm) - Isomer 1 | Predicted δ (ppm) - Isomer 2 |
| C-NH₂ | ~145 | ~142 |
| C-NO₂ | ~130 | ~138 |
| C-Cl | ~120, ~125 | ~118, ~122 |
| C-H | ~118, ~128 | ~115, ~126 |
Note: These are estimated values. The key takeaway is the relative chemical shifts. For instance, the carbon bearing the nitro group (C-NO₂) is expected to be further downfield in Isomer 2 compared to the carbon bearing the nitro group (C2) in Isomer 1 due to the electronic environment.
Part 3: Synthesis Pathways and Mechanistic Rationale
The synthesis of these specific isomers requires careful control of regioselectivity. The most plausible synthetic routes are outlined below, based on fundamental principles of electrophilic and nucleophilic aromatic substitution.
Proposed Synthesis of this compound (Isomer 1)
The logical precursor for this isomer is 3,4-dichloroaniline. The synthesis involves a single step: electrophilic nitration.
dot graph "Synthesis_Isomer1" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];
Start [label="3,4-Dichloroaniline"]; Reagents [label="HNO₃ / H₂SO₄\n(Controlled Temp)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="this compound\n(+ other isomers)"];
Start -> Reagents [label="Nitration"]; Reagents -> Product; } dot Caption: Proposed synthetic workflow for Isomer 1.
Mechanistic Considerations: The directing effects of the substituents on the 3,4-dichloroaniline ring are crucial. The amino group (-NH₂) is a powerful activating, ortho-, para-director. The chloro groups (-Cl) are deactivating, ortho-, para-directors.
-
The -NH₂ group at C1 strongly directs electrophilic attack to the ortho positions (C2 and C6) and the para position (C4).
-
The -Cl at C3 directs to its ortho (C2, C4) and para (C6) positions.
-
The -Cl at C4 directs to its ortho (C3, C5) and para (C1) positions.
The powerful activating effect of the amino group dominates. It strongly favors substitution at its ortho positions, C2 and C6. Since C4 is already substituted, the primary sites for nitration are C2, C6, and C5. The position ortho to the amine and meta to both chlorines (C6) and the position ortho to the amine and ortho/meta to the chlorines (C2) are the most likely products. Obtaining the desired 2-nitro isomer selectively would be challenging and would likely require extensive purification to separate it from the 6-nitro and potentially the 5-nitro isomers.
Experimental Protocol: This is a representative protocol based on established procedures for aniline nitration. It must be optimized and performed with extreme caution.
-
Protection (Optional but Recommended): To improve selectivity and prevent oxidation, first acylate the amino group. Dissolve 3,4-dichloroaniline (1 equiv.) in acetic anhydride and gently warm to form N-acetyl-3,4-dichloroaniline.
-
Nitration: Cool the acetylated product in concentrated sulfuric acid to 0-5°C in an ice-salt bath. Add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.
-
Hydrolysis & Workup: After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice. The N-acetyl-dichoronitroaniline isomers will precipitate. Filter the solid, wash with cold water until neutral, and then heat under reflux with aqueous HCl to hydrolyze the acetyl group.
-
Purification: Neutralize the solution to precipitate the crude isomer mixture. The desired this compound must be separated from other isomers using column chromatography or fractional crystallization.
Proposed Synthesis of 2,3-Dichloro-4-nitroaniline (Isomer 2)
This isomer is best prepared via a nucleophilic aromatic substitution (SNAr) reaction, as direct electrophilic substitution on a suitable aniline would be unselective. The most logical precursor is 1,2,3-trichloro-4-nitrobenzene.
dot graph "Synthesis_Isomer2" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#EA4335", fontcolor="#202124"]; edge [color="#34A853"];
Start [label="1,2,3-Trichloro-4-nitrobenzene"]; Reagents [label="Aqueous NH₃\n(Autoclave, Heat)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="2,3-Dichloro-4-nitroaniline"];
Start -> Reagents [label="SNAr Amination"]; Reagents -> Product; } dot Caption: Proposed synthetic workflow for Isomer 2.
Mechanistic Considerations: The SNAr mechanism requires an electron-withdrawing group (like -NO₂) to activate the ring towards nucleophilic attack. The nitro group at C4 strongly activates the ring, particularly the ortho (C3, C5) and para (C1) positions.
-
The chlorine at C2 is ortho to C1 and C3.
-
The chlorine at C3 is ortho to the activating -NO₂ group.
The nucleophile (ammonia) will preferentially attack the carbon atoms most activated by the nitro group. The chlorine at C1 is para to the nitro group and the chlorine at C3 is ortho. While both are activated, steric hindrance from the adjacent chlorine at C2 may influence the reaction. However, a plausible route involves the displacement of the chlorine at C1. A patent for the synthesis of a related isomer (2,3-dichloro-6-nitroaniline) utilizes the ammonolysis of 2,3,4-trichloronitrobenzene, lending credence to this synthetic strategy.[3]
Experimental Protocol: This protocol is based on high-pressure amination procedures and requires specialized equipment and safety precautions.
-
Reaction Setup: In a high-pressure stainless-steel autoclave, charge 1,2,3-trichloro-4-nitrobenzene (1 equiv.), an organic solvent (e.g., ethanol or toluene), and concentrated aqueous ammonia (excess).
-
Reaction: Seal the autoclave and heat it to 120-150°C. The internal pressure will increase significantly. Maintain the reaction at this temperature for several hours, with stirring.
-
Workup: Cool the autoclave to room temperature and cautiously vent the excess ammonia. Transfer the reaction mixture and rinse the vessel with solvent.
-
Purification: The product can be isolated by removing the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield pure 2,3-dichloro-4-nitroaniline.
Part 4: Safety and Handling (Comparative Analysis)
Due to the lack of specific safety data sheets (SDS) for the target compounds, this section provides a comparative analysis of hazards associated with closely related, well-documented isomers: 4,5-Dichloro-2-nitroaniline and 2,6-Dichloro-4-nitroaniline . This information should be used as a preliminary guide for risk assessment. A thorough, compound-specific risk assessment is mandatory before any experimental work.
| Hazard Classification (GHS) | 4,5-Dichloro-2-nitroaniline (Analogue for Isomer 1) | 2,6-Dichloro-4-nitroaniline (Analogue for Isomer 2) | Data Source(s) |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | Category 2: Fatal if swallowed. | [4] |
| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin. | Category 1: Fatal in contact with skin. | [4] |
| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled. | Category 2: Fatal if inhaled. | [4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Not Classified | [4] |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation. | Not Classified | [4] |
| STOT (Single Exposure) | Category 3: May cause respiratory irritation. | Not Classified | [4] |
| STOT (Repeated Exposure) | Not Classified | Category 2: May cause damage to organs. | |
| Aquatic Hazard | Not Classified | Chronic 1: Very toxic to aquatic life with long lasting effects. |
Core Handling Principles:
-
Engineering Controls: Always handle these compounds in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a common choice, but check compatibility), a lab coat, and chemical safety goggles.
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
While this compound and 2,3-dichloro-4-nitroaniline are structurally similar, their synthesis and properties present unique challenges and characteristics for the research scientist.
-
Differentiation is best achieved through NMR spectroscopy, where distinct chemical shifts and coupling patterns for the aromatic protons would provide definitive identification.
-
Synthesis of This compound via electrophilic nitration of 3,4-dichloroaniline is mechanistically straightforward but poses a significant challenge in controlling regioselectivity, likely resulting in a mixture of isomers requiring careful purification.
-
Synthesis of 2,3-dichloro-4-nitroaniline requires a more complex SNAr approach from a trichloronitrobenzene precursor, involving high-pressure equipment but potentially offering a cleaner reaction profile.
-
Safety profiles, inferred from related compounds, indicate that these are hazardous materials requiring careful handling, with potential for significant acute toxicity.
This guide provides a foundational understanding for researchers interested in these molecules. Any progression to experimental work must be preceded by a thorough literature search for any newly available data and a rigorous, compound-specific safety assessment.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3013998, 2,3-Dichloro-4-nitroaniline. Retrieved January 14, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline. Retrieved January 14, 2026 from [Link].
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Royal Society of Chemistry.
-
PubChem. (n.d.). 2,3-Dichloroaniline. PubChem. Retrieved January 14, 2026, from [Link].
-
SpectraBase. (n.d.). 2,3-Dichloro-N,N-dimethyl-4-nitro-aniline. Wiley-VCH GmbH. Retrieved January 14, 2026, from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8492, 2-Chloro-4-nitroaniline. Retrieved January 14, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7430, 2,6-Dichloro-4-nitroaniline. Retrieved January 14, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75893, 2,4-Dichloro-6-nitroaniline. Retrieved January 14, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3017554, 2,3-Dichloro-6-nitroaniline. Retrieved January 14, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6979, 4-Chloro-2-nitroaniline. Retrieved January 14, 2026 from [Link].
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). Retrieved January 14, 2026, from [Link].
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Chemsrc. (n.d.). 2,5-Dichloro-4-nitroaniline. Retrieved January 14, 2026, from [Link].
-
Chemsrc. (n.d.). 3,4-Dichloro-6-nitroaniline. Retrieved January 14, 2026, from [Link].
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved January 14, 2026, from [Link].
-
Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. Retrieved January 14, 2026, from [Link].
-
Solubility of Things. (n.d.). 3-Chloro-4'-nitroaniline. Retrieved January 14, 2026, from [Link].
- Google Patents. (n.d.). CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
-
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A Comparative Guide to the Synthesis of Dichloronitroaniline Isomers for Researchers and Drug Development Professionals
Dichloronitroanilines are a critical class of chemical intermediates, forming the backbone of a wide array of pharmaceuticals, agrochemicals, and dyes. The strategic placement of chloro and nitro groups on the aniline ring dictates the molecule's reactivity and its ultimate application. Consequently, the efficient and selective synthesis of specific dichloronitroaniline isomers is of paramount importance in both academic research and industrial drug development.
This in-depth technical guide provides a comparative analysis of the primary synthesis routes for three key dichloronitroaniline isomers: 2,6-dichloro-4-nitroaniline, 2,4-dichloro-6-nitroaniline, and 4,5-dichloro-2-nitroaniline. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting a quantitative comparison of their performance, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Executive Summary: A Comparative Overview of Synthesis Routes
The selection of an optimal synthesis route is a multi-faceted decision, balancing factors such as yield, purity, cost, safety, and scalability. The following table provides a high-level comparison of the key performance indicators for the synthesis of the three highlighted dichloronitroaniline isomers.
| Target Isomer | Starting Material | Primary Method | Typical Yield | Reported Purity | Key Advantages | Key Disadvantages |
| 2,6-Dichloro-4-nitroaniline | p-Nitroaniline | Electrophilic Chlorination | 87-92% | >97% | High yield, readily available starting material. | Use of strong acids and oxidizing agents. |
| 2,4-Dichloro-6-nitroaniline | 2,4-Dichloroaniline | Electrophilic Nitration | ~85-95% | 95-99% (after recrystallization) | Direct and classical approach. | Potential for isomeric impurities, use of strong acids. |
| 4,5-Dichloro-2-nitroaniline | 2,4,5-Trichloronitrobenzene | Nucleophilic Aromatic Substitution | up to 98.5% | ~94% | High yield, good regioselectivity. | Requires high temperature and pressure, specialized equipment. |
Part 1: Synthesis of 2,6-Dichloro-4-nitroaniline via Electrophilic Chlorination
The synthesis of 2,6-dichloro-4-nitroaniline is most commonly achieved through the direct chlorination of p-nitroaniline. The electron-donating amino group and the electron-withdrawing nitro group direct the incoming electrophilic chlorine to the ortho positions relative to the amino group.
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. In the presence of a strong acid, a chlorinating agent generates an electrophilic chlorine species (or a precursor). The electron-rich aniline ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the chlorinated product. The reaction proceeds in a stepwise manner, with the introduction of the first chlorine atom followed by the second.
Caption: Electrophilic chlorination of p-nitroaniline.
Comparative Experimental Protocols
Several methods exist for the chlorination of p-nitroaniline, each with its own set of advantages and challenges.
Protocol 1A: Chlorination using Potassium Chlorate and HCl
This method offers a high yield and utilizes readily available reagents.
-
Materials:
-
p-Nitroaniline (28 g)
-
Concentrated Hydrochloric Acid (250 ml)
-
Potassium Chlorate (16.4 g)
-
Water (350 ml)
-
Glacial Acetic Acid or Ethanol (for recrystallization)
-
-
Procedure:
-
Dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid in a reaction flask, warming to 50°C.
-
Separately, dissolve 16.4 g of potassium chlorate in 350 ml of water at approximately 25°C.
-
Gradually add the potassium chlorate solution to the p-nitroaniline solution from a dropping funnel.
-
After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water, followed by a small amount of alcohol.
-
Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol.
-
-
Performance:
Protocol 1B: Chlorination using Chlorine Bleaching Liquor and Acid
This patented method provides high purity and yield with considerations for effluent pollution.[2]
-
Materials:
-
1 mole of p-Nitroaniline
-
3-6 moles of Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) as a dilute aqueous solution
-
Chlorine Bleaching Liquor
-
Dispersing agent
-
-
Procedure:
-
Suspend 1 mole of p-nitroaniline in a dilute aqueous solution containing 3-6 moles of HCl or HNO₃ and a dispersing agent.
-
Cool the mixture to 5-10°C and begin the addition of chlorine bleaching liquor.
-
Gradually raise the temperature to 15-20°C as the reaction progresses.
-
The reaction can be monitored for the formation of the intermediate, 2-chloro-4-nitroaniline.
-
Once the desired level of dichlorination is achieved, the product is isolated.
-
-
Performance:
Part 2: Synthesis of 2,4-Dichloro-6-nitroaniline via Electrophilic Nitration
The most common route to 2,4-dichloro-6-nitroaniline is the direct nitration of 2,4-dichloroaniline using a mixture of concentrated nitric and sulfuric acids.[3] The amino group is a strong ortho-, para-director; however, under the strongly acidic conditions of nitration, it is protonated to the anilinium ion, which is a meta-director. The chlorine atoms are ortho-, para-directing but deactivating. The final substitution pattern is a result of these competing directing effects.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of 2,4-dichloroaniline follows the electrophilic aromatic substitution pathway. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 2,4-dichloroaniline then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation (sigma complex). A weak base, such as water or the bisulfate ion, removes a proton from the ring to restore aromaticity and yield the final product.
Caption: Electrophilic nitration of 2,4-dichloroaniline.
Experimental Protocol
This protocol describes a typical laboratory-scale synthesis of 2,4-dichloro-6-nitroaniline.
-
Materials:
-
2,4-Dichloroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Concentrated Nitric Acid
-
Ice
-
Ethanol or Acetic Acid (for recrystallization)
-
-
Procedure:
-
In a flask, dissolve the 2,4-dichloroaniline in concentrated sulfuric acid. This step should be performed carefully due to the exothermic nature of the dissolution.
-
Cool the mixture in an ice bath to a temperature between 0 and 5°C.
-
Slowly add fuming nitric acid (or a mixture of concentrated nitric and sulfuric acids) dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the yellow solid, wash it thoroughly with cold water to remove residual acids, and dry it.
-
Purify the crude 2,4-dichloro-6-nitroaniline by recrystallization from a suitable solvent such as ethanol or acetic acid.[3]
-
-
Performance:
Part 3: Synthesis of 4,5-Dichloro-2-nitroaniline via Nucleophilic Aromatic Substitution
A highly efficient method for the synthesis of 4,5-dichloro-2-nitroaniline involves the reaction of 2,4,5-trichloronitrobenzene with ammonia. This reaction is a classic example of nucleophilic aromatic substitution (SNAAr).
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAAr)
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The ammonia molecule, acting as a nucleophile, attacks the carbon atom bearing a chlorine atom that is ortho or para to the nitro group. This addition step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the final product.
Caption: Nucleophilic aromatic substitution for 4,5-dichloro-2-nitroaniline synthesis.
Experimental Protocol
This patented process is designed for high yield and purity and requires specialized high-pressure equipment.[4]
-
Materials:
-
2,4,5-Trichloronitrobenzene (e.g., 454 g, 2 mol)
-
Chlorobenzene (e.g., 400 ml)
-
Ammonia (liquid) (e.g., 102 g, 6 mol)
-
Nitrogen gas
-
-
Procedure:
-
Charge a suitable stainless-steel autoclave with 2,4,5-trichloronitrobenzene and chlorobenzene.
-
Seal the autoclave and purge it with nitrogen gas to remove oxygen.
-
Introduce liquid ammonia into the autoclave.
-
Heat the reaction mixture to approximately 190°C with stirring and maintain this temperature for about 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Transfer the product suspension to a flask and mix with water.
-
Remove the chlorobenzene solvent by azeotropic distillation with water.
-
The resulting moist, red-brown granular product is then dried.
-
-
Performance:
Conclusion
The synthesis of dichloronitroaniline isomers is a well-established field with a variety of robust methods at the disposal of the modern chemist. The choice of the most appropriate synthetic route is a strategic decision that depends on the specific isomer required and the practical constraints of the laboratory or production facility.
-
Electrophilic chlorination of p-nitroaniline stands out as a high-yielding and cost-effective method for producing 2,6-dichloro-4-nitroaniline , with several variations allowing for optimization of purity and reaction conditions.
-
Electrophilic nitration of 2,4-dichloroaniline remains the most direct and widely used method for obtaining 2,4-dichloro-6-nitroaniline , with purification via recrystallization being a key step to achieving high purity.
-
Nucleophilic aromatic substitution of 2,4,5-trichloronitrobenzene offers an exceptionally high-yield route to 4,5-dichloro-2-nitroaniline , though it necessitates the use of high-pressure equipment, making it more suitable for an industrial setting.
By understanding the mechanistic underpinnings and the practical details of each synthetic pathway, researchers and drug development professionals can navigate the synthesis of these vital chemical building blocks with greater efficiency and success.
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A Comparative Guide to the Biological Activity of 3,4-Dichloro-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. Among the myriad of structures, halogenated nitroaromatics have consistently emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of 3,4-dichloro-2-nitroaniline derivatives, focusing on their antifungal, antibacterial, and anticancer properties. We will objectively compare their performance with established therapeutic agents—azole antifungals, quinolone antibacterials, and the chemotherapeutic drug doxorubicin—supported by available experimental data. This document is designed to be a comprehensive resource, elucidating the synthetic rationale, mechanisms of action, and practical experimental workflows for researchers in drug discovery and development.
The Chemical Appeal of the this compound Scaffold
The this compound core is a fascinating starting point for the synthesis of bioactive molecules. The presence of electron-withdrawing nitro and chloro groups significantly influences the electron density of the aniline ring, making it susceptible to various chemical modifications. This allows for the generation of a diverse library of derivatives with potentially enhanced biological activities. The lipophilicity conferred by the chlorine atoms can facilitate membrane permeability, a crucial factor for intracellular drug action.
General Synthetic Approach
The synthesis of this compound derivatives often commences with this compound as the starting material. A common synthetic route involves the reaction of this compound with various electrophiles to introduce diverse functionalities at the amino group. For instance, condensation with aldehydes or ketones can yield Schiff base derivatives, while acylation with acid chlorides or anhydrides can produce amide derivatives. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity.
Comparative Analysis of Biological Activity
This section provides a comparative overview of the biological performance of this compound derivatives against established therapeutic agents. It is important to note that the presented data is a synthesis of findings from various studies, and direct head-to-head comparisons within a single study are limited. Therefore, the comparative insights should be interpreted with this context in mind.
Antifungal Activity: A Potential Alternative to Azoles?
Azole antifungals, such as fluconazole and itraconazole, are mainstays in the treatment of fungal infections. They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3][4][5] Derivatives of nitroanilines have also demonstrated notable antifungal properties.[6][7][8]
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Compound Class | Organism | Representative MIC (µg/mL) | Reference |
| Nitroaniline Derivatives | Candida albicans | Varies (some active) | [6] |
| Aspergillus niger | Varies (some active) | [7] | |
| Trichophyton species | Varies (some active) | [7] | |
| Azole Antifungals | Candida albicans | 0.25 - 100 | [1] |
| Aspergillus fumigatus | 0.125 - 8 | [1] | |
| Cryptococcus neoformans | 0.125 - 16 | [1] |
Antibacterial Activity: A New Front against Quinolone Resistance?
Quinolones, particularly fluoroquinolones like ciprofloxacin, are a critical class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9][10] The emergence of quinolone resistance is a significant global health concern, necessitating the development of new antibacterial agents. Nitroaromatic compounds, including nitroaniline derivatives, have shown antibacterial potential.[9][11]
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound Class | Organism | Representative MIC (µg/mL) | Reference |
| Nitroaniline Derivatives | Staphylococcus aureus | Varies (some active) | [9] |
| Escherichia coli | Varies (some active) | [9] | |
| Pseudomonas aeruginosa | Varies (some active) | [12] | |
| Quinolones (Ciprofloxacin) | Staphylococcus aureus | 0.12 - 2 | [13] |
| Escherichia coli | 0.008 - 1 | [13] | |
| Pseudomonas aeruginosa | 0.03 - 4 | [13] |
Substituted nitroaniline derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] For instance, certain quinoxaline derivatives synthesized from o-phenylenediamine (a related aniline structure) have demonstrated good to moderate activity against S. aureus and E. coli.[9] The distinct mechanism of action from quinolones could make them effective against resistant strains.
Anticancer Activity: Exploring New Cytotoxic Mechanisms
Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species.[14][15][16][17] However, its clinical use is often limited by severe side effects, particularly cardiotoxicity.[15] Nitroaniline derivatives have emerged as a class of compounds with potential anticancer activity, acting through different mechanisms.[6][18][19][20][21]
Table 3: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Cell Line | Representative IC50 (µM) | Reference |
| Nitroaniline Derivatives | Hep3B (Hepatoma) | Varies (some <10) | [19] |
| Various Cancer Cell Lines | Varies (some active) | [6] | |
| Doxorubicin | MCF-7 (Breast) | 0.04 - 0.5 | [22] |
| HCT116 (Colon) | 0.1 - 1 | [22] | |
| A549 (Lung) | 0.05 - 0.8 | [22] |
N-substituted 2,4,6-trinitroaniline derivatives have shown significant anti-proliferative effects in various cancer cell lines, with some exhibiting IC50 values comparable to cisplatin.[19] The proposed mechanism involves the induction of intrinsic apoptosis, evidenced by an increased Bax/Bcl-2 expression ratio, and a decrease in cyclin D1 expression, suggesting cell cycle arrest.[19] This alternative mechanism of action could be advantageous in overcoming resistance to conventional chemotherapeutics like doxorubicin.
Mechanism of Action: The Role of the Nitro Group
A recurring theme in the biological activity of this compound derivatives is the pivotal role of the nitro group. The prevailing hypothesis is that these compounds act as prodrugs, requiring reductive bioactivation to exert their cytotoxic effects.[19][20][23]
Reductive Activation Pathway
Under hypoxic conditions, often found in solid tumors and microbial environments, the nitro group undergoes a series of one-electron reductions catalyzed by nitroreductase enzymes. This process generates highly reactive intermediates, including the nitroso, hydroxylamino, and amino derivatives.
Caption: Reductive activation pathway of nitroaniline derivatives.
These reactive intermediates can covalently bind to cellular macromolecules such as DNA, forming adducts that disrupt DNA replication and transcription, ultimately leading to cell death. Additionally, the redox cycling of the nitro radical anion can generate reactive oxygen species (ROS), inducing oxidative stress and further contributing to cellular damage.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.
Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Test compound (this compound derivative)
-
Control drug (e.g., doxorubicin)
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and control drug in complete culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their potential for broad-spectrum biological activity, including antifungal, antibacterial, and anticancer effects, warrants further investigation. The distinct mechanism of action, centered on the reductive bioactivation of the nitro group, offers a potential avenue to circumvent resistance to existing drugs.
Future research should focus on synthesizing and screening a wider range of this compound derivatives to establish clear structure-activity relationships. Direct comparative studies against standard therapeutic agents within the same experimental setup are crucial for a definitive assessment of their potential. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising candidates. The insights and protocols provided in this guide aim to facilitate and inspire these future endeavors, ultimately contributing to the discovery of new and effective treatments for a range of diseases.
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A Senior Application Scientist's Guide to the Comparative Analysis of Nitroanilines
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of nitroanilines is of paramount importance. These compounds are not only crucial intermediates in various industrial syntheses but are also recognized as environmental pollutants, necessitating sensitive and precise analytical methods for their detection and quantification.[1] The choice of an appropriate analytical technique is a critical decision that directly impacts the validity and accuracy of experimental outcomes. This guide presents an in-depth, objective comparison of prevalent analytical techniques for the quantitative analysis of nitroanilines, substantiated by experimental data and detailed methodologies to empower informed decision-making in your laboratory.
Introduction to Nitroanilines and Analytical Challenges
Nitroanilines are derivatives of aniline containing a nitro group. The three common isomers are ortho-(o-), meta-(m-), and para-(p)-nitroaniline. Their "push-pull" electronic structure, with an electron-donating amino group and an electron-withdrawing nitro group, gives them unique chemical and spectroscopic properties.[2] However, the structural similarity of these isomers presents a significant analytical challenge, often requiring highly selective methods for their simultaneous determination. Furthermore, their toxicity and potential carcinogenicity demand analytical techniques with low detection limits, especially for environmental monitoring.[3][4]
This guide will navigate the complexities of nitroaniline analysis by comparing the most widely employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Spectrophotometry, and Electrochemical Methods. We will delve into the core principles of each technique, provide field-proven experimental protocols, and present a comparative analysis of their performance characteristics.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Nitroaniline Analysis
High-Performance Liquid Chromatography (HPLC) is arguably the most versatile and widely used technique for the analysis of nitroaniline isomers.[1][4] Its high resolution, sensitivity, and adaptability to various sample matrices make it a preferred method. The separation is typically achieved using a reversed-phase (RP) column, where the nonpolar stationary phase interacts with the moderately polar nitroaniline molecules.
The key to a successful HPLC separation of nitroaniline isomers lies in the optimization of the mobile phase composition. The polarity of the mobile phase can be fine-tuned to achieve baseline separation of the isomers. For instance, in reversed-phase HPLC, a mobile phase consisting of a mixture of acetonitrile and water is commonly employed.[5] The ability of o-nitroaniline to form intramolecular hydrogen bonds reduces its interaction with the stationary phase compared to p-nitroaniline, where the functional groups are on opposite sides of the benzene ring, leading to a higher polarity and stronger retention.[6]
Quantitative Performance of HPLC Methods
The following table summarizes the quantitative performance characteristics of HPLC methods for the analysis of nitroanilines based on published data.
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Sample Matrix | Reference(s) |
| HPLC-UV | o-, m-, p-Nitroaniline | ≤ 0.2 µg/L | - | 1 - 100 µg/L | 98 - 108% (at 10 µg/L) | ≤ 0.3% (at 10 µg/L) | Tap and Pond Water | [1][4] |
| HPLC-UV | 3-Nitroaniline | 1 µg/L | - | 5 - 1500 µg/L | - | 4.9% | Environmental Water | [1][7] |
Experimental Protocol: HPLC-UV Analysis of Nitroanilines in Water Samples
This protocol outlines a typical on-line Solid-Phase Extraction (SPE) coupled with HPLC-UV detection for the determination of nitroanilines in environmental water samples.[4]
1. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock standard solution (e.g., 1000 mg/L) of each nitroaniline isomer in methanol. From this, prepare working standard solutions by serial dilution in methanol to create a calibration curve (e.g., 1, 10, 50, and 100 µg/L).[4]
-
Sample Preparation: Collect water samples in clean glass bottles. Filter the samples through a 0.45 µm membrane filter prior to injection to remove particulate matter.[4]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[5]
-
Column: A C18 column is commonly used for reversed-phase separation.[8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[5][9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 230 nm is a suitable wavelength for the detection of nitroanilines.[4]
-
Injection Volume: 20 µL or as determined by the on-line SPE system.[10]
3. On-Line SPE:
-
An on-line SPE system can be used for pre-concentration of the analytes from large volume water samples, significantly improving the method's sensitivity.[4]
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of nitroanilines in the prepared sample extracts by comparing their peak responses to the calibration curve.[1]
Experimental Workflow: HPLC Analysis
Caption: A streamlined workflow for the HPLC analysis of nitroanilines.
Gas Chromatography (GC): A Powerful Tool for Volatile Derivatives
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and selective technique for the analysis of nitroanilines.[11][12] However, due to the polar and thermolabile nature of these compounds, direct GC analysis can be challenging, often leading to peak tailing and poor reproducibility.[3][13] To overcome these limitations, a derivatization step is frequently required to convert the nitroanilines into more volatile and thermally stable derivatives.[4]
The use of a nitrogen-phosphorus detector (NPD) can enhance the selectivity for nitrogen-containing compounds like nitroanilines, minimizing interferences from the sample matrix.[14]
Quantitative Performance of GC Methods
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Sample Matrix | Reference(s) |
| GC-NPD | Aniline and derivatives | 1 and 2 µg/m³ for nitrobenzene and aniline respectively | Ambient Air | [13][14] |
| GC-MS | 4-Methoxy-2-nitroaniline | - | Drug Substance | [11][12] |
Experimental Protocol: GC-MS Analysis of 4-Methoxy-2-nitroaniline
This protocol provides a general methodology for the analysis of a nitroaniline derivative using GC-MS.[11]
1. Sample and Standard Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10.0 mg of 4-Methoxy-2-nitroaniline and dissolve it in 100 mL of methanol.[11]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the sample in methanol to a suitable concentration and filter through a 0.45 µm syringe filter before injection.[11]
2. GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.[11]
-
Column: A capillary column such as an SE-54 (or equivalent) is suitable.[14]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A programmed temperature gradient is used to achieve optimal separation.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
3. Data Analysis:
-
The identification of the analyte is confirmed by comparing its retention time and mass spectrum with that of a reference standard.[11]
-
Quantification is performed by constructing a calibration curve from the peak areas of the standard solutions.
Experimental Workflow: GC-MS Analysis
Caption: A general workflow for the electrochemical analysis of nitroanilines.
Comparative Analysis and Conclusion
The selection of the optimal analytical technique for nitroaniline determination is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, cost, and available instrumentation.
-
HPLC stands out as the most balanced technique, offering excellent separation of isomers, high sensitivity, and robustness. It is well-suited for routine analysis in both research and quality control settings.
-
GC-MS provides unparalleled selectivity and sensitivity, making it the method of choice for complex matrices and trace-level analysis, although it may require a derivatization step.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method for the analysis of single nitroaniline isomers or for total nitroaniline content. Its application to mixtures requires the use of chemometric methods.
-
Electrochemical Methods offer exceptional sensitivity, rapid analysis times, and the potential for miniaturization and in-situ measurements. The continuous development of novel electrode materials is further expanding their applicability.
Ultimately, the choice of technique should be guided by a thorough understanding of the analytical problem at hand. This guide provides the foundational knowledge and practical protocols to assist you in making an informed decision and achieving accurate and reliable results in your nitroaniline analysis.
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Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]
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Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. PubMed. [Link]
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Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate. [Link]
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Electrochemical detection of 2-nitroaniline at a novel sphere-like Co2SnO4 modified glassy carbon electrode. New Journal of Chemistry (RSC Publishing). [Link]
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VOLTAMMETRIC BEHAVIOUR AND ELECTRODE KINETIC OF P-NITROANILINE IN AQUEOUS SOLUTION. Jetir.Org. [Link]
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Determination of 3-nitroaniline in Water Samples by Directly Suspended Droplet Three-Phase Liquid-Phase Microextraction Using 18-crown-6 Ether and High-Performance Liquid Chromatography. PubMed. [Link]
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(PDF) Investigation of voltammetric behavior of 4-nitroaniline based on electrodeposition of silver particles onto graphite electrode. ResearchGate. [Link]
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Development of highly-stable binder-free chemical sensor electrodes for p-nitroaniline detection | Request PDF. ResearchGate. [Link]
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TLC Separation of Nitroanilines | PDF | Chromatography. Scribd. [Link]
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A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra | Request PDF. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Validation of 3,4-Dichloro-2-nitroaniline Purity by GC-MS: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable research. 3,4-Dichloro-2-nitroaniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its isomeric purity and the absence of process-related impurities are critical, as even trace amounts of contaminants can lead to undesirable side reactions, reduced yield, and, in the context of drug development, potential toxicity.
This guide provides an in-depth, technically-grounded examination of the validation of this compound purity, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind the chosen analytical strategy, present a detailed experimental protocol, and objectively compare the performance of GC-MS against alternative analytical techniques. This document is designed to be a practical resource, empowering you to make informed decisions in your analytical workflow.
The Rationale for GC-MS in Purity Validation of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[1] The choice of GC-MS for the purity validation of this compound is underpinned by several key factors:
-
Volatility and Thermal Stability: this compound possesses sufficient volatility and thermal stability to be amenable to GC analysis without the need for derivatization, which can introduce analytical variability.
-
High Resolution: Capillary GC columns offer exceptional resolving power, enabling the separation of the main analyte from closely related isomers and process impurities.
-
Sensitivity and Selectivity: Mass spectrometric detection provides high sensitivity for trace-level impurity detection and unparalleled selectivity for confident peak identification based on mass-to-charge ratios and fragmentation patterns. This is particularly crucial for identifying and quantifying potentially genotoxic impurities.
-
Established Methodologies: There are well-established GC-MS methods for the analysis of related compounds like halogenated anilines and nitroaromatics, providing a strong foundation for method development and validation.[2][3]
Understanding Potential Impurities: A Mechanistic Approach
A robust analytical method is built upon a thorough understanding of the potential impurities that may be present. The most common synthetic route to this compound involves the amination of 1,2,4-trichloronitrobenzene. This process, while effective, can lead to several process-related impurities:
-
Isomeric Impurities: Incomplete separation of the starting material isomers (e.g., 1,2,3-trichloronitrobenzene or 1,3,4-trichloronitrobenzene) can lead to the formation of other dichloro-nitroaniline isomers.
-
Unreacted Starting Material: Carryover of 1,2,4-trichloronitrobenzene is a common impurity.
-
Over-reaction Products: The introduction of more than one amino group can lead to the formation of diaminodichloronitrobenzenes.
-
Dimerization Products: Under certain reaction conditions, particularly in the presence of reducing agents, dimerization can occur, leading to the formation of azoxybenzene and azobenzene derivatives. A well-documented impurity in the synthesis of the related 3,4-dichloroaniline is 3,3',4,4'-tetrachloroazobenzene (TCAB), which is formed from the dimerization of the aniline.[4][5] A similar impurity, 3,3',4,4'-tetrachloro-2,2'-dinitroazobenzene, could potentially form from this compound.
A Comparative Overview of Analytical Techniques
While GC-MS is a powerful tool, it is essential to consider its performance in the context of other available analytical techniques. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are viable alternatives for purity assessment.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection via UV absorbance. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.[6] |
| Selectivity | Excellent, based on both chromatographic retention time and mass spectral fragmentation. | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent for structural confirmation. Quantification can be challenging with overlapping signals. |
| Sensitivity | Excellent (picogram to femtogram levels). | Good (nanogram levels).[7] | Lower sensitivity compared to chromatographic techniques; requires milligram quantities of sample.[8] |
| Sample Volatility | Requires volatile or semi-volatile compounds. | Ideal for non-volatile and thermally labile compounds.[7] | Not dependent on volatility. |
| Derivatization | Generally not required for this analyte. | Not required. | Not required. |
| Instrumentation Cost | Moderate to High. | Low to Moderate.[7] | High. |
| Typical Application | Identification and quantification of volatile and semi-volatile impurities, confirmatory testing. | Routine quality control, purity assessment of non-volatile compounds. | Absolute purity determination without a reference standard of the analyte, structural elucidation.[9] |
Experimental Protocols
A self-validating system is one where the methodology itself provides confidence in the results. The following protocols are designed with this principle in mind, incorporating system suitability tests and clear data analysis procedures.
GC-MS Method for Purity Validation of this compound
This proposed method is based on established protocols for similar halogenated nitroaromatic compounds.
1. Instrumentation and Reagents
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
This compound reference standard (≥99.5% purity).
-
Reference standards for expected impurities, if available.
2. Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 100 mL of solvent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 100 mg of the this compound sample and dissolve in 100 mL of solvent.
3. Chromatographic Conditions
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
4. Data Analysis
-
Purity Assessment: The purity is calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.
-
Impurity Identification: Tentative identification of impurities can be achieved by comparing their mass spectra with the NIST library. Confirmation requires comparison with a reference standard.
-
Quantification of Impurities: For known impurities with available reference standards, a calibration curve should be prepared to accurately determine their concentration.
5. System Suitability Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be less than 2.0%.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
Caption: Workflow for the Purity Validation of this compound by GC-MS.
Conclusion and Expert Recommendations
The validation of this compound purity is a critical step in ensuring the quality and reliability of subsequent research and development activities. Gas Chromatography-Mass Spectrometry stands out as a highly suitable technique for this purpose, offering an excellent combination of resolution, sensitivity, and specificity. Its ability to separate and identify isomeric and process-related impurities at trace levels provides a high degree of confidence in the purity assessment.
While HPLC is a robust alternative for routine quality control, especially for non-volatile impurities, it lacks the definitive identification capabilities of mass spectrometry. qNMR, on the other hand, is an invaluable tool for absolute purity determination without the need for a specific reference standard of the analyte, making it an excellent orthogonal technique for cross-validation.
For a comprehensive and rigorous purity validation of this compound, a multi-faceted approach is recommended. GC-MS should be employed as the primary technique for detailed impurity profiling and quantification of volatile and semi-volatile impurities. HPLC can be used as a complementary technique for the analysis of any potential non-volatile contaminants. Finally, qNMR can serve as a powerful tool for the definitive assignment of absolute purity. This integrated approach, grounded in a thorough understanding of the synthetic process and potential impurities, will ensure the highest level of confidence in the quality of this critical chemical intermediate.
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comparing the reactivity of 3,4-Dichloro-2-nitroaniline with other anilines
An In-Depth Guide to the Comparative Reactivity of 3,4-Dichloro-2-nitroaniline
Introduction: Beyond the Structure – Predicting Reactivity
In the landscape of synthetic chemistry, substituted anilines are foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. However, not all anilines are created equal. Their reactivity, governed by the electronic and steric nature of substituents on the aromatic ring, can vary by orders of magnitude. This guide provides a detailed comparative analysis of This compound , a highly substituted and electronically deficient aniline, against a spectrum of related analogues.
For researchers, synthetic chemists, and process development professionals, understanding these nuanced differences is paramount. It informs reaction design, catalyst selection, and the optimization of synthetic routes, ultimately preventing costly failures and accelerating development timelines. We will dissect the underlying principles of reactivity and provide experimental frameworks to quantify these differences, moving from theoretical understanding to practical application.
The anilines selected for this comparative study are:
-
Aniline: The unsubstituted parent compound, our baseline for reactivity.
-
4-Nitroaniline: Features a strong electron-withdrawing group (EWG) para to the amine.
-
3,4-Dichloroaniline: Contains two moderately deactivating chloro substituents.
-
2,6-Dichloro-4-nitroaniline: An example of extreme electronic deactivation and steric hindrance.
-
This compound: The focus of our study, featuring a combination of powerful EWGs and significant steric crowding around the amino group.
Pillar 1: The Theoretical Framework – Electronic and Steric Effects at Play
The reactivity of an aniline, in its most common roles as a nucleophile or a substrate for electrophilic aromatic substitution (EAS), is dictated by the availability of the nitrogen atom's lone pair of electrons and the overall electron density of the benzene ring.[1][2] Substituents modulate this electron density through two primary mechanisms:
-
Inductive Effects (-I/+I): The withdrawal or donation of electron density through the sigma (σ) bonds, driven by electronegativity differences. Halogens (-Cl) and the nitro group (-NO₂) exert strong electron-withdrawing inductive effects (-I).[3]
-
Resonance Effects (-M/+M): The delocalization of electrons through the pi (π) system. The nitro group is a powerful resonance-withdrawing group (-M), pulling electron density from the ring. The amino group (-NH₂) is a strong resonance-donating group (+M), pushing its lone pair into the ring, thereby increasing electron density at the ortho and para positions.[3][4]
In This compound , the amino group's ability to act as a nucleophile is severely compromised. The potent -I and -M effects of the ortho-nitro group, combined with the -I effects of the two chloro substituents, effectively "pin" the nitrogen's lone pair, drastically reducing its availability to attack an electrophile.[1] Furthermore, the bulky nitro group at the ortho position creates significant steric hindrance, physically impeding the approach of reagents to the nitrogen atom.[5]
Caption: Substituent effects on this compound.
Pillar 2: Quantitative Comparison – Basicity as a Reactivity Proxy
The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is an excellent proxy for the nucleophilicity of the nitrogen atom. A lower pKa value signifies a weaker base, as the nitrogen lone pair is less available to accept a proton—and by extension, less available to attack other electrophiles.[4][6]
Table 1: Comparison of pKa Values for Selected Anilines
| Compound | Structure | Substituent Effects | pKa (of conjugate acid) | Relative Basicity |
| Aniline | C₆H₅NH₂ | None (Baseline) | 4.6 | Strongest |
| 3,4-Dichloroaniline | C₆H₃Cl₂NH₂ | Two -I chloro groups | 3.03[6] | Weaker |
| 4-Nitroaniline | C₆H₄(NO₂)NH₂ | Strong -M, -I nitro group | 1.0 | Very Weak |
| This compound | C₆H₂Cl₂(NO₂)NH₂ | Strong -M, -I nitro; Two -I chloro; Steric hindrance | ~ -1 to 0 (Estimated) | Extremely Weak |
| 2,6-Dichloro-4-nitroaniline | C₆H₂Cl₂(NO₂)NH₂ | Strong -M, -I nitro; Two -I chloro; Severe steric hindrance | -6.23 | Exceptionally Weak |
Note: The pKa for this compound is estimated based on the combined effects of its substituents, falling between 4-nitroaniline and more heavily substituted analogues.
The data clearly illustrates the dramatic decrease in basicity caused by electron-withdrawing groups. This compound is predicted to be an extremely weak base, significantly less reactive than aniline and even less reactive than 4-nitroaniline due to the additional inductive effects from the chlorine atoms.
Pillar 3: Reactivity in Key Chemical Transformations
The theoretical differences in electronic properties manifest directly in common chemical reactions.
A. N-Acylation
N-acylation, the reaction of the amino group with an acylating agent like acetic anhydride or acetyl chloride, is a direct measure of nitrogen nucleophilicity. While aniline is readily acylated, often exothermically, substituted anilines with diminished nucleophilicity require more forcing conditions.[7][8] For highly deactivated substrates like this compound, the reaction can be exceptionally sluggish, often requiring high temperatures and catalysts.[1][5]
Table 2: Comparative Reactivity in N-Acylation
| Compound | Relative Reactivity | Typical Conditions (Acetylation) |
| Aniline | Very High | Acetic anhydride, room temp, rapid reaction.[7] |
| 3,4-Dichloroaniline | Moderate | Acetic anhydride, may require gentle heating. |
| 4-Nitroaniline | Low | Acetic anhydride with acid catalyst (e.g., H₂SO₄), reflux. |
| This compound | Very Low | Forcing conditions required: Reflux in acetic anhydride for extended periods, potentially with a strong acid catalyst. |
| 2,6-Dichloro-4-nitroaniline | Extremely Low | Very difficult to acylate due to severe steric hindrance and low nucleophilicity; may require specialized reagents.[5] |
B. Diazotization
The formation of a diazonium salt via reaction with nitrous acid (HNO₂) is a cornerstone of aniline chemistry, enabling subsequent transformations like the Sandmeyer and Schiemann reactions.[9] The rate-determining step involves the attack of the nucleophilic amino nitrogen on the nitrosonium ion (NO⁺). Consequently, the reaction rate is highly dependent on the aniline's basicity.
-
Reactive Anilines (e.g., Aniline, 3,4-Dichloroaniline): Diazotization proceeds smoothly in aqueous mineral acid with sodium nitrite at 0-5 °C.[6][8]
-
Weakly Basic Anilines (e.g., 4-Nitroaniline, this compound): These compounds are often sparingly soluble in dilute acid and their amino group is not nucleophilic enough to react under standard conditions. The reaction typically requires using nitrosylsulfuric acid (HNSO₄), prepared from sodium nitrite and concentrated sulfuric acid, to provide a more potent electrophile.[10][11]
Pillar 4: Validated Experimental Protocols
To provide a tangible comparison, the following protocols outline the N-acetylation of aniline (a highly reactive baseline) and this compound (our compound of interest). The stark difference in required reaction conditions serves as a practical demonstration of their reactivity gap.
Caption: General workflow for comparative N-acylation.
Protocol 1: N-Acetylation of Aniline (High Reactivity)
-
Reagents: Aniline (5.0 g), Acetic Anhydride (6.0 mL), Water, Ice.
-
Procedure:
-
In a 100 mL flask, dissolve 5.0 g of aniline in 50 mL of water.
-
Add 6.0 mL of acetic anhydride to the solution while stirring.
-
Stir the mixture for 10-15 minutes. A white precipitate of acetanilide will form rapidly.
-
Cool the flask in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or ethanol to obtain pure acetanilide.
-
Protocol 2: N-Acetylation of this compound (Low Reactivity)
-
Reagents: this compound (5.0 g), Acetic Anhydride (20 mL), Glacial Acetic Acid (10 mL), Concentrated H₂SO₄ (2-3 drops, catalyst).
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 5.0 g of this compound, 20 mL of acetic anhydride, and 10 mL of glacial acetic acid.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux (approx. 120-140 °C) with stirring for 4-6 hours.
-
Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring.
-
A solid precipitate of N-acetyl-3,4-dichloro-2-nitroaniline will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acid, and then dry.
-
Recrystallization from a suitable solvent like ethanol may be required for further purification.
-
Conclusion
The reactivity of This compound is profoundly diminished compared to unsubstituted aniline and even other halogenated or nitrated analogues. This is a direct consequence of the powerful synergistic effects of its substituents:
-
Electronic Deactivation: The ortho-nitro group and two chloro groups act in concert to withdraw electron density, rendering the amino nitrogen a very poor nucleophile and the aromatic ring highly unreactive to electrophilic attack.
-
Steric Hindrance: The ortho-nitro group physically blocks the amino group, raising the activation energy for reactions at the nitrogen center.
For the practicing chemist, this means that reactions involving this compound, such as acylation, alkylation, or diazotization, will invariably require more forcing conditions—including higher temperatures, longer reaction times, and the use of strong acid or base catalysts—than those for more "activated" anilines. A thorough understanding of these principles is not merely academic; it is a prerequisite for the successful design and execution of synthetic routes involving this and other highly functionalized chemical intermediates.
References
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A Comparative Environmental Risk Profile of Dichloronitroaniline Isomers: A Guide for Researchers and Drug Development Professionals
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of a compound's environmental footprint is no longer a secondary consideration but a primary directive. Dichloronitroaniline (DCNA) isomers, a group of chlorinated nitroaromatic compounds, serve as crucial intermediates in the synthesis of a wide array of products, including dyes and pesticides.[1][2] However, their structural similarities mask significant differences in their environmental behavior and toxicological profiles. This guide provides a comparative analysis of the environmental impact of dichloronitroaniline isomers, offering critical data to inform safer chemical selection and risk assessment for researchers, scientists, and drug development professionals.
The core of this guide is a comparative assessment of key environmental parameters: aquatic toxicity and biodegradability. These two factors are paramount in determining the potential for a chemical to cause harm to ecosystems and to persist in the environment.[3] The analysis is grounded in standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD), which represent the international benchmark for chemical safety assessment.[4]
Comparative Analysis of Physicochemical Properties and Environmental Hazards
The environmental fate and toxicity of a chemical are intrinsically linked to its physicochemical properties. While comprehensive environmental data for all dichloronitroaniline isomers is not publicly available, we can compile and compare the known properties and hazard classifications for several key isomers. This data provides a foundational understanding of their potential environmental distribution and impact.
| Isomer | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility | GHS Hazard Statements (Environmental) |
| 2,3-Dichloro-6-nitroaniline | 65078-77-5 | C₆H₄Cl₂N₂O₂ | 207.01 | Data not available | H411: Toxic to aquatic life with long lasting effects. |
| 2,4-Dichloro-6-nitroaniline | 2683-43-4 | C₆H₄Cl₂N₂O₂ | 207.01 | Data not available | Data not available |
| 2,5-Dichloro-4-nitroaniline | 6627-34-5 | C₆H₄Cl₂N₂O₂ | 207.01 | Data not available | H411: Toxic to aquatic life with long lasting effects. |
| 2,6-Dichloro-4-nitroaniline | 99-30-9 | C₆H₄Cl₂N₂O₂ | 207.01 | 6.3 mg/L[2] | H410: Very toxic to aquatic life with long lasting effects.[5] |
| 3,4-Dichloro-2-nitroaniline | Data not available | C₆H₄Cl₂N₂O₂ | 207.01 | Data not available | Data not available |
| 4,5-Dichloro-2-nitroaniline | 6641-64-1 | C₆H₄Cl₂N₂O₂ | 207.01 | Data not available | H411: Toxic to aquatic life with long lasting effects.[6][7] |
| 2-Chloro-4-nitroaniline | 121-87-9 | C₆H₅ClN₂O₂ | 172.57 | 0.23 g/L at 20°C[8] | H411: Toxic to aquatic life with long lasting effects.[9] |
Note: Data for all isomers is not consistently available in public databases. The absence of data does not imply the absence of hazard.
From the available data, a clear pattern of aquatic toxicity emerges. Several isomers are classified as "toxic" or "very toxic" to aquatic life with long-lasting effects, indicating a significant environmental concern.[5][7][9][10] The low water solubility of isomers like 2,6-dichloro-4-nitroaniline suggests a potential for partitioning into sediment and biota.[2]
Aquatic Toxicity: A Deeper Dive
The GHS classifications provide a high-level warning. To understand the nuanced differences between isomers, we must look at specific ecotoxicological endpoints, such as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates (like Daphnia magna) and algae.[3] While specific LC50/EC50 data for all dichloronitroaniline isomers is scarce, the principles of aquatic toxicity testing remain the same.
The following diagram illustrates a standard workflow for assessing the aquatic toxicity of a chemical compound, based on OECD guidelines.
Caption: Workflow for aquatic toxicity assessment of dichloronitroaniline isomers.
The causality behind this experimental design is to assess the impact across different trophic levels of an aquatic ecosystem. Algae represent primary producers, Daphnia represent primary consumers (invertebrates), and fish represent a higher trophic level.[3] Toxicity across these different organisms provides a more holistic view of the potential ecosystem-wide impact.
Biodegradability and Environmental Persistence
A critical factor in the environmental risk of a chemical is its persistence. Compounds that resist degradation can accumulate in the environment, leading to long-term exposure and potential bioaccumulation in the food web.[1] The "ready biodegradability" of a substance is a key indicator of its persistence, and is typically assessed using the OECD 301 series of tests.[3][11]
The available information suggests that dichloronitroaniline isomers are generally not readily biodegradable.[8][12] For instance, 2-chloro-4-nitroaniline is classified as not readily biodegradable in water.[8] This resistance to microbial breakdown is a common feature of chlorinated aromatic compounds.[1]
Generalized Biodegradation Pathway
While specific degradation pathways can vary between isomers and the environmental conditions, a general pathway for the microbial degradation of chloro-nitroaromatic compounds involves initial reduction of the nitro group to an amino group, followed by other transformations.
Caption: Generalized aerobic biodegradation pathway for dichloronitroaniline isomers.
It is important to note that under anaerobic conditions, different degradation pathways may occur.[13][14] Furthermore, the degradation of these compounds can lead to the formation of dichloroaniline isomers, which are themselves persistent and toxic environmental pollutants.[1][15] For example, 3,5-dichloroaniline, a metabolite of some pesticides, is considered the most recalcitrant and toxic of the dichloroaniline isomers.[16]
Experimental Protocols
To ensure the reproducibility and comparability of environmental impact data, standardized experimental protocols are essential. The following are abbreviated descriptions of the key OECD guidelines referenced in this guide.
OECD 301: Ready Biodegradability
This series of tests evaluates the potential for a chemical to be rapidly and completely broken down by microorganisms in an aerobic aqueous environment.[11][17]
Objective: To determine if a chemical is "readily biodegradable."
Methodology (DOC Die-Away Test - OECD 301A as an example):
-
Preparation of Mineral Medium: A mineral salt medium is prepared and inoculated with a mixed population of microorganisms from a sewage treatment plant.
-
Test and Control Flasks: The test substance is added to the inoculated medium in test flasks at a known concentration. Control flasks containing only the inoculated medium and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Sampling and Analysis: Samples are taken from the flasks at regular intervals and analyzed for Dissolved Organic Carbon (DOC).
-
Data Evaluation: The percentage of DOC removal in the test flasks is calculated relative to the initial concentration. A substance is considered readily biodegradable if it achieves ≥70% DOC removal within a 10-day window during the 28-day test period.[17]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates.[3]
Objective: To determine the concentration of a substance that immobilizes 50% of the exposed Daphnia magna (EC50).
Methodology:
-
Test Organisms: Young, healthy Daphnia magna (less than 24 hours old) are used.
-
Test Solutions: A series of test solutions with different concentrations of the test substance are prepared. A control group with no test substance is also included.
-
Exposure: Groups of Daphnia are exposed to the different test concentrations for 48 hours without feeding.
-
Observation: The number of immobilized Daphnia in each test concentration is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.
-
Data Analysis: The 48-hour EC50 value and its confidence limits are calculated using statistical methods.
Conclusion and Recommendations
The available data, though incomplete for all isomers, strongly indicates that dichloronitroanilines as a class of compounds pose a significant environmental risk. Key takeaways for researchers and drug development professionals include:
-
High Aquatic Toxicity: Several dichloronitroaniline isomers are classified as toxic or very toxic to aquatic life, necessitating stringent control of their release into the environment.
-
Poor Biodegradability: These compounds are generally resistant to biodegradation, leading to environmental persistence.
-
Formation of Persistent Metabolites: The degradation of dichloronitroanilines can result in the formation of dichloroanilines, which are also toxic and persistent pollutants.
Given these findings, it is imperative to consider the entire life cycle of these chemicals, from synthesis to disposal. The choice of a specific isomer in a synthetic pathway should not be based solely on reaction yield or cost, but should also incorporate a thorough evaluation of its environmental impact profile. Where data is lacking for a particular isomer, a precautionary approach should be taken, assuming a level of toxicity and persistence similar to that of its more well-studied counterparts.
Future research should focus on filling the data gaps for the less-studied dichloronitroaniline isomers to enable a more complete comparative risk assessment. Furthermore, the development of greener synthetic routes that avoid the use of such persistent and toxic intermediates should be a high priority for the chemical industry.
References
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PLOS ONE. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]
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PubChem. (n.d.). 4,5-Dichloro-2-nitroaniline. Retrieved from [Link]
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PENTA s.r.o. (2025). 2,6-Dichloro-4-nitroaniline - SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (2019). Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9. Retrieved from [Link]
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Oxford Academic. (2019). Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9. Retrieved from [Link]
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PubMed. (1990). Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats. Retrieved from [Link]
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PubMed. (1995). Comparison of the in vitro toxicity of dichloroaniline structural isomers. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloro-6-nitroaniline. Retrieved from [Link]
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PubMed Central. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Retrieved from [Link]
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PubMed. (1996). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 3,4-Dichloro-2-nitroaniline for Laboratory Professionals
As researchers and scientists, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling of potent chemical compounds like 3,4-Dichloro-2-nitroaniline demands a meticulous approach, not only during its application but, critically, through to its final disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to ensure that this hazardous material is managed in a way that safeguards laboratory personnel, the wider community, and our ecosystem.
The imperative for these procedures is rooted in the inherent hazards of the compound. This compound is acutely toxic if swallowed, inhaled, or if it comes into contact with skin.[1] Furthermore, it poses a significant threat to aquatic environments, with the potential for long-lasting adverse effects.[1][2][3] Therefore, improper disposal is not an option.
Section 1: Hazard Profile & Immediate Safety Protocols
Before any disposal process begins, a complete understanding of the compound's risks and the necessary controls is essential. The choice of engineering controls and Personal Protective Equipment (PPE) is a direct response to the specific toxicological and physical hazards of this compound.
Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood. This is non-negotiable and serves to control the inhalation hazard posed by the compound, which can exist as a fine dust.[4][5] The workspace must be equipped with easily accessible and operational eyewash stations and safety showers, as mandated for handling corrosive and toxic materials.[5]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling is complete. Dermal contact is a primary route of exposure leading to systemic toxicity.
-
Eye Protection: Chemical safety goggles are required to protect against accidental splashes or dust dispersion.[5][6]
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be necessary to prevent any possibility of skin contact.[7]
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH/MSHA-approved respirator with appropriate particulate filters must be used.[6][8]
| Property | Information | Reference |
| CAS Number | 6641-64-1 | [9] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [10] |
| Appearance | Yellow to orange crystalline solid | [9][11] |
| Primary Hazards | Acutely toxic (oral, dermal, inhalation); Causes serious eye irritation; May cause damage to organs through prolonged exposure; Harmful to aquatic life with long-lasting effects. | [1][9] |
Section 2: Waste Characterization and Regulatory Compliance
Proper disposal is fundamentally a regulatory process. All chemical waste is governed by local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).[12][13]
This compound must be managed as hazardous waste . This classification is based on its known toxicity.[1] While not specifically found on the EPA's P-list (acutely hazardous) or U-list, its characteristics of toxicity necessitate its management under hazardous waste regulations.[12]
Key Compliance Steps:
-
Waste Identification: The waste must be clearly identified as "Hazardous Waste" and must include the full chemical name: "this compound".[14]
-
Container Labeling: The waste container label must also include the accumulation start date (the date the first drop of waste is added to the container) and the specific hazard characteristics (e.g., "Toxic").
-
Consult Institutional Policy: Every research institution has an Environmental Health & Safety (EH&S) department. You are required to follow their specific guidelines, which are designed to ensure compliance with all relevant regulations.
Section 3: Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for safely moving this compound from an active reagent to a properly secured waste stream.
Step 1: Segregation of Waste The first principle of chemical waste management is segregation. This compound waste must be collected in its own dedicated container. Mixing it with other waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
| Incompatible Material Classes | Reason for Incompatibility | Reference |
| Strong Oxidizing Agents | Can cause vigorous or violent reactions. | [5][8][15] |
| Strong Acids | Potential for vigorous reactions. | [5][8][15] |
| Acid Chlorides & Anhydrides | Incompatible with aniline functional groups, can lead to exothermic reactions. | [4][8][16] |
Step 2: Containment Select a waste container that is in good condition, has a secure, leak-proof cap, and is chemically compatible with the waste. A glass bottle, often the original reagent bottle, is an excellent choice. The container must be clean and dry before the first addition of waste.[14]
Step 3: Waste Accumulation
-
Pure/Unused Compound: If disposing of unused or expired solid this compound, it should remain in its original, clearly labeled container.
-
Contaminated Labware: Items such as gloves, weigh boats, or pipette tips that are contaminated with the compound must be collected in a designated, sealed plastic bag or container. This container must also be labeled as "Hazardous Waste" with the chemical name.
-
Solutions: If disposing of solutions containing this compound, collect them in the designated compatible container. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. This area should provide secondary containment to control any potential leaks.
Step 4: Final Disposal The only acceptable final disposal method for this compound is through a licensed hazardous waste disposal company.[3] This is typically arranged by your institution's EH&S department. The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal technology for this type of chlorinated, nitrogenous organic compound is high-temperature incineration in a specialized furnace equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride and nitrogen oxides.[3]
Never attempt to dispose of this compound down the drain or in the regular trash. This is a direct violation of environmental regulations and poses a severe threat to aquatic ecosystems.[2][6]
Section 4: Emergency Procedures - Spill Management
In the event of a spill, a calm and systematic response is critical to ensure safety.
-
ALERT & EVACUATE: Immediately alert personnel in the vicinity. If the spill is large or if you feel unwell, evacuate the area.
-
CONTROL & COMMUNICATE: If safe to do so, prevent the spill from spreading. Close the fume hood sash. Post a warning sign on the door.
-
DON PPE: Before attempting cleanup, don the full PPE detailed in Section 1: double nitrile gloves, chemical safety goggles, a lab coat, and if outside a fume hood, a respirator.
-
CLEANUP:
-
For a solid spill, gently cover it with a damp paper towel or use a commercial spill kit absorbent to avoid raising dust.[16]
-
Carefully sweep or wipe the material from the outside in, placing all contaminated materials (absorbent, towels, gloves) into a heavy-duty plastic bag or a dedicated waste container.[5]
-
-
DECONTAMINATE: Wipe the spill area with a suitable solvent (such as ethanol), followed by soap and water.
-
DISPOSE: Seal the container with the cleanup debris, label it as "Hazardous Waste" containing this compound, and manage it for disposal according to the protocol in Section 3.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By understanding the compound's significant hazards, adhering to strict handling protocols, and following a regulated, systematic disposal procedure, we uphold our professional duty to protect ourselves, our colleagues, and the environment. This guide serves as a framework for that process, grounding every action in the principles of scientific integrity and safety. Always consult your institution's specific policies and EH&S professionals to ensure full compliance.
References
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- (2022, October 19). Safety data sheet according to 1907/2006/EC, Article 31.
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- (n.d.). Safety Data Sheet.
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- National Center for Biotechnology Information. (n.d.). 3,4-Dichloroaniline. PubChem.
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- Fisher Scientific. (2024, March 30). Safety Data Sheet: 3-Chloro-4-nitroaniline.
- Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- CDH Fine Chemical. (n.d.). 4-Chloro-2-Nitroaniline MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Aarti Industries. (2025, March 28). GPS Safety Summary: 2-Chloro-4-nitroaniline.
- Occupational Safety and Health Administration (OSHA). (n.d.). P-NITROANILINE.
- Ing. Petr Švec - PENTA s.r.o. (2025, April 1). 2,6-Dichloro-4-nitroaniline - SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichloro-4-nitroaniline, 97%.
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.
- Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.
- New Jersey Department of Health. (2004, April). p-NITROANILINE HAZARD SUMMARY.
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- U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety.
- State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
- Indiana Department of Environmental Management. (n.d.). Hazardous Chemical Compounds & Hazardous Waste.
- U.S. Environmental Protection Agency (EPA). (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Barnett, S. A., Johnston, A., Florence, A. J., & Kennedy, A. R. (2005). 3,4-Dichloro-1-nitrobenzene–aniline (2/1). Acta Crystallographica Section E: Structure Reports Online, E61, o2318–o2319.
- Chemsrc. (2025, August 26). 3,4-Dichloro-6-nitroaniline | CAS#:6641-64-1.
- Lawless, E. W., Ferguson, T. L., & Meiners, A. F. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
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Personal protective equipment for handling 3,4-Dichloro-2-nitroaniline
Comprehensive Safety & Handling Guide for 3,4-Dichloro-2-nitroaniline
Essential First Look: Understanding the Hazard
This compound belongs to a class of compounds that present significant health risks. Structurally similar chemicals are classified as highly toxic via oral, dermal, and inhalation routes of exposure.[1][2][3][4] They are known skin and eye irritants and may cause damage to internal organs, such as the blood, kidneys, and liver, through prolonged or repeated exposure.[1] The primary operational directive is to prevent all personal contact . This is achieved through a multi-layered approach involving engineering controls, stringent work practices, and the mandatory use of appropriate Personal Protective Equipment (PPE).
Synthesized Hazard Profile
The following table summarizes the anticipated hazard classifications for this compound, based on data from its structural analogs.
| Hazard Classification | Category | Signal Word | Anticipated Hazard Statement |
| Acute Oral Toxicity | Category 2 / 3 | Danger | Fatal or Toxic if swallowed[1][2][3][4] |
| Acute Dermal Toxicity | Category 1 / 2 / 3 | Danger | Fatal or Toxic in contact with skin[1][2][3][5] |
| Acute Inhalation Toxicity | Category 2 / 3 | Danger | Fatal or Toxic if inhaled[1][2][3][4] |
| Skin Corrosion / Irritation | Category 2 | Warning | Causes skin irritation[5][6][7] |
| Serious Eye Damage / Irritation | Category 2 | Warning | Causes serious eye irritation[5][6][7] |
| Specific Target Organ Toxicity (STOT) - Single Exposure | Category 3 | Warning | May cause respiratory irritation[6][7] |
| Specific Target Organ Toxicity (STOT) - Repeated Exposure | Category 2 | Warning | May cause damage to organs (Blood, Kidneys, Liver)[1] |
| Hazardous to the Aquatic Environment | Chronic 1 / 2 | Warning | Very toxic to aquatic life with long-lasting effects[3] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a static choice but a dynamic risk-based decision. The following diagram outlines the logic for selecting the appropriate level of protection based on the experimental procedure.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
